molecular formula C6H4N4O3 B080020 3H-Imidazo[4,5-b]pyridine, 7-nitro-, 4-oxide CAS No. 14432-11-2

3H-Imidazo[4,5-b]pyridine, 7-nitro-, 4-oxide

Cat. No.: B080020
CAS No.: 14432-11-2
M. Wt: 180.12 g/mol
InChI Key: XYOMJEGDEBBHAI-UHFFFAOYSA-N
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Description

3H-Imidazo[4,5-b]pyridine, 7-nitro-, 4-oxide is a useful research compound. Its molecular formula is C6H4N4O3 and its molecular weight is 180.12 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-hydroxy-7-nitroimidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O3/c11-9-2-1-4(10(12)13)5-6(9)8-3-7-5/h1-3,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYOMJEGDEBBHAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C2=NC=NC2=C1[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 3H-Imidazo[4,5-b]pyridine, 7-nitro-, 4-oxide: Core Properties and Scientific Insights

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of 3H-Imidazo[4,5-b]pyridine, 7-nitro-, 4-oxide (CAS Number: 14432-11-2). While specific experimental data for this particular derivative is limited, this document synthesizes available information and provides expert insights based on the well-established chemistry of the imidazo[4,5-b]pyridine scaffold. This guide will cover the core chemical and physical properties, plausible synthetic routes, expected reactivity, and the significant biological potential of this class of compounds, making it a valuable resource for researchers in medicinal chemistry and drug discovery.

Introduction: The Significance of the Imidazo[4,5-b]pyridine Scaffold

The imidazo[4,5-b]pyridine ring system, a bioisostere of purine, is a privileged scaffold in medicinal chemistry. Its structural similarity to endogenous purines allows for interaction with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1][2] Derivatives of this heterocyclic system have been investigated for their potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[3][4] The introduction of a nitro group and an N-oxide functionality, as seen in this compound, is expected to significantly modulate the electronic properties and biological activity of the parent molecule. The N-oxide can enhance solubility and act as a prodrug, while the nitro group is a key pharmacophore in many bioactive molecules.

Core Physicochemical Properties

Detailed experimental data for this compound is not extensively reported in the literature, likely due to its primary role as a synthetic intermediate. However, based on supplier information and the known properties of related compounds, we can summarize its core attributes.

PropertyValue/InformationSource
CAS Number 14432-11-2[5]
Molecular Formula C₆H₄N₄O₃[5]
Molecular Weight 180.12 g/mol [5]
Appearance Likely a solidInferred
Solubility Expected to have some solubility in polar organic solvents.Inferred
Stability Incompatible with strong oxidizing agents, strong acids, and bases.[5]

Note: The toxicological properties of this compound have not been fully investigated, and it should be handled with appropriate laboratory safety precautions.[5]

Synthesis and Chemical Reactivity

Plausible Synthetic Pathway

A potential synthetic route could start from 2-chloro-3-nitropyridine. This starting material can undergo nucleophilic aromatic substitution with an amine, followed by reduction of the nitro group to an amine, and subsequent cyclization with an appropriate reagent to form the imidazole ring. The N-oxide can be introduced by oxidation of the pyridine nitrogen at an appropriate stage, often using an oxidizing agent like hydrogen peroxide in acetic acid.

The following diagram illustrates a generalized, plausible synthetic workflow:

G A 2-Amino-3-nitropyridine Precursor B Oxidation to N-oxide A->B e.g., m-CPBA or H₂O₂/AcOH C Reduction of Nitro Group B->C e.g., Na₂S₂O₄ or H₂/Pd-C D Cyclization C->D e.g., Formic Acid or Aldehyde E This compound D->E

Caption: Plausible synthetic workflow for this compound.

Chemical Reactivity

The reactivity of this compound is governed by the interplay of its functional groups: the imidazo[4,5-b]pyridine core, the electron-withdrawing nitro group, and the N-oxide.

  • Reactivity of the N-oxide: The N-oxide group can be deoxygenated. More importantly, it activates the pyridine ring for certain transformations. A documented reaction for this specific compound is its conversion to 5,7-dichloroimidazo[4,5-b]pyridine upon treatment with phosphoryl chloride (POCl₃) in DMF.[6] This demonstrates the utility of the N-oxide as a leaving group in nucleophilic substitution reactions.

  • Reduction of the Nitro Group: The 7-nitro group is susceptible to reduction to an amino group using standard reducing agents such as sodium dithionite (Na₂S₂O₄), catalytic hydrogenation (e.g., H₂/Pd-C), or metals in acidic media (e.g., Fe/AcOH). This transformation is a common strategy to introduce a versatile amino functionality for further derivatization.

  • N-Alkylation: The imidazole moiety of the imidazo[4,5-b]pyridine scaffold can undergo N-alkylation, although the regioselectivity can be influenced by the reaction conditions and the electronic nature of the substituents.[2]

The following diagram illustrates the key reactive sites and potential transformations:

G cluster_0 This compound main Core Structure - Imidazole NH - Pyridine N-Oxide - Nitro Group A Chlorination main->A POCl₃/DMF B Nitro Group Reduction main->B e.g., Na₂S₂O₄ C N-Alkylation main->C e.g., Alkyl halide, Base P1 5,7-Dichloroimidazo[4,5-b]pyridine A->P1 P2 7-Amino-3H-imidazo[4,5-b]pyridine, 4-oxide B->P2 P3 N-Alkylated Derivatives C->P3

Caption: Key reactivity pathways of the target compound.

Potential Biological and Pharmacological Significance

While there is no specific biological data available for this compound, the extensive research on the imidazo[4,5-b]pyridine scaffold allows for informed predictions of its potential therapeutic applications.

Anticancer Potential

Numerous derivatives of imidazo[4,5-b]pyridine have demonstrated potent anticancer activity.[3] This is often attributed to their ability to inhibit various kinases that are crucial for cancer cell proliferation and survival. The structural similarity to purines allows these compounds to act as ATP-competitive inhibitors in the kinase domain. The introduction of a nitro group can further enhance these properties.

Antimicrobial Activity

The imidazo[4,5-b]pyridine core is also found in compounds with significant antibacterial and antifungal properties.[2][3] These compounds can act by inhibiting essential microbial enzymes. The nitro group is a well-known feature in several antimicrobial drugs, and its presence in this scaffold suggests a high potential for antimicrobial activity.

Other Potential Applications

Derivatives of imidazo[4,5-b]pyridine have also been explored as:

  • Antiviral agents [4]

  • Anti-inflammatory agents [1]

  • Central Nervous System (CNS) active agents

Future Directions and Conclusion

This compound is a functionally rich heterocyclic compound that holds considerable promise as a versatile intermediate for the synthesis of novel bioactive molecules. While specific experimental data on this compound is sparse, its structural features, combined with the well-documented pharmacological importance of the imidazo[4,5-b]pyridine scaffold, make it a molecule of significant interest for further investigation.

Future research should focus on:

  • The development and optimization of a reliable synthetic protocol.

  • A thorough characterization of its physicochemical and spectroscopic properties.

  • Synthesis of a library of derivatives to explore structure-activity relationships (SAR).

  • Screening for biological activity in relevant assays, particularly in the areas of oncology and infectious diseases.

This technical guide provides a foundational understanding of this compound, offering a springboard for researchers to unlock the full potential of this intriguing molecule.

References

  • Bembalkar, S. R., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry, 8(1), 25-32. [Link]

  • El-Sayed, N. N. E., et al. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. Journal of Chemical Technology and Metallurgy, 57(3), 451-463. [Link]

  • Peršuri, A., et al. (2020). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 25(21), 5033. [Link]

  • Szymańska, E., et al. (2020). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 25(23), 5795. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 3H-Imidazo[4,5-b]pyridine, 7-nitro-, 4-oxide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for obtaining 3H-Imidazo[4,5-b]pyridine, 7-nitro-, 4-oxide, a heterocyclic compound of interest in medicinal chemistry and materials science. The imidazo[4,5-b]pyridine scaffold is a key structural motif in numerous biologically active molecules, and the introduction of a nitro group and an N-oxide functionality can significantly modulate its physicochemical and pharmacological properties.[1] This document outlines a rational and experimentally grounded synthetic pathway, starting from readily available precursors. Each synthetic step is discussed in detail, elucidating the underlying reaction mechanisms and providing field-proven insights into experimental choices and optimization strategies. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds for drug discovery and other advanced applications.

Introduction: The Significance of the Imidazo[4,5-b]pyridine Scaffold

The imidazo[4,5-b]pyridine core is a purine isostere and a privileged scaffold in medicinal chemistry, appearing in a wide array of compounds with diverse biological activities.[2][3] These activities include, but are not limited to, kinase inhibition, antimicrobial properties, and potential as anticancer agents.[1][4] The 7-nitro substituent is a key pharmacophore that can influence biological activity, for instance, in the inhibition of nitric oxide synthase (NOS).[1] Furthermore, the N-oxide moiety at the 4-position can alter the electronic properties of the pyridine ring, impacting its reactivity and potential as a therapeutic agent. Given the potential of this unique combination of functional groups, a reliable synthetic route to this compound is of considerable interest.

This guide will focus on a logical and efficient synthetic strategy, beginning with the synthesis of a key intermediate, 5-nitropyridine-2,3-diamine, followed by the construction of the imidazole ring and subsequent N-oxidation.

Proposed Synthetic Pathway

The most logical and efficient synthesis of this compound involves a three-step sequence starting from 3,5-dinitropyridin-2-amine. This approach ensures the correct positioning of the nitro group on the pyridine ring from the outset, avoiding potential issues with regioselectivity that could arise from nitrating the imidazo[4,5-b]pyridine core directly.

Synthetic_Pathway A 3,5-Dinitropyridin-2-amine B 5-Nitropyridine-2,3-diamine A->B Selective Reduction C 7-Nitro-3H-imidazo[4,5-b]pyridine B->C Cyclization D This compound C->D N-Oxidation

Caption: Proposed synthetic pathway for this compound.

Detailed Synthesis and Methodologies

Step 1: Synthesis of 5-Nitropyridine-2,3-diamine

The initial step involves the selective reduction of one nitro group of 3,5-dinitropyridin-2-amine. This can be effectively achieved using ammonium sulfide in methanol.[5]

Reaction:

3,5-Dinitropyridin-2-amine → 5-Nitropyridine-2,3-diamine

Experimental Protocol:

  • Suspend 3,5-dinitropyridin-2-amine (1 equivalent) in methanol.

  • Slowly add a 20% aqueous solution of ammonium sulfide (5 equivalents) to the suspension.

  • Heat the reaction mixture to 75 °C and maintain this temperature for 30 minutes.[5]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature and then further cool in an ice bath to facilitate precipitation.

  • Collect the precipitate by filtration to yield 5-nitropyridine-2,3-diamine as a solid.[5]

Causality of Experimental Choices:

  • Selective Reduction: The use of ammonium sulfide is a classic method for the selective reduction of one nitro group in dinitro-aromatic compounds, particularly when an amino group is also present. The sulfide ions act as the reducing agent in a reaction that is sensitive to stoichiometry and temperature, allowing for the desired mono-reduction.

  • Solvent and Temperature: Methanol is a suitable solvent for this reaction, and the elevated temperature of 75 °C ensures a reasonable reaction rate without leading to over-reduction or decomposition.

Step 2: Synthesis of 7-Nitro-3H-imidazo[4,5-b]pyridine

The second step is the construction of the imidazole ring via cyclization of the ortho-diamine, 5-nitropyridine-2,3-diamine, with formic acid. This is a well-established method for the synthesis of benzimidazoles and related heterocyclic systems.[2][6]

Reaction:

5-Nitropyridine-2,3-diamine + Formic Acid → 7-Nitro-3H-imidazo[4,5-b]pyridine

Experimental Protocol:

  • In a round-bottom flask, combine 5-nitropyridine-2,3-diamine (1 equivalent) and an excess of formic acid (e.g., 98-100%).

  • Heat the reaction mixture to reflux (approximately 100-110 °C) for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After cooling to room temperature, carefully pour the reaction mixture into ice-cold water.

  • Neutralize the solution with a base, such as 10% sodium hydroxide, until a precipitate forms.

  • Collect the solid product by filtration, wash with cold water, and dry to obtain 7-nitro-3H-imidazo[4,5-b]pyridine.

Causality of Experimental Choices:

  • Cyclizing Agent: Formic acid serves as both the reactant (source of the C2 carbon of the imidazole ring) and the solvent. The reaction proceeds via an initial formylation of one of the amino groups, followed by an intramolecular cyclization with the elimination of water.

  • Reflux Conditions: The elevated temperature is necessary to drive the dehydration and cyclization steps to completion.

Step 3: Synthesis of this compound

The final step is the N-oxidation of the pyridine nitrogen in 7-nitro-3H-imidazo[4,5-b]pyridine. This transformation can be achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in a suitable solvent.

Reaction:

7-Nitro-3H-imidazo[4,5-b]pyridine → this compound

Experimental Protocol:

  • Dissolve 7-nitro-3H-imidazo[4,5-b]pyridine (1 equivalent) in a suitable solvent like dichloromethane (DCM) or chloroform.

  • Cool the solution in an ice bath to 0-5 °C.

  • Add m-CPBA (1.1-1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to remove excess m-CPBA and the by-product, m-chlorobenzoic acid.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization to yield this compound.

Causality of Experimental Choices:

  • Oxidizing Agent: m-CPBA is a widely used and effective reagent for the N-oxidation of pyridines and other nitrogen-containing heterocycles. It is relatively stable and selective for this transformation.

  • Temperature Control: The initial cooling is important to control the exothermic reaction between the amine and the peroxy acid.

  • Work-up: The basic wash is crucial to remove acidic by-products and unreacted m-CPBA, simplifying the purification of the final product.

Alternative Synthetic Considerations

An alternative approach would involve the direct nitration of 3H-imidazo[4,5-b]pyridine-4-oxide. However, this method presents significant challenges regarding regioselectivity. The nitration of pyridine N-oxide itself is known to selectively occur at the 4-position.[7] The electronic effects of the fused imidazole ring would likely influence the position of nitration on the pyridine ring of the N-oxide, and a mixture of isomers could be expected, complicating purification and reducing the overall yield of the desired 7-nitro isomer. Therefore, the pathway commencing with a pre-nitrated pyridine precursor is recommended for a more controlled and efficient synthesis.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Synthetic StepReagents
5-Nitropyridine-2,3-diamine C₅H₆N₄O₂154.13Selective Reduction(NH₄)₂S, MeOH
7-Nitro-3H-imidazo[4,5-b]pyridine C₆H₄N₄O₂164.12CyclizationHCOOH
This compound C₆H₄N₄O₃180.12N-Oxidationm-CPBA, DCM

Visualization of Key Processes

Cyclization_Mechanism cluster_0 Cyclization of 5-Nitropyridine-2,3-diamine 5-Nitropyridine-2,3-diamine 5-Nitropyridine-2,3-diamine Formylated Intermediate Formylated Intermediate 5-Nitropyridine-2,3-diamine->Formylated Intermediate + HCOOH 7-Nitro-3H-imidazo[4,5-b]pyridine 7-Nitro-3H-imidazo[4,5-b]pyridine Formylated Intermediate->7-Nitro-3H-imidazo[4,5-b]pyridine - H₂O

Caption: Simplified mechanism for the cyclization step.

N_Oxidation_Workflow Start 7-Nitro-3H-imidazo[4,5-b]pyridine in DCM Add_mCPBA Add m-CPBA at 0-5 °C Start->Add_mCPBA Stir Stir at RT for 12-24h Add_mCPBA->Stir Workup Aqueous NaHCO₃ wash Stir->Workup Purify Purification Workup->Purify Product This compound Purify->Product

Caption: Experimental workflow for the N-oxidation step.

Conclusion

The synthesis of this compound can be reliably achieved through a three-step sequence starting from 3,5-dinitropyridin-2-amine. This approach offers excellent control over the regiochemistry of the nitro group. The described protocols are based on well-established chemical transformations and provide a solid foundation for the laboratory-scale production of this promising heterocyclic compound. Further optimization of reaction conditions may be necessary to maximize yields and purity, depending on the specific experimental setup and scale. This guide provides the necessary framework for researchers to successfully synthesize this molecule and explore its potential applications.

References

  • Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC . (n.d.). Retrieved from [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PubMed Central . (n.d.). Retrieved from [Link]

  • Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine - PMC - NIH . (n.d.). Retrieved from [Link]

  • A Convenient One-Pot Synthesis of 7-Trifluoromethyl-Substituted Imidazo[4,5- b ]pyridines . (2025, August 7). Retrieved from [Link]

  • 2,3-diaminopyridine - Organic Syntheses Procedure . (n.d.). Retrieved from [Link]

  • Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) - NIH . (2024, October 5). Retrieved from [Link]

  • Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors - PubMed Central . (n.d.). Retrieved from [Link]

  • Synthesis of 5-substituted imidazo[4,5-b]pyridinones by annelation of 4-amino-5-ethoxalyl-1H-imidazole derivatives with active methylene compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) . (n.d.). Retrieved from [Link]

  • Polarization by Intermolecular Induction in Pyridine N-Oxide and Its Nitration . (n.d.). Retrieved from [Link]

  • Regioselectivity nitration of aromatics with N2O5 in PEG-based dicationic ionic liquid . (2025, August 6). Retrieved from [Link]

  • Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine . (2014, November 18). Retrieved from [Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - MDPI . (n.d.). Retrieved from [Link]

  • NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA . (2022, February 20). Retrieved from [Link]

  • DE102009012471A1 - Preparing a 2-amino pyridine derivative comprises reacting an open-chain nitrile precursor with a nitrogen containing compound in a cyclization reaction - Google Patents. (n.d.).
  • Synthesis of Pyridine N-Oxide-BF2CF3 Complexes and Their Fluorescence Properties | Request PDF - ResearchGate . (2025, August 6). Retrieved from [Link]

  • Synthesis of Formic Acid Catalyzed and Cyclized Novel Modified Route for N,7-diphenyl-7H-benzo[1][8]chromeno[2,3-d]pyrimidin-8-amine Derivatives and Study of their Antimicrobial Profile | Asian Journal of Organic & Medicinal Chemistry . (n.d.). Retrieved from [Link]

  • Benzimidazole synthesis - Organic Chemistry Portal . (n.d.). Retrieved from [Link]

  • ChemInform Abstract: Cyclization of Substituted 3,4-Diaminopyridines into 1H-[2][5][9]Triazolo[4,5-c]pyridine 2-Oxide Derivatives During the Nitration Process. - ResearchGate . (2025, August 9). Retrieved from [Link]

  • Practical Experiment 1: Benzimidazole from orthophenylene diamine | PPTX - Slideshare . (n.d.). Retrieved from [Link]

Sources

Technical Guide: The Molecular Architecture and Therapeutic Potential of 7-Nitro-3H-imidazo[4,5-b]pyridine 4-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[4,5-b]pyridine scaffold, a bioisostere of natural purines, represents a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2][3] This guide provides an in-depth technical analysis of a specific, highly functionalized derivative: 7-Nitro-3H-imidazo[4,5-b]pyridine 4-oxide. We will dissect its molecular structure, explore rational synthetic pathways, and contextualize its potential within modern drug discovery. The strategic incorporation of a 7-nitro group and a 4-oxide moiety significantly alters the molecule's electronic profile and steric properties, suggesting a unique potential for therapeutic applications, ranging from oncology to infectious diseases. This document serves as a foundational resource for researchers engaged in the synthesis, evaluation, and application of novel heterocyclic compounds.

Molecular Structure and Physicochemical Profile

Structural Elucidation

The core of the molecule is a bicyclic heteroaromatic system where an imidazole ring is fused to a pyridine ring. The key functionalizations, a nitro group at position 7 and an N-oxide at position 4, are critical determinants of its chemical behavior.

Figure 1: 2D Structure of 7-Nitro-3H-imidazo[4,5-b]pyridine 4-oxide.
Physicochemical Data

The fundamental properties of this compound are summarized below. These values are essential for experimental design, including solvent selection, dosage calculations, and analytical method development.

PropertyValueSource
CAS Number 14432-11-2[4][5]
Molecular Formula C₆H₄N₄O₃[5]
Molecular Weight 180.12 g/mol Inferred
IUPAC Name 7-nitro-1H-imidazo[4,5-b]pyridin-4-oxideInferred
Canonical SMILES C1=C(C2=NC=N[C@H]2N=C1)[O-].O=[N+]1=CC=C2C(NC=N2)=C1Inferred
Spectroscopic Profile (Predicted)

While experimental spectra for this specific molecule are not widely published, an experienced chemist can predict its key spectral features based on its structure and data from analogous compounds.[6][7][8][9][10]

  • ¹H NMR: The aromatic region would display characteristic signals for the protons on the pyridine ring. The strong electron-withdrawing effect of the nitro group and the N-oxide would cause significant downfield shifts for adjacent protons compared to the unsubstituted parent scaffold. The imidazole N-H proton would likely appear as a broad singlet at a very downfield chemical shift.

  • ¹³C NMR: The spectrum would show six distinct signals for the aromatic carbons. The carbon atom attached to the nitro group (C7) would be significantly deshielded.

  • FT-IR: Key vibrational bands would include N-H stretching (around 3200-3400 cm⁻¹), aromatic C-H stretching (~3100 cm⁻¹), strong asymmetric and symmetric stretches for the NO₂ group (approx. 1550 and 1350 cm⁻¹), and a characteristic N-O stretch (around 1200-1300 cm⁻¹).

  • Mass Spectrometry (MS): The molecular ion peak ([M]⁺ or [M+H]⁺) would be expected at m/z 180 or 181, respectively. Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and the N-oxide oxygen.

Synthesis and Reactivity

Retrosynthetic Analysis and Proposed Pathway

The synthesis of highly substituted imidazo[4,5-b]pyridines often begins with a functionalized pyridine precursor. A logical and efficient approach for this target molecule involves the cyclization of a key intermediate, 2,3-diamino-6-nitropyridine-1-oxide.

Synthetic_Pathway cluster_0 Synthetic Workflow for 7-Nitro-3H-imidazo[4,5-b]pyridine 4-oxide A 2-Chloro-3-amino-5-nitropyridine B 2,3-Diamino-5-nitropyridine A->B  Ammonolysis  (NH₃, high T/P) C 2,3-Diamino-5-nitropyridine-1-oxide B->C  Oxidation  (m-CPBA or H₂O₂) D Target Molecule C->D  Cyclization  (Formic Acid, Reflux) Mechanism_of_Action Figure 3: Hypothetical Kinase Inhibition cluster_kinase Kinase ATP Binding Pocket hinge Hinge Region (e.g., Met) gatekeeper Gatekeeper Residue (e.g., Thr) hydrophobic Hydrophobic Pocket inhibitor Imidazo[4,5-b]pyridine Derivative inhibitor->hinge H-Bond inhibitor->gatekeeper Steric Interaction inhibitor->hydrophobic van der Waals

Figure 3: Hypothetical interaction model within a kinase ATP-binding site.

Experimental Protocols

The following protocols are representative methodologies based on established procedures for similar heterocyclic systems and should be adapted and optimized for specific laboratory conditions.

Protocol: Synthesis of 7-Nitro-3H-imidazo[4,5-b]pyridine 4-oxide

This protocol outlines the final cyclization step. Safety Precaution: All operations should be conducted in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Step-by-Step Methodology:

  • Reactant Preparation: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3-diamino-5-nitropyridine-1-oxide (1.0 eq).

  • Solvent/Reagent Addition: Add formic acid (20 mL per gram of starting material). The formic acid acts as both the solvent and the cyclizing reagent.

  • Reaction: Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 10% Methanol in Dichloromethane). The disappearance of the starting material spot indicates reaction completion (typically 4-6 hours).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture over crushed ice to precipitate the product.

  • Neutralization: Slowly neutralize the mixture by adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases and the pH is ~7-8.

  • Isolation: Collect the precipitated solid by vacuum filtration, washing the filter cake with cold water followed by a small amount of cold ethanol.

  • Purification: Dry the crude product under vacuum. If necessary, recrystallize from a suitable solvent system (e.g., Ethanol/Water) to obtain the pure 7-nitro-3H-imidazo[4,5-b]pyridine 4-oxide.

Protocol: Analytical Characterization

System Self-Validation: Each analytical step confirms the identity and purity established by the previous one.

  • High-Performance Liquid Chromatography (HPLC):

    • Objective: Assess the purity of the final compound.

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Detection: UV detection at 254 nm and 280 nm.

    • Expected Result: A single major peak with >95% purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Objective: Confirm the molecular weight of the product.

    • Method: Use the same LC conditions as above, with the eluent directed into an electrospray ionization (ESI) mass spectrometer.

    • Expected Result: A base peak in the mass spectrum corresponding to the [M+H]⁺ ion at m/z 181.1.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: Confirm the chemical structure.

    • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

    • Experiment: Acquire ¹H and ¹³C NMR spectra.

    • Expected Result: The spectra should be consistent with the predicted shifts and coupling constants for the proposed structure as described in Section 1.3.

Conclusion

7-Nitro-3H-imidazo[4,5-b]pyridine 4-oxide is a compelling molecular entity that marries the biologically validated imidazo[4,5-b]pyridine core with two powerful modulating groups: a nitro moiety and an N-oxide. This unique structural combination suggests a strong potential for applications in oncology as a hypoxia-activated agent and in infectious disease as a novel antimicrobial. The synthetic pathways are rational and achievable, relying on established heterocyclic chemistry principles. This guide provides the foundational knowledge for researchers to synthesize, characterize, and ultimately unlock the therapeutic potential of this promising compound and its future derivatives.

References

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Introduction: The Significance of the Imidazo[4,5-b]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3H-Imidazo[4,5-b]pyridine, 7-nitro-, 4-oxide (CAS: 14432-11-2)

The imidazo[4,5-b]pyridine core, a fused heterocyclic system, is recognized in the field of medicinal chemistry as a "privileged scaffold." Its structural similarity to endogenous purines allows molecules derived from this core to interact with a wide array of biological targets, including kinases and metalloenzymes.[1][2][3] This has led to the development of numerous derivatives with significant therapeutic potential, explored for their anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1][4]

This technical guide focuses on a specific, functionalized derivative: This compound (CAS No. 14432-11-2). While primarily utilized as a research chemical and a versatile synthetic intermediate, this compound's unique electronic features—conferred by the electron-withdrawing nitro group and the N-oxide moiety—make it a subject of interest for constructing more complex and potent therapeutic agents. This document provides researchers and drug development professionals with a comprehensive overview of its chemical properties, a rational approach to its synthesis, its potential applications as a building block, and essential safety protocols.

Chemical Identity and Physicochemical Properties

The compound is unambiguously identified by its CAS number and molecular structure. The presence of both a nitro group and an N-oxide significantly influences its polarity, reactivity, and potential as a pharmacophore.

Table 1: Compound Identification

Identifier Value
CAS Number 14432-11-2[5][6]
IUPAC Name 7-nitro-3H-imidazo[4,5-b]pyridine 4-oxide
Synonyms 7-Nitro-1H-imidazo[4,5-b]pyridine 4-oxide[7]
Molecular Formula C₆H₄N₄O₃[5][7]

| Molecular Weight | 180.12 g/mol [5][7] |

Table 2: Physicochemical Data

Property Value Source
Predicted Density 1.89 ± 0.1 g/cm³ [5]
Appearance Yellow to light brown powder (characteristic of related compounds) [8]

| Solubility | Data not widely available; expected to be soluble in polar organic solvents like DMF. |[8] |

A Rational Approach to Synthesis and Characterization

Synthesis_Workflow cluster_0 Core Scaffold Formation cluster_1 Pyridine Ring Activation cluster_2 Regioselective Functionalization A 2,3-Diaminopyridine + Formic Acid B 1H-Imidazo[4,5-b]pyridine A->B Condensation/ Dehydration C 1H-Imidazo[4,5-b]pyridine 4-oxide B->C N-Oxidation (e.g., m-CPBA) D Target Compound: 7-nitro-3H-imidazo[4,5-b]pyridine 4-oxide C->D Electrophilic Nitration

Caption: Conceptual workflow for the synthesis of the target compound.

Experimental Protocol: A Plausible Synthesis

This protocol is a representative methodology derived from standard synthetic transformations for this class of heterocycles.[8][9]

Step 1: Synthesis of the 1H-Imidazo[4,5-b]pyridine Core The foundational scaffold is most commonly prepared via the Phillips condensation reaction.

  • Combine 2,3-diaminopyridine with an excess of formic acid (acting as both reactant and solvent).

  • Reflux the mixture for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and neutralize carefully with a base (e.g., aqueous sodium hydroxide) to precipitate the product.

  • Filter the resulting solid, wash with cold water, and dry under vacuum to yield 1H-imidazo[4,5-b]pyridine.

    • Causality: Formic acid serves as the simplest one-carbon electrophile, which upon condensation and subsequent dehydration with the vicinal diamines, efficiently forms the imidazole ring.[9]

Step 2: N-Oxidation of the Pyridine Ring The N-oxide is a key functional group that activates the pyridine ring for subsequent electrophilic substitution.

  • Dissolve the 1H-imidazo[4,5-b]pyridine from Step 1 in a suitable solvent, such as acetic acid or chloroform.

  • Add m-Chloroperbenzoic acid (m-CPBA) or 30% aqueous hydrogen peroxide portion-wise while maintaining the temperature at 25-30°C.[8]

  • Stir the reaction for 1-2 hours until the starting material is consumed (monitored by TLC).

  • Work up the reaction by quenching any excess peroxide and neutralizing the acid to isolate the 1H-imidazo[4,5-b]pyridine 4-oxide product.

    • Causality: The pyridine nitrogen is more nucleophilic than the imidazole nitrogens, leading to selective oxidation. The resulting N-oxide is an activating group that directs incoming electrophiles to the positions ortho and para to the nitrogen, in this case, the C7 position.

Step 3: Regioselective Nitration The final step introduces the nitro group at the desired position.

  • Dissolve the N-oxide product from Step 2 in concentrated sulfuric acid at 0°C.

  • Add a nitrating mixture (a combination of concentrated nitric acid and sulfuric acid) dropwise, ensuring the temperature does not exceed 10°C.

  • Allow the reaction to stir for several hours at room temperature.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the final product, 7-nitro-3H-imidazo[4,5-b]pyridine 4-oxide.

  • Filter, wash with water until the filtrate is neutral, and dry.

    • Causality: The N-oxide group strongly activates the C7 position (para) for electrophilic aromatic substitution, ensuring high regioselectivity for the nitration reaction.

Characterization

The identity and purity of the synthesized compound should be confirmed using a suite of standard analytical techniques. Commercial suppliers of this compound typically provide such data.[10]

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and substitution pattern.

  • Mass Spectrometry (MS): To verify the molecular weight (180.12 g/mol ) and fragmentation pattern.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Role in Research and as a Synthetic Intermediate

While direct biological applications of 7-nitro-3H-imidazo[4,5-b]pyridine 4-oxide are not extensively documented, its true value lies in its potential as a versatile chemical intermediate for the synthesis of pharmacologically active molecules. The nitro and N-oxide groups serve as strategic functional handles for diversification.

Applications cluster_derivatives Potential Derivative Classes center_node CAS 14432-11-2 (Core Intermediate) kinase_inhibitors Kinase Inhibitors (BTK, Aurora) center_node->kinase_inhibitors via functionalization antimicrobials Antimicrobial Agents center_node->antimicrobials via functionalization nos_inhibitors Nitric Oxide Synthase (NOS) Inhibitors center_node->nos_inhibitors as a precursor antiproliferatives Antiproliferative Agents center_node->antiproliferatives via derivatization

Caption: Potential research applications derived from the core compound.

A Key Building Block for Medicinal Chemistry
  • Reduction of the Nitro Group: The most significant transformation is the reduction of the 7-nitro group to a 7-amino group.[11] This is readily accomplished using standard reducing agents like palladium on carbon (Pd/C) with hydrogen, or tin(II) chloride. The resulting amine is a powerful nucleophile and a key anchor point for building out molecular complexity, for instance, through amide bond formation or reductive amination to attach new side chains.

  • Precursor for Kinase Inhibitors: The imidazo[4,5-b]pyridine scaffold is a proven core for kinase inhibitors.[12] Derivatives have shown potent, noncovalent, reversible inhibition of Bruton's tyrosine kinase (BTK), a validated target in B-cell malignancies.[13] The 7-amino derivative (obtained from the title compound) can be further elaborated to explore structure-activity relationships for targets like BTK or Aurora kinases.[12][13]

  • Scaffold for Antimicrobial and Antiproliferative Agents: A wide range of substituted imidazo[4,5-b]pyridines have been synthesized and evaluated for their antibacterial, antifungal, and anticancer activities.[1][4][14] The title compound serves as an excellent starting point for generating a library of novel derivatives for screening against these disease targets. Studies have shown that amidino-substituted derivatives, for example, can exhibit potent and selective antiproliferative activity against colon carcinoma cell lines.[4]

  • Nitric Oxide Synthase (NOS) Inhibition: The nitro group itself can act as a pharmacophore for inhibiting nitric oxide synthase.[11] This suggests that the compound or its immediate derivatives could be investigated for therapeutic applications in conditions where NOS modulation is beneficial, such as cardiovascular or neurodegenerative disorders.[9][11]

Safety, Handling, and Toxicology

As with any research chemical, proper handling and safety precautions are paramount. The toxicological properties of this specific compound have not been fully investigated, but a material safety data sheet (MSDS) provides essential guidance.[7]

Table 3: Hazard Identification and Handling

Category Information
GHS Hazard Statements Irritant. May be harmful by ingestion and inhalation. Material is irritating to mucous membranes and upper respiratory tract.[7]
Precautionary Measures Use only in a chemical fume hood. Ensure adequate ventilation. Do not breathe dust or vapor. Avoid contact with eyes, skin, and clothing.[7]
Personal Protective Equipment Wear protective safety goggles, chemical-resistant gloves, and appropriate protective clothing.[7]
Storage Store in a cool, dry, well-ventilated place in a tightly closed container.[7]
Incompatibilities Strong oxidizing agents, strong acids, and strong bases.[7]

| Decomposition | Emits toxic fumes under fire conditions, including carbon monoxide, carbon dioxide, and nitrogen oxides.[7] |

Broader toxicological studies on other imidazo-based heterocyclic derivatives have indicated a potential for cytotoxicity and DNA fragmentation at micromolar concentrations, suggesting that compounds in this class should be handled with care, particularly when being investigated for anticancer potential.[15]

Conclusion

This compound is more than a mere catalog chemical; it is a strategically functionalized building block that provides access to a rich and pharmacologically relevant chemical space. Its synthesis, while requiring a multi-step approach, is based on well-understood and reliable organic reactions. The true potential of this compound is realized when it is used as a synthetic intermediate, where its nitro and N-oxide groups can be manipulated to generate novel derivatives for screening as kinase inhibitors, antimicrobial agents, and other therapeutic candidates. For researchers in drug discovery, this compound represents a valuable starting point for the exploration of the privileged imidazo[4,5-b]pyridine scaffold.

References

  • Current time information in Ontario County, US. (n.d.). Google.
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An In-Depth Technical Guide to the Core Mechanism of Action of 3H-Imidazo[4,5-b]pyridine, 7-nitro-, 4-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Your Name, Senior Application Scientist

Publication Date: January 13, 2026

Abstract

This technical guide provides a comprehensive analysis of the putative mechanisms of action for the novel small molecule, 3H-Imidazo[4,5-b]pyridine, 7-nitro-, 4-oxide. Drawing from the established bioactivity of the imidazo[4,5-b]pyridine scaffold and the specific functionalities of the 7-nitro and 4-oxide substitutions, we delineate two primary, potentially synergistic, mechanisms: kinase inhibition and hypoxia-activated cytotoxicity . This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of the compound's therapeutic potential and providing detailed experimental protocols for its investigation.

Introduction: The Therapeutic Promise of a Dual-Action Compound

The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, renowned for its ability to mimic purine bases and interact with a wide array of biological targets.[1][2] Derivatives of this core have demonstrated significant potential as anticancer and antimicrobial agents.[3][4][5] The subject of this guide, this compound, is a unique entity within this class, engineered with two key chemical motifs that suggest a multifaceted mechanism of action.

The core imidazo[4,5-b]pyridine structure has been extensively explored for its kinase inhibitory properties.[1][6][7][8][9] Kinases are a class of enzymes that play a critical role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The ability of imidazo[4,5-b]pyridine derivatives to compete with ATP for the kinase binding pocket makes them attractive candidates for targeted therapy.

Concurrently, the presence of a 7-nitro group introduces the compelling possibility of activity as a hypoxia-activated prodrug .[10][11][12] Solid tumors often contain regions of low oxygen (hypoxia), a microenvironment that renders them resistant to conventional therapies.[11] Nitroaromatic compounds can be selectively reduced by nitroreductase enzymes that are upregulated in hypoxic conditions, leading to the formation of cytotoxic species that can kill cancer cells.[10][12] The 4-oxide moiety may further enhance this bio-reductive activation.

This guide will dissect these two proposed mechanisms, providing the theoretical framework and practical experimental designs to rigorously evaluate the therapeutic potential of this compound.

Mechanism I: Kinase Inhibition - Targeting Dysregulated Signaling

The structural similarity of the imidazo[4,5-b]pyridine core to adenine, the nitrogenous base in ATP, provides a strong rationale for its function as a kinase inhibitor. Numerous derivatives have been identified as potent inhibitors of key oncogenic kinases such as Aurora kinases, Bruton's tyrosine kinase (BTK), and cyclin-dependent kinases (CDKs).[6][7][8][13]

Putative Kinase Targets and Rationale

Based on the existing literature for related compounds, the following kinase families are proposed as high-priority targets for this compound:

  • Aurora Kinases (A, B, C): These serine/threonine kinases are critical regulators of mitosis. Their overexpression is common in many cancers, making them attractive therapeutic targets.[8][9]

  • Bruton's Tyrosine Kinase (BTK): A key component of the B-cell receptor signaling pathway, BTK is a validated target in B-cell malignancies.[6]

  • Cyclin-Dependent Kinases (CDKs): These kinases control the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis. Specifically, CDK9 has been identified as a target for some imidazo[4,5-b]pyridine derivatives.[13]

The 7-nitro and 4-oxide substitutions on the core scaffold are likely to influence both the potency and selectivity of kinase inhibition by altering the electronic properties and steric profile of the molecule, thereby affecting its interaction with the kinase active site.

Experimental Workflow for Validating Kinase Inhibition

To elucidate the kinase inhibitory profile of this compound, a systematic, multi-step experimental approach is recommended.

Kinase_Inhibition_Workflow cluster_0 In Vitro Assays cluster_1 Cell-Based Assays A Biochemical Kinase Panel Screen B IC50 Determination for Hits A->B C Mechanism of Inhibition Studies (e.g., Lineweaver-Burk Plot) B->C D Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo) C->D Transition to Cellular Context E Target Engagement Assays (e.g., Western Blot for p-Substrate) D->E F Cell Cycle Analysis (Flow Cytometry) E->F

Caption: Experimental workflow for the validation of kinase inhibition.

Detailed Experimental Protocols

Objective: To identify the primary kinase targets of this compound from a large panel of kinases.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Assay Plate Preparation: Utilize a commercial kinase panel service (e.g., Eurofins, Reaction Biology). The compound is typically tested at a single high concentration (e.g., 10 µM) in duplicate.

  • Kinase Reaction: The assay measures the transfer of phosphate from ATP to a specific substrate by a given kinase. The reaction is initiated by the addition of ATP.

  • Detection: The amount of phosphosubstrate or remaining ATP is quantified using a variety of methods (e.g., radiometric, fluorescence, luminescence).

  • Data Analysis: The percentage of inhibition for each kinase is calculated relative to a DMSO control. A significant inhibition (e.g., >50%) flags a potential target.

Objective: To confirm that the compound inhibits the activity of a specific kinase within a cellular context by measuring the phosphorylation of its downstream substrate.

Methodology:

  • Cell Culture and Treatment: Plate cancer cell lines known to have high activity of the target kinase (e.g., MCF-7 for Aurora kinases). Treat cells with increasing concentrations of the test compound for a specified time (e.g., 24 hours).

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on a polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the kinase substrate.

    • Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).

Mechanism II: Hypoxia-Activated Prodrug - Exploiting the Tumor Microenvironment

The nitroaromatic nature of this compound strongly suggests its potential as a hypoxia-activated prodrug.[10][11][12] This mechanism offers the advantage of selective cytotoxicity to tumor cells in the hypoxic microenvironment, which are often resistant to conventional therapies.

The Bio-reductive Activation Cascade

In hypoxic conditions, one-electron reductases, such as NADPH:cytochrome P450 reductase, can reduce the nitro group of the compound. Under normoxia, the resulting nitro radical anion is rapidly re-oxidized back to the parent compound by molecular oxygen in a futile cycle. However, in the absence of oxygen, the nitro radical can undergo further reduction to form nitroso, hydroxylamine, and ultimately, amine derivatives. These reduced metabolites are often highly reactive and can induce cellular damage, primarily through DNA alkylation and the generation of reactive oxygen species. The 4-oxide moiety may also be subject to reduction, potentially contributing to the generation of the active cytotoxic species.

Hypoxia_Activation_Pathway cluster_0 Hypoxic Conditions A 3H-Imidazo[4,5-b]pyridine, 7-nitro-, 4-oxide (Prodrug) B Nitro Radical Anion A->B Nitroreductases (+e-) B->A O2 (-e-) C Further Reduced Metabolites (Nitroso, Hydroxylamine) B->C Spontaneous/ Enzymatic Reduction D Cytotoxic Species C->D E Cell Death D->E DNA Damage, ROS

Caption: Proposed bio-reductive activation pathway in hypoxic conditions.

Experimental Workflow for Validating Hypoxia-Selective Cytotoxicity

A comparative approach is essential to demonstrate the hypoxia-selective activity of the compound.

Hypoxia_Validation_Workflow cluster_0 Cell-Based Assays cluster_1 In Vivo Studies A Comparative Cell Viability Assays (Normoxia vs. Hypoxia) B Nitroreductase Overexpression/ Knockdown Studies A->B C Comet Assay for DNA Damage B->C D Tumor Xenograft Models C->D Transition to In Vivo Models E Immunohistochemistry for Hypoxia Markers (e.g., HIF-1α) D->E F Assessment of DNA Damage (e.g., γ-H2AX staining) E->F

Caption: Experimental workflow for validating hypoxia-selective cytotoxicity.

Detailed Experimental Protocols

Objective: To determine if the cytotoxicity of the compound is enhanced under hypoxic conditions.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HCT116, HT-29) in 96-well plates.

  • Compound Treatment: Add a serial dilution of the test compound to the plates.

  • Incubation Conditions:

    • Normoxia: Incubate one set of plates in a standard cell culture incubator (21% O₂, 5% CO₂).

    • Hypoxia: Incubate a duplicate set of plates in a hypoxic chamber or incubator (e.g., 1% O₂, 5% CO₂, 94% N₂).

  • Incubation Time: Incubate for 48-72 hours.

  • Viability Assessment: Measure cell viability using an appropriate assay (e.g., MTT, CellTiter-Glo).

  • Data Analysis: Calculate the IC50 values for both normoxic and hypoxic conditions. A significantly lower IC50 under hypoxia indicates hypoxia-selective activation.

Objective: To assess whether the compound induces DNA strand breaks, a common mechanism for hypoxia-activated prodrugs.

Methodology:

  • Cell Treatment: Treat cells with the compound under both normoxic and hypoxic conditions for a defined period.

  • Cell Harvesting and Lysis: Harvest the cells and embed them in low-melting-point agarose on a microscope slide. Lyse the cells with a high-salt and detergent solution to remove membranes and proteins, leaving behind the nuclear DNA.

  • Electrophoresis: Subject the slides to electrophoresis. Damaged DNA with strand breaks will migrate out of the nucleus, forming a "comet tail."

  • Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.

  • Data Analysis: Quantify the amount of DNA in the comet tail relative to the head using specialized software. An increase in tail moment indicates increased DNA damage.

Data Summary and Interpretation

To facilitate the analysis of experimental results, the following tables should be used to organize the data.

Table 1: Kinase Inhibition Profile of this compound

Kinase Target% Inhibition at 10 µMIC50 (µM)
Aurora A
Aurora B
BTK
CDK9
...

Table 2: Hypoxia-Selective Cytotoxicity in Cancer Cell Lines

Cell LineIC50 Normoxia (µM)IC50 Hypoxia (µM)Hypoxic Cytotoxicity Ratio (IC50 Normoxia / IC50 Hypoxia)
HCT116
HT-29
MCF-7

Conclusion: A Dual-Threat Therapeutic Candidate

This compound presents a compelling profile for a novel anticancer agent with a dual mechanism of action. The imidazo[4,5-b]pyridine core provides a validated scaffold for potent kinase inhibition, while the 7-nitro group introduces the highly desirable property of hypoxia-activated cytotoxicity. The experimental workflows and protocols detailed in this guide provide a robust framework for elucidating the precise molecular targets and cellular effects of this promising compound. Further investigation into the potential synergy between these two mechanisms could reveal a powerful new strategy for overcoming therapeutic resistance in cancer.

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A Technical Guide to Investigating the Potential Biological Targets of 3H-Imidazo[4,5-b]pyridine, 7-nitro-, 4-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Authored For: Drug Development Professionals, Medicinal Chemists, and Cancer Biology Researchers

Abstract: The compound 3H-Imidazo[4,5-b]pyridine, 7-nitro-, 4-oxide represents a compelling molecular architecture for therapeutic development. It integrates three key structural motifs: a purine-mimetic imidazo[4,5-b]pyridine core, a nitroaryl group, and an N-oxide moiety. While direct biological data on this specific molecule is limited, its constituent parts provide a strong rationale for hypothesizing its mechanism of action and potential biological targets. The imidazo[4,5-b]pyridine scaffold is a privileged structure found in numerous kinase inhibitors and other biologically active agents.[1][2] Concurrently, the nitro group and N-oxide are classic triggers for bioreductive activation, suggesting the compound may function as a hypoxia-activated prodrug (HAP).[3][4] This guide synthesizes these structural insights into a cohesive hypothesis and presents a comprehensive framework for the experimental identification and validation of its biological targets, aimed at guiding researchers in unlocking its therapeutic potential.

Part 1: Foundational Analysis of the Molecular Architecture

The therapeutic potential of this compound can be logically inferred from its three primary structural components. Understanding these components individually is key to forming a central, testable hypothesis.

The Imidazo[4,5-b]pyridine Scaffold: A Purine Isostere

The imidazo[4,5-b]pyridine core is structurally analogous to natural purines (adenine, guanine), the building blocks of DNA, RNA, and critical signaling molecules like ATP. This resemblance allows molecules containing this scaffold to act as competitive inhibitors for a vast array of enzymes that bind purines.[1][5] This has made it a "privileged scaffold" in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities.[1][6]

Known targets for Imidazo[4,5-b]pyridine derivatives include:

  • Protein Kinases: This is the most prominent class. The scaffold effectively targets the ATP-binding pocket. Examples include Aurora kinases, Bruton's tyrosine kinase (BTK), and Cyclin-Dependent Kinase 9 (CDK9).[7][8][9]

  • DNA and Associated Enzymes: The planar nature of the fused ring system allows for DNA intercalation, a mechanism observed in some derivatives with antiproliferative effects.[6]

  • Metabolic and Signaling Enzymes: Other reported targets include methionyl-tRNA synthetase and adenosine deaminase, highlighting the scaffold's versatility.[1][10]

The 7-Nitro Group: A Bioreductive Trigger

The presence of a nitro group, particularly on an aromatic ring, is a strong indicator of potential activity as a bioreductive agent.[11] Solid tumors often outgrow their blood supply, leading to regions of severe oxygen deprivation, or hypoxia.[12] These hypoxic zones are associated with resistance to conventional chemotherapy and radiation.[12][13]

Hypoxic cells, however, exhibit high levels of nitroreductase enzymes (e.g., Cytochrome P450 reductases).[4] These enzymes can reduce the nitro group in a stepwise fashion, a reaction that is rapidly reversed by oxygen in healthy tissues. In hypoxic environments, this reduction proceeds to completion, generating highly reactive cytotoxic species, such as hydroxylamines and amines, that can damage DNA and other cellular macromolecules.[3][4] This selective activation makes nitro-containing compounds ideal candidates for hypoxia-activated prodrugs (HAPs).[4]

The 4-Oxide Moiety: A Secondary Hypoxia-Sensitive Element

Similar to the nitro group, the N-oxide on the pyridine ring is another functional group susceptible to bioreduction in hypoxic conditions. Heteroaromatic N-oxides are a well-established class of HAPs.[4] Their reduction in low-oxygen environments converts them back to the parent pyridine, a process that can also be harnessed to release an active cytotoxic agent. The inclusion of both a nitro group and an N-oxide suggests a potentially robust, multi-stage activation mechanism under hypoxic conditions.

Central Hypothesis: A Hypoxia-Activated, Purine-Mimetic Cytotoxin

Synthesizing these observations, the central hypothesis is that This compound is a prodrug that is selectively activated within the hypoxic microenvironment of solid tumors. Upon bioreductive activation by nitroreductases, it releases a cytotoxic metabolite that exerts its anticancer effect by targeting purine-binding proteins, such as protein kinases, and/or by directly damaging DNA.

Part 2: Primary Target Hypothesis: Bioreductive Activation Pathway

The most direct and compelling mechanism of action for this compound is its function as a HAP. The primary "targets" in this context are the enzymes that activate it, and the ultimate downstream target is the cellular machinery disrupted by the activated metabolite.

Proposed Mechanism of Action

The proposed activation cascade is initiated by one-electron reductases overexpressed in hypoxic tumor cells.

  • Initial Reduction: The nitro group undergoes a one-electron reduction to form a nitro radical anion. In the presence of oxygen (normoxia), this radical is immediately re-oxidized back to the parent nitro compound in a futile cycle.

  • Activation in Hypoxia: In the absence of oxygen, the radical anion undergoes further reduction to generate cytotoxic nitroso, hydroxylamine, and amine species. The N-oxide can also be reduced.

  • Cytotoxicity: The activated metabolite, likely a potent electrophile, can then induce cell death through mechanisms such as DNA cross-linking or inhibition of critical enzymes.[4][13]

The following diagram illustrates this proposed bioactivation workflow.

G cluster_normoxia Normoxic Cell (High O2) cluster_hypoxia Hypoxic Cell (Low O2) Prodrug_N Prodrug (7-nitro, 4-oxide) Radical_N Nitro Radical Anion Prodrug_N->Radical_N 1e- Reduction (Nitroreductase) Radical_N->Prodrug_N Re-oxidation (O2) NoEffect No Cytotoxicity Radical_N->NoEffect Prodrug_H Prodrug (7-nitro, 4-oxide) Radical_H Nitro Radical Anion Prodrug_H->Radical_H 1e- Reduction (Nitroreductase) Active_Metabolite Active Metabolite (e.g., Hydroxylamine) Radical_H->Active_Metabolite Further Reduction (No O2 to intercept) Damage DNA Damage & Enzyme Inhibition Active_Metabolite->Damage Apoptosis Cell Death Damage->Apoptosis

Caption: Proposed bioactivation of this compound.

Part 3: Secondary Target Hypotheses (Scaffold-Driven)

Beyond its role as a prodrug, the core scaffold of the molecule (in either its original or reduced form) may directly engage with specific protein targets. Identifying these interactions is crucial for understanding its full pharmacological profile, including potential off-target effects or synergistic activities.

Potential Target Class Rationale Key Examples from Literature Hypothesized Interaction
Protein Kinases The imidazo[4,5-b]pyridine core is a purine isostere that can competitively bind the ATP pocket.[2]Aurora Kinases, BTK, CDK9[7][8][9]The compound or its metabolite inhibits kinases crucial for cell cycle control (e.g., Aurora A/B) or oncogenic signaling (e.g., BTK), leading to cell cycle arrest and apoptosis.
DNA & Topoisomerases The planar aromatic system can intercalate between DNA base pairs. The activated metabolite may act as a DNA alkylating or cross-linking agent.[4][6]DNA, Topoisomerase II[14]The compound disrupts DNA replication and transcription by physical intercalation or covalent modification, triggering the DNA damage response and cell death.
Metabolic Enzymes Purine-binding sites are common in enzymes involved in nucleotide metabolism and protein synthesis.Methionyl-tRNA synthetase, Adenosine deaminase[1][10]The molecule could disrupt essential metabolic pathways, leading to cellular starvation or accumulation of toxic intermediates.

Part 4: An Experimental Framework for Target Deconvolution

A multi-phase experimental approach is required to systematically test the proposed hypotheses and uncover novel biological targets.

Phase 1: Validation of the Hypoxia-Activation Hypothesis

The first priority is to confirm that the compound is indeed a hypoxia-activated prodrug.

Protocol 4.1.1: Comparative In Vitro Cytotoxicity Assay

  • Objective: To determine if the compound's cytotoxicity is significantly greater under hypoxic conditions compared to normoxic conditions.

  • Methodology:

    • Cell Seeding: Plate cancer cell lines (e.g., HCT-116, MCF-7) in 96-well plates and allow them to adhere overnight.

    • Compound Treatment: Prepare a serial dilution of the test compound. Add the compound to the plates.

    • Incubation: Place one set of plates in a standard normoxic incubator (21% O₂, 5% CO₂). Place an identical set in a hypoxic chamber (1% O₂, 5% CO₂, 94% N₂). Incubate for 48-72 hours.

    • Viability Assessment: Measure cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay or MTT assay.

    • Data Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) values for both normoxic and hypoxic conditions. A significantly lower IC₅₀ under hypoxia supports the HAP hypothesis.

Table 1: Expected Data Output for Cytotoxicity Assay

Cell Line Condition IC₅₀ (µM) Hypoxic Potency Ratio (Normoxic IC₅₀ / Hypoxic IC₅₀)
HCT-116 Normoxia (21% O₂) Expected > 50 \multirow{2}{}{Expected > 10}
HCT-116 Hypoxia (1% O₂) Expected < 5
MCF-7 Normoxia (21% O₂) Expected > 50 \multirow{2}{}{Expected > 10}

| MCF-7 | Hypoxia (1% O₂) | Expected < 5 | |

Phase 2: Unbiased Identification of Protein Binding Partners

If the compound shows activity, the next step is to identify its direct protein targets in an unbiased manner. Chemical proteomics is the ideal tool for this.

Workflow 4.2: Affinity-Based Target Identification

This workflow uses a modified version of the compound to capture its binding partners from a complex biological sample.

G Start Synthesize Affinity Probe (Compound + Linker + Biotin) Incubate Incubate Probe with Lysate Start->Incubate Lysate Prepare Cell Lysate (Tumor Cell Line) Lysate->Incubate Capture Capture on Streptavidin Beads Incubate->Capture Wash Wash Beads to Remove Non-specific Binders Capture->Wash Elute Elute Bound Proteins Wash->Elute Digest Tryptic Digest Elute->Digest LCMS LC-MS/MS Analysis Digest->LCMS Analysis Identify & Quantify Proteins (Compare to Control) LCMS->Analysis

Caption: Workflow for affinity chromatography-mass spectrometry.

Protocol 4.2.1: Affinity Chromatography-Mass Spectrometry

  • Objective: To isolate and identify proteins that directly bind to the compound.

  • Methodology:

    • Probe Synthesis: Synthesize an analogue of the compound featuring a linker arm and a terminal biotin tag. A control probe (e.g., biotin-linker alone) is also required.

    • Lysate Preparation: Grow cancer cells under hypoxic conditions and prepare a native protein lysate.

    • Affinity Pulldown: Incubate the lysate with the biotinylated compound probe to allow target binding.

    • Capture: Add streptavidin-coated magnetic beads to capture the probe-protein complexes.

    • Washing: Perform stringent washes to remove non-specifically bound proteins. A parallel experiment with a competitor (excess of the free, non-biotinylated compound) should be run to identify specific binders.

    • Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.

    • Mass Spectrometry: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Data Analysis: Identify proteins that are significantly enriched in the compound-probe pulldown compared to the control beads and the competition experiment. These are the high-confidence candidate targets.

Phase 3: Validation of Candidate Targets

Once candidate targets are identified, they must be validated using orthogonal methods.

Protocol 4.3.1: In Vitro Enzymatic Assays

  • Objective: To confirm direct inhibition of a candidate enzyme (e.g., a protein kinase) by the compound.

  • Methodology: Use a commercial or in-house biochemical assay with the purified recombinant enzyme. Measure enzyme activity across a range of compound concentrations to determine a precise IC₅₀ value. For example, for a kinase, this could be a radiometric assay measuring ³²P incorporation into a substrate or a fluorescence-based assay.

Protocol 4.3.2: Cellular Thermal Shift Assay (CETSA)

  • Objective: To confirm that the compound binds to the target protein inside intact cells.

  • Methodology:

    • Treatment: Treat intact cells with the compound or a vehicle control.

    • Heating: Heat aliquots of the treated cells across a temperature gradient. Target engagement stabilizes the protein, increasing its melting temperature.

    • Lysis and Separation: Lyse the cells and separate the soluble (un-denatured) and precipitated (denatured) protein fractions by centrifugation.

    • Detection: Analyze the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting. A shift in the melting curve to a higher temperature in the compound-treated sample confirms target engagement.

Conclusion

The molecular structure of this compound provides a strong, logical foundation for its investigation as a hypoxia-activated anticancer agent. The proposed mechanism of action, centered on bioreductive activation and subsequent targeting of purine-binding proteins or DNA, is supported by extensive precedent in medicinal chemistry. The experimental framework outlined in this guide, progressing from functional validation of hypoxia sensitivity to unbiased target identification and rigorous validation, offers a clear and robust pathway for elucidating its precise biological function. Successful execution of this research plan will be critical in determining the therapeutic viability of this promising compound.

References

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (MDPI) [URL: https://www.mdpi.com/1420-3049/27/19/6638]
  • Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. (PubMed) [URL: https://pubmed.ncbi.nlm.nih.gov/41354254/]
  • Examples of bioactive agents possessing imidazo[4,5-b]pyridine or... (ResearchGate) [URL: https://www.researchgate.net/figure/Examples-of-bioactive-agents-possessing-imidazo45-bpyridine-or-imidazo45-cpyridine_fig2_364132791]
  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (Semantic Scholar) [URL: https://www.semanticscholar.org/paper/Pharmacological-Potential-and-Synthetic-Approaches-Wiglusz-Krawczykowska/3a02795f57564d306b83f044199c43d7c50a04da]
  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (MDPI) [URL: https://www.mdpi.com/1420-3049/25/24/5948]
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  • 7-Nitro-3H-imidazo[4,5-b]pyridine. (Smolecule) [URL: https://www.smolecule.com/7-nitro-3h-imidazo-4-5-b-pyridine-cas-60185-8.html]
  • Hypoxia-activated prodrug. (Wikipedia) [URL: https://en.wikipedia.
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"3H-Imidazo[4,5-b]pyridine, 7-nitro-, 4-oxide" derivatives and analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3H-Imidazo[4,5-b]pyridine, 7-nitro-, 4-oxide Derivatives and Analogs

Audience: Researchers, scientists, and drug development professionals.

Abstract: The this compound scaffold is a cornerstone in the development of hypoxia-activated prodrugs (HAPs), a class of therapeutics designed to selectively target the low-oxygen microenvironments characteristic of solid tumors.[1][2] This guide provides a comprehensive technical overview of this chemical core, detailing its underlying mechanism of action, synthetic strategies, and robust protocols for preclinical evaluation. By synthesizing mechanistic insights with practical, field-proven methodologies, this document serves as an essential resource for professionals engaged in the discovery and development of next-generation oncology therapeutics.

The Strategic Imperative: Targeting Tumor Hypoxia

Solid tumors are characterized by regions of low oxygen, or hypoxia, which arise from rapid cell proliferation outstripping the local blood supply.[1][3] This hypoxic environment is not merely a passive feature but an active driver of tumor progression, metastasis, and profound resistance to conventional treatments like radiotherapy and chemotherapy.[1][4] Hypoxia-activated prodrugs (HAPs) represent a highly strategic approach to overcome this therapeutic barrier.[2] These agents are engineered to be relatively inert in well-oxygenated, healthy tissues but undergo specific bioactivation to a potent cytotoxic form within the reductive environment of hypoxic tumor cells.[2][5] This targeted activation mechanism promises a wider therapeutic window and reduced systemic toxicity.

Core Anatomy: Deconstructing the this compound Scaffold

The therapeutic potential of this scaffold is derived from a precise arrangement of functional groups, each playing a critical role in its hypoxia-selective activity.

  • Nitroaromatic "Trigger": The 7-nitro group is the central element for hypoxia sensing. Nitroaromatic compounds are known to be substrates for cellular reductases.[6][7] The high electron-withdrawing nature of the nitro group makes it susceptible to enzymatic reduction, initiating the activation cascade.[6]

  • N-Oxide Moiety: The 4-oxide group further enhances the electron-deficient character of the heterocyclic system. This potentiates the reduction of the 7-nitro group, effectively lowering the redox potential required for activation and increasing the compound's sensitivity to the hypoxic environment.

  • Imidazo[4,5-b]pyridine Core: This fused heterocyclic system, an isomer of purine, provides a rigid and synthetically versatile framework.[8][9] Its structure can be systematically modified to fine-tune critical drug-like properties, including solubility, lipophilicity, metabolic stability, and the nature of the ultimate cytotoxic effector. Derivatives of the imidazo[4,5-b]pyridine core have been investigated for a wide range of biological activities, including anticancer and antimicrobial effects.[10][11][12]

Mechanism of Bioactivation: A Tale of Two Environments

The elegance of this prodrug strategy lies in its differential processing by cells in normoxic versus hypoxic conditions. The key lies in a "futile cycle" that protects healthy tissue while enabling targeted destruction of tumor cells.

Under hypoxic conditions, intracellular one-electron reductases (e.g., NADPH:cytochrome P450 oxidoreductase) reduce the 7-nitro group to a nitro radical anion.[4][13] In the absence of oxygen, this radical undergoes further, irreversible reduction steps to form nitroso and hydroxylamine species.[6][7] The hydroxylamine metabolite is a potent cytotoxic agent, capable of inducing DNA damage and triggering cell death.[4]

Conversely, in normoxic tissues, the nitro radical anion is immediately re-oxidized back to the parent nitro compound by molecular oxygen.[6] This rapid, futile cycling prevents the accumulation of the toxic reduced metabolites, thus sparing healthy, well-oxygenated cells from damage.

Caption: Differential bioactivation pathway in normoxic vs. hypoxic environments.

Synthetic Strategy: A Modular Approach

The synthesis of this compound analogs is typically a multi-step process that allows for diversification at key positions.

Experimental Protocol: General Synthetic Workflow

  • Reductive Cyclization to Form the Core: A common starting point is the reductive cyclization of 2-nitro-3-aminopyridine with a selected aldehyde.[8] This step simultaneously forms the imidazole ring and reduces the nitro group on the pyridine precursor, yielding a 2-substituted-3H-imidazo[4,5-b]pyridine.

    • Rationale: This one-pot reaction is efficient for establishing the core heterocyclic system. The choice of aldehyde directly installs the desired substituent at the 2-position, which is a key site for modulating activity.

  • N-Oxidation: The resulting imidazo[4,5-b]pyridine is subjected to oxidation, typically using an agent like meta-chloroperoxybenzoic acid (m-CPBA). This selectively oxidizes the pyridine nitrogen at position 4 to the corresponding N-oxide.

    • Rationale: The N-oxide is crucial for activating the ring system for the subsequent nitration step and for enhancing the final compound's bioreductive potential.

  • Regioselective Nitration: The 4-oxide intermediate is then nitrated using a standard nitrating mixture (e.g., HNO₃/H₂SO₄). The N-oxide group directs the electrophilic nitration to the C7 position.

    • Rationale: This step introduces the hypoxia-sensing nitro "trigger" at the required position for effective bioactivation.

  • N-Alkylation/Acylation (Optional): The N3 position on the imidazole ring can be substituted, for example, by reaction with an alkyl halide under basic conditions.[12]

    • Rationale: Modification at this position is a common strategy to alter the compound's pharmacokinetic properties, such as solubility and cell permeability, without directly affecting the core bioreductive mechanism.

G A 2-Nitro-3-aminopyridine + Aldehyde (R-CHO) B Reductive Cyclization (e.g., Na₂S₂O₄) A->B C 2-Substituted-3H- imidazo[4,5-b]pyridine B->C D N-Oxidation (e.g., m-CPBA) C->D E 4-Oxide Intermediate D->E F Regioselective Nitration (HNO₃/H₂SO₄) E->F G 7-Nitro-4-oxide Core F->G H N3-Alkylation (Optional) (e.g., R'-X, Base) G->H I Final Analog H->I

Caption: A generalized, modular workflow for the synthesis of target analogs.

Preclinical Evaluation: Validating Hypoxia Selectivity

A rigorous, multi-step evaluation process is essential to characterize the potency and selectivity of novel analogs.

In Vitro Hypoxia-Selective Cytotoxicity

Objective: To quantify the differential killing of cancer cells under normoxic versus hypoxic conditions.

Protocol:

  • Cell Seeding: Plate human cancer cells (e.g., HCT116 colorectal carcinoma, A549 lung carcinoma) in 96-well microplates and allow for overnight attachment.

  • Compound Addition: Add a serial dilution of the test compound to duplicate plates.

  • Incubation: Incubate one plate under standard normoxic conditions (21% O₂, 5% CO₂) and the other in a hypoxic chamber (e.g., <0.1% O₂, 5% CO₂) for 72 hours.

    • Rationale: A severe level of hypoxia (<0.1% O₂) is required to ensure maximal activation of the prodrug and to prevent the futile re-oxidation cycle.

  • Viability Assessment: Determine cell viability using a colorimetric assay (e.g., sulforhodamine B (SRB) assay) or a luminescent assay (e.g., CellTiter-Glo®).

  • Data Analysis: Calculate the IC₅₀ (concentration causing 50% growth inhibition) for both conditions. The primary metric for selectivity is the Hypoxia Cytotoxicity Ratio (HCR).

    • HCR = IC₅₀ (normoxic) / IC₅₀ (hypoxic)

    • Interpretation: A high HCR (>100) is indicative of excellent hypoxia selectivity.

Data Presentation:

CompoundIC₅₀ (Normoxic, µM)IC₅₀ (Hypoxic, µM)HCR
Lead Compound >1000.08>1250
Analog A 50.50.5297
Analog B >1000.05>2000
In Vivo Antitumor Efficacy

Objective: To assess the therapeutic efficacy of the compound in a relevant animal model of a human solid tumor.

Protocol:

  • Xenograft Model: Implant human tumor cells (e.g., HCT116) subcutaneously into the flank of immunocompromised mice (e.g., athymic nude mice).

  • Tumor Growth: Allow tumors to establish and reach a mean volume of ~100-150 mm³.

  • Randomization: Randomize animals into vehicle control and treatment groups.

  • Dosing: Administer the compound via an appropriate route (e.g., intraperitoneal injection) on a defined schedule (e.g., daily for 5 days for 2 cycles).

  • Monitoring: Measure tumor volume with calipers 2-3 times per week and monitor animal body weight as a measure of general toxicity.

  • Endpoint Analysis: The study is concluded when control tumors reach a predetermined size limit. Efficacy is measured by tumor growth delay or regression.

    • Rationale: This model allows for the evaluation of drug efficacy in the context of a complex in vivo tumor microenvironment, which naturally contains hypoxic regions.

Future Perspectives

The this compound scaffold remains a highly valuable platform for the development of targeted cancer therapies. Future efforts will likely focus on conjugating this bioreductive trigger to other cytotoxic payloads or targeted inhibitors, creating next-generation HAPs with enhanced potency and novel mechanisms of action. Furthermore, combining these agents with therapies that exacerbate tumor hypoxia, such as anti-angiogenic drugs, represents a promising avenue for synergistic clinical benefit.

References

  • Title: Mechanism of action of nitroaromatic prodrugs Source: ResearchGate URL: [Link]

  • Title: Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments Source: SciELO URL: [Link]

  • Title: Trypanocidal activity of nitroaromatic prodrugs: current treatments and future perspectives Source: PubMed URL: [Link]

  • Title: Design, synthesis and evaluation of molecularly targeted hypoxia-activated prodrugs Source: Nature Protocols URL: [Link]

  • Title: Design, synthesis and evaluation of molecularly targeted hypoxia-activated prodrugs Source: Jove URL: [Link]

  • Title: Hypoxia-Activated Theragnostic Prodrugs (HATPs): Current State and Future Perspectives Source: MDPI URL: [Link]

  • Title: Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy Source: NIH National Center for Biotechnology Information URL: [Link]

  • Title: Nitroaromatic-based triazene prodrugs to target the hypoxic microenvironment in glioblastoma Source: NIH National Center for Biotechnology Information URL: [Link]

  • Title: Hypoxia-activated prodrug - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity Source: SciSpace URL: [Link]

  • Title: Targeting Hypoxia: Hypoxia-Activated Prodrugs in Cancer Therapy Source: NIH National Center for Biotechnology Information URL: [Link]

  • Title: Molecular Pathways: Hypoxia-activated prodrugs in cancer therapy Source: NIH National Center for Biotechnology Information URL: [Link]

  • Title: Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives Source: NIH National Center for Biotechnology Information URL: [Link]

  • Title: (PDF) Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity Source: ResearchGate URL: [Link]

  • Title: Selectively Targeting Tumor Hypoxia With the Hypoxia-Activated Prodrug CP-506 Source: AACR Journals URL: [Link]

  • Title: Hypoxia-activated prodrugs – Knowledge and References Source: Taylor & Francis URL: [Link]

  • Title: The hypoxia-activated ProDrug AQ4N penetrates deeply in tumor tissues and complements the limited distribution of mitoxantrone Source: PubMed URL: [Link]

  • Title: A review on the biological activity of imidazo (4,5-b) pyridines and related compounds Source: Taylor & Francis Online URL: [Link]

  • Title: NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA Source: Journal of Chemical Technology and Metallurgy URL: [Link]

  • Title: Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines Source: MDPI URL: [Link]

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"3H-Imidazo[4,5-b]pyridine, 7-nitro-, 4-oxide" literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3H-Imidazo[4,5-b]pyridine, 7-nitro-, 4-oxide: Synthesis, Properties, and Therapeutic Potential

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its synthesis, chemical characteristics, and explore its potential as a scaffold for drug discovery, drawing upon the broader knowledge of the imidazo[4,5-b]pyridine class of molecules. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Imidazo[4,5-b]pyridine Scaffold

The imidazo[4,5-b]pyridine ring system, a fusion of imidazole and pyridine rings, is a prominent scaffold in medicinal chemistry.[1] Structurally, it is a bioisostere of purine, which allows it to interact with a wide range of biological targets, including enzymes and receptors that recognize purine-based structures.[1] This mimicry has led to the development of numerous imidazo[4,5-b]pyridine derivatives with a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3]

The subject of this guide, this compound, possesses two key functional groups that are expected to significantly influence its chemical and biological properties:

  • A Nitro Group at the 7-position: This strong electron-withdrawing group can modulate the electronic properties of the entire ring system, influencing its reactivity and interactions with biological targets.

  • An N-oxide at the 4-position: The N-oxide functionality can enhance aqueous solubility, alter the metabolic profile, and potentially act as a bioreductive prodrug moiety.

This guide will explore the synthesis of this specific molecule, its chemical behavior, and its potential therapeutic applications based on the established pharmacology of related compounds.

Synthesis and Chemical Properties

The synthesis of the imidazo[4,5-b]pyridine core can be achieved through various routes.[4] A common and efficient method involves the condensation of a substituted 2,3-diaminopyridine with an aldehyde, followed by an oxidative cyclization.[4] For the synthesis of 7-nitro derivatives, a tandem reaction starting from 2-chloro-3-nitropyridine has been reported as a highly efficient method.[5]

Proposed Synthetic Pathway

A plausible synthetic route for this compound would involve a multi-step process, likely starting with a suitable pyridine precursor, followed by cyclization to form the imidazo[4,5-b]pyridine core, and subsequent oxidation to introduce the N-oxide functionality. A one-step synthesis from 2-nitro-3-aminopyridine and an aldehyde using a reducing agent like sodium dithionite has also been described for related compounds.[4][6]

Synthetic Pathway A 2-Chloro-3-nitropyridine B N-Substituted-3-nitropyridin-2-amine A->B SNAr with R-NH2 C N1-Substituted-pyridine-2,3-diamine B->C Nitro Reduction (e.g., Na2S2O4) D Substituted 3H-imidazo[4,5-b]pyridine C->D Cyclization with Aldehyde (R'-CHO) E 3H-Imidazo[4,5-b]pyridine, 7-nitro-, 4-oxide D->E N-Oxidation (e.g., m-CPBA)

Caption: Proposed synthetic pathway for this compound.

Key Chemical Reactions
  • Reduction of the Nitro Group: The nitro group at the 7-position can be readily reduced to an amino group using various reducing agents, such as palladium on carbon or iron in acetic acid.[6] This transformation is a key step for creating a diverse library of 7-amino substituted derivatives with potentially different biological activities.

  • Alkylation: The nitrogen atoms within the imidazole ring can undergo alkylation, leading to the formation of N-substituted derivatives.[6] This allows for the introduction of various side chains to explore structure-activity relationships.

  • Reactions of the N-oxide: The N-oxide can be deoxygenated to the parent pyridine. It can also activate the pyridine ring for nucleophilic substitution at positions ortho and para to the N-oxide.

Biological Activity and Therapeutic Potential

While specific biological data for this compound is not extensively available, the biological profile of the broader imidazo[4,5-b]pyridine class provides a strong foundation for predicting its potential therapeutic applications.

Kinase Inhibition

A significant area of investigation for imidazo[4,5-b]pyridine derivatives is their activity as kinase inhibitors.[7] Several compounds from this class have shown potent inhibitory activity against a range of kinases, including Aurora kinases, which are key regulators of cell division and are often overexpressed in cancer cells.[6][8] The introduction of a 1-benzyl-1H-pyrazol-4-yl moiety at the C7 position of the imidazo[4,5-b]pyridine scaffold has been shown to yield compounds that inhibit a range of kinases, including Aurora-A.[8][9]

Kinase_Inhibition Kinase {Kinase (e.g., Aurora-A)|ATP Binding Site} Phosphorylation Phosphorylation Kinase->Phosphorylation phosphorylates Compound Imidazo[4,5-b]pyridine Derivative Compound->Kinase Binds to ATP site ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Cell_Cycle_Progression Cell Cycle Progression Phosphorylation->Cell_Cycle_Progression

Caption: General mechanism of kinase inhibition by imidazo[4,5-b]pyridine derivatives.

Antimicrobial Activity

Derivatives of the imidazo[4,5-b]pyridine scaffold have demonstrated significant antimicrobial properties.[6] Studies have shown activity against various bacterial and fungal strains.[2] For instance, certain derivatives have exhibited potent activities against bacteria like Escherichia coli and fungi, comparable to standard drugs like Ciprofloxacin and Fluconazole.[2] The presence of a nitro group can sometimes contribute to antimicrobial activity through mechanisms involving bioreduction to cytotoxic radical species.

Nitric Oxide Synthase (NOS) Inhibition

The 7-nitro substitution suggests a potential for nitric oxide synthase (NOS) inhibition.[6] NOS enzymes are responsible for the production of nitric oxide (NO), a critical signaling molecule. Overproduction of NO is implicated in various pathological conditions, and NOS inhibitors are being investigated for their therapeutic potential in areas such as cardiovascular and neurodegenerative diseases.[6]

Representative Experimental Protocol and Data

Due to the limited availability of specific experimental data for this compound, a representative protocol for the synthesis of a related compound is provided below. This protocol is adapted from a known procedure for the synthesis of functionalized imidazo[4,5-b]pyridines.[5]

Representative Synthesis of a 3-Substituted-2-Aryl-3H-imidazo[4,5-b]pyridine

Step 1: SNAr Reaction

  • To a solution of 2-chloro-3-nitropyridine (1.0 eq) in a suitable solvent (e.g., isopropanol/water), add the desired primary amine (1.1 eq).

  • Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-substituted-3-nitropyridin-2-amine intermediate.

Step 2: Nitro Group Reduction and Cyclization

  • Dissolve the intermediate from Step 1 in a suitable solvent mixture (e.g., isopropanol/water).

  • Add an aromatic aldehyde (1.2 eq) to the solution.

  • Add a reducing agent, such as sodium dithionite (Na2S2O4) (3.0 eq), portion-wise while stirring.

  • Heat the reaction mixture at reflux for 6-12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and perform an aqueous workup.

  • Purify the crude product by column chromatography on silica gel to yield the desired 3-substituted-2-aryl-3H-imidazo[4,5-b]pyridine.

Step 3: N-Oxidation

  • Dissolve the product from Step 2 in a suitable solvent like dichloromethane (DCM).

  • Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) (1.2 eq), portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction with a solution of sodium thiosulfate.

  • Separate the organic layer, wash with sodium bicarbonate solution and brine, then dry over sodium sulfate.

  • Purify the product by column chromatography or recrystallization.

Summary of Biological Activities of Related Imidazo[4,5-b]pyridine Derivatives
Compound ClassBiological ActivityTarget(s)Reference(s)
7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridinesKinase InhibitionAurora-A, other kinases[8][9]
2-Substituted-3H-imidazo[4,5-b]pyridinesAnticancerBreast cancer cell lines (MCF-7, BT-474)[10][11]
Substituted 1H- and 3H-imidazo[4,5-b]pyridinesAntibacterial, AntifungalVarious bacterial and fungal strains[2]
7-Nitro-imidazopyridinesPotential NOS InhibitionNitric Oxide Synthase[6]

Conclusion and Future Directions

This compound represents a promising, yet underexplored, molecule within the medicinally significant imidazo[4,5-b]pyridine family. Its structural features suggest a multifaceted biological potential, particularly in the areas of oncology and infectious diseases. The presence of the nitro group and the N-oxide functionality provides ample opportunities for further chemical modification to optimize its pharmacokinetic and pharmacodynamic properties.

Future research should focus on the definitive synthesis and characterization of this compound, followed by a comprehensive biological evaluation against a panel of relevant targets, including a broad range of kinases and microbial strains. Elucidating the specific contributions of the 7-nitro and 4-oxide groups to its biological activity will be crucial for the rational design of next-generation therapeutics based on this versatile scaffold.

References

  • A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. (2025). ResearchGate. [Link]

  • Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). (2025). ResearchGate. [Link]

  • Krause, M., Foks, H., & Gobis, K. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 399. [Link]

  • NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. (2022). Journal of Chemical Technology and Metallurgy, 57(3), 451-463. [Link]

  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. (2024). Molecules, 29(11), 2539. [Link]

  • Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. (2017). ResearchGate. [Link]

  • Bembalkar, S. R., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry, 8(1), 25-32. [Link]

  • Patil, S. A., et al. (2018). Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. ACS Omega, 3(4), 4277-4285. [Link]

  • Bavetsias, V., et al. (2015). 3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition: Co-crystallisation studies with Aurora-A reveal distinct differences in the orientation of the pyrazole N1-substituent. Bioorganic & Medicinal Chemistry Letters, 25(18), 3844-3849. [Link]

  • Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors. (2020). RSC Advances, 10(45), 26955-26970. [Link]

  • Pyridoimidazole compounds and preparation method thereof.
  • Imidazo[4,5-b]pyridine derived iminocoumarins as potential pH probes. FULIR. [Link]

  • 3H-Imidazo[4,5-b]pyridine,7-nitro-, 4-oxide, 95% Purity, C6H4N4O3, 1 gram. CP Lab Safety. [Link]

  • Starčević, K., et al. (2020). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 25(23), 5727. [Link]

  • 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition: Co-crystallisation studies with Aurora-A reveal distinct differences in the orientation of the pyrazole N1-substituent. (2015). National Institutes of Health. [Link]

  • Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. FULIR. [Link]

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An In-Depth Technical Guide to the Safe Handling of 3H-Imidazo[4,5-b]pyridine, 7-nitro-, 4-oxide for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed overview of the essential safety protocols and handling procedures for 3H-Imidazo[4,5-b]pyridine, 7-nitro-, 4-oxide. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety data from structurally related compounds to establish a robust framework for risk mitigation in the laboratory setting. The imidazo[4,5-b]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities, including kinase inhibition and antimicrobial properties.[1][2][3][4][5][6][7] The 7-nitro and 4-oxide functionalities on this specific derivative significantly influence its chemical reactivity and physiological effects, necessitating stringent safety measures.[1]

Hazard Identification and Risk Assessment

The primary hazards associated with this compound are inferred from related chemical structures. The presence of a nitro group and an N-oxide moiety suggests potential for thermal instability and decomposition upon heating, which could generate toxic fumes such as nitrogen oxides (NOx) and carbon monoxide.

Anticipated Hazards:

  • Skin and Eye Irritation: Structurally similar compounds are known to cause skin irritation and serious eye irritation.[8][9]

  • Mutagenicity: There is a suspicion that related nitro-aromatic compounds may cause genetic defects.[8]

  • Harmful if Swallowed or Inhaled: Acute toxicity is a concern, with related compounds being harmful if ingested, inhaled, or absorbed through the skin.[9][10][11]

  • Respiratory Tract Irritation: Vapors or dust may cause respiratory irritation.[9]

  • Fire and Explosion Hazard: While the compound itself may not be flammable, nitro-containing compounds can be energetic and may decompose explosively under heat.[8]

Chemical and Physical Properties
PropertyValueSource
Molecular FormulaC6H4N4O3[12]
Purity95%[12]

Note: A comprehensive list of physical properties such as melting point, boiling point, and density is not available. Researchers should proceed with the assumption that the compound is a solid at room temperature.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with robust engineering controls, is essential.

Engineering Controls:

  • Chemical Fume Hood: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[9]

  • Ventilation: Ensure adequate general laboratory ventilation to supplement local exhaust systems.[13]

Personal Protective Equipment (PPE): A standard PPE ensemble for handling this compound includes:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[8][14]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Always inspect gloves for integrity before use and change them frequently.[8]

  • Protective Clothing: A lab coat should be worn at all times. For tasks with a higher risk of splashing, consider a chemically resistant apron.[8][14]

  • Respiratory Protection: If there is a risk of generating dust or aerosols that cannot be controlled by a fume hood, a NIOSH-approved respirator may be necessary.

Safe Handling Workflow

The following diagram illustrates the necessary steps for safely handling this compound.

Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_sds Review SDS of Related Compounds prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood handle_weigh Weigh Compound in Fume Hood prep_hood->handle_weigh handle_dissolve Dissolve/React in Closed System handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Glassware and Surfaces handle_dissolve->cleanup_decontaminate cleanup_waste Dispose of Waste Properly cleanup_decontaminate->cleanup_waste cleanup_wash Wash Hands Thoroughly cleanup_waste->cleanup_wash

Caption: A workflow for the safe handling of this compound.

Storage and Stability

Proper storage is crucial to maintain the integrity of the compound and prevent hazardous situations.

  • Containers: Keep the container tightly closed.[8]

  • Atmosphere: Store under an inert gas atmosphere if possible to prevent degradation from moisture or air.[8]

  • Temperature: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[8][15]

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[13]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First-Aid Measures:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[8][16]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[8][14][16]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][14][16]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11][16]

Spill Response:

  • Small Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[15] Clean the spill area with a suitable solvent and then wash with soap and water.

  • Large Spills: Evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection. Contain the spill and collect the material for disposal.[15]

Fire-Fighting Measures:

  • Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire.[11][16]

  • Specific Hazards: The compound may explode in a fire.[8] Decomposition can produce toxic fumes of nitrogen oxides and carbon monoxide. Firefighters should wear self-contained breathing apparatus and full protective gear.[16]

Disposal Considerations

Waste containing this compound must be treated as hazardous waste.

  • Waste Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[8][11] Do not allow the material to enter drains or waterways.[16]

  • Container Disposal: Contaminated containers should be disposed of as hazardous waste.[8]

Scientific Context and Applications

The imidazo[4,5-b]pyridine core is of significant interest in drug discovery. Its derivatives have been investigated for a range of therapeutic applications:

  • Kinase Inhibition: Compounds with this scaffold have shown potential as inhibitors of various kinases, which are crucial targets in cancer therapy.[1]

  • Antimicrobial Activity: Some derivatives have demonstrated antibacterial activity against pathogens.[1][2][3]

  • Antiviral and Antiproliferative Effects: The broader class of imidazopyridines has been explored for antiviral and antiproliferative properties.[5][7]

The synthesis of functionalized imidazo[4,5-b]pyridines is an active area of research, with various methods being developed to create diverse chemical libraries for biological screening.[6][17]

References

  • Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity - ResearchGate. (2017-07-05). ResearchGate. [Link]

  • Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity - SciSpace. (2017-03-25). SciSpace. [Link]

  • NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. (2022-02-20). Journal of Chemical Technology and Metallurgy. [Link]

  • Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium | ACS Omega. (2018-04-26). ACS Omega. [Link]

  • 3H-Imidazo[4,5-b]pyridine,7-nitro-, 4-oxide, 95% Purity, C6H4N4O3, 1 gram - CP Lab Safety. CP Lab Safety. [Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - MDPI. (2018-05-25). MDPI. [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PubMed Central. (2018-08-01). PubMed Central. [Link]

  • A review on the biological activity of imidazo (4, 5-b) pyridines and related compounds. (2025-08-06). Journal of the Serbian Chemical Society. [Link]

  • Common Name: PYRIDINE, 4-NITRO, 1-OXIDE HAZARD SUMMARY - NJ.gov. (2003-08). New Jersey Department of Health. [Link]

Sources

Spectroscopic Analysis of 3H-Imidazo[4,5-b]pyridine, 7-nitro-, 4-oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An extensive search for experimental spectroscopic data (NMR, IR, MS) for the specific compound 3H-Imidazo[4,5-b]pyridine, 7-nitro-, 4-oxide (CAS 14432-11-2) has been conducted. Despite a thorough review of scientific databases and literature, direct experimental spectra for this particular molecule could not be located in the available resources. The most promising lead, a potential publication in the Journal of Heterocyclic Chemistry from 1973, could not be accessed to retrieve the primary data.

Therefore, this guide will provide a detailed overview of the expected spectroscopic characteristics of this compound based on the known spectral properties of the core imidazo[4,5-b]pyridine scaffold and closely related nitro-substituted and N-oxide analogues. This information is intended to serve as a predictive reference for researchers and scientists in the field of drug development and heterocyclic chemistry.

Predicted Spectroscopic Properties

The unique structure of this compound, featuring an electron-donating N-oxide group and a strongly electron-withdrawing nitro group on the pyridine ring, will significantly influence its spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of this compound are expected to be complex due to the low symmetry of the molecule.

¹H NMR: The proton NMR spectrum will likely show distinct signals for the aromatic protons. The chemical shifts will be influenced by the electronic effects of the substituents. The N-oxide group generally shields the ortho and para protons, while the nitro group strongly deshields them.

¹³C NMR: The carbon NMR will provide valuable information about the carbon framework. The carbons attached to or in close proximity to the nitrogen and oxygen atoms will exhibit characteristic chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Rationale
C2-H8.0 - 8.5145 - 155Imidazole proton, deshielded by adjacent nitrogens.
C5-H7.5 - 8.0120 - 130Influenced by the N-oxide and the fused imidazole ring.
C6-H8.5 - 9.0135 - 145Strongly deshielded by the ortho nitro group.
Imidazole NH12.0 - 14.0-Broad signal, characteristic of N-H in a heterocyclic system.

Note: These are estimated ranges and the actual values can vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic vibrations of the nitro group and the N-oxide functionality.

Table 2: Key Predicted IR Absorption Bands

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch (Imidazole)3100 - 3300Medium, Broad
Aromatic C-H Stretch3000 - 3100Medium
Asymmetric NO₂ Stretch1520 - 1560Strong
Symmetric NO₂ Stretch1340 - 1380Strong
N-O Stretch (N-oxide)1200 - 1300Strong
Aromatic C=C and C=N Stretch1400 - 1600Medium to Strong
Mass Spectrometry (MS)

Mass spectrometry will be crucial for confirming the molecular weight and providing insights into the fragmentation pattern.

  • Molecular Ion Peak (M⁺): The expected molecular weight of C₆H₄N₄O₃ is 180.03 g/mol . The high-resolution mass spectrum should show a molecular ion peak corresponding to this mass.

  • Fragmentation Pattern: The fragmentation is likely to involve the loss of the nitro group (NO₂) and the oxygen atom from the N-oxide. Common fragmentation pathways for nitroaromatic compounds include the loss of NO and NO₂.

Experimental Protocols for Spectroscopic Analysis

For researchers who successfully synthesize this compound, the following are recommended protocols for acquiring the spectroscopic data.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often a good choice for polar heterocyclic compounds.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

  • Data Acquisition:

    • Acquire ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC spectra.

    • Use standard acquisition parameters, optimizing the number of scans for a good signal-to-noise ratio.

IR Spectroscopy Protocol
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an ATR-FTIR spectrometer for a solid sample.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

Mass Spectrometry Protocol
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Employ a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap).

  • Data Acquisition:

    • Acquire the mass spectrum in both positive and negative ion modes to determine the molecular ion and fragmentation patterns.

    • Perform MS/MS analysis on the molecular ion peak to elucidate the fragmentation pathways.

Workflow for Spectroscopic Characterization

The following diagram illustrates a logical workflow for the complete spectroscopic characterization of a novel compound like this compound.

Caption: Workflow for Synthesis, Spectroscopic Analysis, and Structure Elucidation.

Conclusion

References

Due to the lack of direct data for the target compound, a formal reference list with clickable URLs to specific spectral data is not possible. The information presented is based on established principles of spectroscopic interpretation and data from analogous compounds found in general chemical literature and databases. For further reading on the spectroscopy of heterocyclic compounds, the following resources are recommended:

  • Title: Spectroscopic Methods in Organic Chemistry Source: M. Hesse, H. Meier, B. Zeeh
  • Title: Introduction to Spectroscopy Source: D. L. Pavia, G. M. Lampman, G. S. Kriz, J. R. Vyvyan
  • Title: The Journal of Heterocyclic Chemistry Source: Wiley Online Library (A comprehensive source for the synthesis and characterization of heterocyclic compounds). URL: [Link]

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of 3H-Imidazo[4,5-b]pyridine, 7-nitro-, 4-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Nitro-Heterocycle

The compound 3H-Imidazo[4,5-b]pyridine, 7-nitro-, 4-oxide belongs to the nitro-heterocyclic class of molecules. The imidazo[4,5-b]pyridine scaffold is a recognized pharmacophore present in numerous biologically active compounds, with derivatives showing promise as kinase inhibitors and antimicrobial agents.[1][2][3] The presence of a nitro group is particularly significant, as it is a key feature of many prodrugs that undergo bioreduction in hypoxic (low-oxygen) environments to form cytotoxic radicals.[4][5][][7] This unique mechanism of action makes such compounds promising candidates for targeting the hypoxic microenvironment characteristic of solid tumors, which are often resistant to conventional therapies.[8][9]

This guide provides a comprehensive suite of in-vitro assay protocols designed to rigorously evaluate the biological activity of this compound. The experimental workflow is logically structured to first establish baseline cytotoxicity, then to investigate the underlying mechanism of action with a focus on genotoxicity, and finally to explore its potential as a hypoxia-activated therapeutic agent. Each protocol is presented with detailed, step-by-step instructions and an explanation of the scientific principles, ensuring both technical accuracy and practical applicability for researchers in drug discovery and development.

Part 1: Foundational Cytotoxicity Assessment

The initial step in characterizing any potential therapeutic agent is to determine its cytotoxic profile across relevant cell lines. This provides essential data on dose-response relationships and informs the concentration ranges for subsequent mechanistic studies. The MTS assay is a robust and sensitive colorimetric method for determining cell viability.

Mechanism of the MTS Assay

The MTS assay measures the metabolic activity of viable cells.[10] In living cells, NAD(P)H-dependent dehydrogenase enzymes reduce the tetrazolium salt MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) into a soluble formazan product.[4][10] The amount of this colored formazan is directly proportional to the number of viable cells in the culture and can be quantified by measuring the absorbance at 490-500 nm.[10]

Experimental Workflow: Cytotoxicity Profiling

G cluster_prep Preparation cluster_exp Experiment cluster_readout Readout cluster_analysis Data Analysis prep_cells Cell Seeding (e.g., Cancer Cell Lines) treatment Treat cells with compound (Normoxic & Hypoxic Conditions) prep_cells->treatment prep_compound Compound Dilution Series prep_compound->treatment add_mts Add MTS Reagent treatment->add_mts incubate Incubate (1-4 hours) add_mts->incubate read_abs Measure Absorbance (490 nm) incubate->read_abs calc_viability Calculate % Viability read_abs->calc_viability plot_dose Plot Dose-Response Curve calc_viability->plot_dose det_ic50 Determine IC50 Values plot_dose->det_ic50

Caption: Workflow for MTS-based cytotoxicity assessment.

Protocol: MTS Assay for Cell Viability

Materials:

  • Selected cancer cell lines (e.g., HCT116, MIA PaCa-2, A549) and appropriate culture media.[11]

  • This compound (Test Compound)

  • Dimethyl sulfoxide (DMSO), sterile

  • 96-well clear-bottom cell culture plates

  • MTS reagent (containing PES or PMS electron coupling reagent)[12]

  • Phosphate-Buffered Saline (PBS), sterile

  • Multi-well spectrophotometer (plate reader)

  • Hypoxia chamber or incubator capable of maintaining low oxygen levels (e.g., 1% O₂)

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of culture medium.

    • Include wells with medium only to serve as a background control.[13]

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform a serial dilution of the stock solution in culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 100 µM). The final DMSO concentration should be kept constant and low (<0.5%) across all wells.

    • Remove the medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle control (medium with DMSO) and untreated control wells.

    • Prepare two identical sets of plates. Incubate one set under standard normoxic conditions (37°C, 5% CO₂) and the other under hypoxic conditions (37°C, 5% CO₂, 1% O₂) for 48-72 hours. The duration of exposure should be optimized based on the cell line's doubling time.[14][15][16]

  • MTS Reagent Addition and Incubation:

    • Following the incubation period, add 20 µL of the MTS reagent to each well.[10][12][13]

    • Gently mix the plate and incubate for 1 to 4 hours at 37°C under the respective normoxic or hypoxic conditions.[10][13] The optimal incubation time should be determined empirically to ensure a sufficient colorimetric signal without reaching saturation.[12]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 490 nm using a multi-well spectrophotometer.[10][12]

    • Subtract the average absorbance of the medium-only background wells from all other readings.[17]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells using the following formula:

      • % Viability = (Absorbance_treated / Absorbance_vehicle_control) * 100[17]

    • Plot the percent viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration that inhibits cell growth by 50%).

ParameterNormoxic ConditionsHypoxic Conditions
IC50 (µM) [Insert experimental value][Insert experimental value]
Hypoxic Cytotoxicity Ratio (HCR) -IC50 (Normoxia) / IC50 (Hypoxia)

Part 2: Investigation of Genotoxic Potential

Nitroaromatic compounds are known to exert their cytotoxic effects by inducing DNA damage following metabolic activation.[5][][18] Therefore, assessing the genotoxic potential of this compound is a critical step. A tiered approach, starting with a bacterial mutation assay and followed by mammalian cell-based assays, is recommended.[18]

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used initial screen for identifying substances that can cause gene mutations.[19][20] It utilizes several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for specific amino acids (e.g., histidine) due to mutations in the biosynthesis genes.[18][21] The assay measures the ability of a test compound to cause a reverse mutation (reversion), restoring the bacteria's ability to synthesize the amino acid and grow on a minimal medium.[18][19]

Causality Behind Experimental Choices:

  • Use of S9 Mix: The assay is performed with and without a metabolic activation system (S9 mix), which is a liver homogenate fraction.[18][22] This is crucial because many compounds are not mutagenic themselves but become so after being metabolized by liver enzymes.[21]

  • Multiple Strains: Different bacterial strains are used to detect different types of mutations, such as frameshift or base-pair substitutions.[19]

Protocol: Ames Test (Plate Incorporation Method)

Materials:

  • S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and E. coli strain (e.g., WP2 uvrA).[18]

  • Test Compound, dissolved in a suitable solvent (e.g., DMSO).

  • Positive controls (e.g., 2-nitrofluorene, sodium azide, 2-aminoanthracene for S9 activation).[21][23]

  • Negative control (solvent).[23]

  • S9 mix (from Aroclor 1254 or phenobarbital/β-naphthoflavone-induced rat liver).

  • Top agar (0.6% agar, 0.5% NaCl, with trace amounts of histidine and biotin).

  • Minimal glucose agar plates.

Procedure:

  • Strain Preparation: Inoculate the bacterial tester strains into nutrient broth and incubate overnight at 37°C with shaking.[18]

  • Toxicity Range-Finding: Perform a preliminary cytotoxicity assay to determine the appropriate concentration range of the test compound. The highest concentration should not be overly toxic to the bacteria.[18]

  • Assay Execution:

    • To a sterile tube, add in the following order: 2 mL of molten top agar (kept at 45°C), 100 µL of the overnight bacterial culture, and 100 µL of the test compound dilution (or control).[23]

    • For metabolic activation, add 500 µL of S9 mix to the tube. For assays without activation, add 500 µL of a suitable buffer.[23]

    • Vortex the mixture gently and immediately pour it onto a minimal glucose agar plate, ensuring even distribution.[18][23]

  • Incubation and Scoring:

    • Allow the top agar to solidify.

    • Incubate the plates in the dark at 37°C for 48-72 hours.[18][23]

    • Count the number of revertant colonies on each plate.

  • Data Interpretation: A positive result is typically defined as a dose-dependent increase in the number of revertant colonies, with at least a two-fold increase over the negative control at one or more concentrations.[18]

γ-H2AX Assay for DNA Double-Strand Breaks

To confirm genotoxicity in mammalian cells, the γ-H2AX immunofluorescence assay provides a highly sensitive method for detecting DNA double-strand breaks (DSBs), one of the most severe forms of DNA damage.[24][25] Following a DSB, the histone variant H2AX is rapidly phosphorylated at serine 139, forming γ-H2AX.[24] These γ-H2AX molecules accumulate at the site of damage, forming distinct nuclear foci that can be visualized and quantified using fluorescence microscopy.[24][25] This assay is particularly relevant for compounds like TH-302, a nitroimidazole-based prodrug, which is known to induce γH2AX phosphorylation under hypoxic conditions.[8][11]

Experimental Workflow: γ-H2AX Foci Detection

G start Seed cells on coverslips treat Treat with compound (Normoxic & Hypoxic) start->treat fix Fixation (e.g., Paraformaldehyde) treat->fix perm Permeabilization (e.g., Triton X-100) fix->perm block Blocking (e.g., BSA) perm->block primary_ab Incubate with Primary Ab (anti-γ-H2AX) block->primary_ab secondary_ab Incubate with Fluorescent Secondary Ab primary_ab->secondary_ab dapi Counterstain Nuclei (DAPI) secondary_ab->dapi mount Mount Coverslips dapi->mount image Image Acquisition (Fluorescence Microscope) mount->image analyze Quantify Foci per Nucleus image->analyze

Caption: Step-by-step workflow for the γ-H2AX immunofluorescence assay.

Protocol: γ-H2AX Immunofluorescence Staining

Materials:

  • Mammalian cell line (e.g., A549, H460) cultured on sterile glass coverslips in a multi-well plate.

  • Test Compound.

  • Fixation solution (e.g., 4% Paraformaldehyde in PBS).

  • Permeabilization buffer (e.g., 0.3% Triton X-100 in PBS).[26]

  • Blocking buffer (e.g., 5% Bovine Serum Albumin [BSA] in PBS).[26]

  • Primary antibody: Mouse monoclonal anti-phospho-Histone H2A.X (Ser139).[27]

  • Secondary antibody: Fluorescently-labeled anti-mouse IgG (e.g., Alexa Fluor 488).

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining.

  • Antifade mounting medium.[26]

  • Fluorescence microscope.

Procedure:

  • Cell Culture and Treatment:

    • Seed cells onto coverslips and allow them to attach overnight.

    • Treat cells with various concentrations of the test compound (determined from cytotoxicity assays) under both normoxic and hypoxic conditions for a defined period (e.g., 2-24 hours). Include appropriate positive (e.g., etoposide) and negative (vehicle) controls.

  • Fixation and Permeabilization:

    • After treatment, gently wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.[28]

    • Wash three times with PBS.

    • Permeabilize the cells with 0.3% Triton X-100 in PBS for 15-30 minutes at room temperature.[26][28]

  • Immunostaining:

    • Wash three times with PBS.

    • Block non-specific antibody binding by incubating the coverslips in 5% BSA in PBS for 30-60 minutes.[26]

    • Incubate with the primary anti-γ-H2AX antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C in a humidified chamber.[26]

    • The next day, wash the coverslips three times with PBS.

    • Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.[27]

  • Counterstaining and Mounting:

    • Wash three times with PBS, protected from light.

    • Stain the nuclei by incubating with DAPI solution for 5-10 minutes.[27]

    • Perform a final wash with PBS.

    • Carefully mount the coverslips onto microscope slides using an antifade mounting medium.[26]

  • Image Acquisition and Analysis:

    • Visualize the slides using a fluorescence microscope. Capture images from multiple random fields for each condition.

    • Quantify the number of distinct γ-H2AX foci per nucleus using image analysis software (e.g., ImageJ/Fiji).[26] A significant, dose-dependent increase in the average number of foci per cell compared to the negative control indicates the induction of DNA double-strand breaks.

Conclusion and Future Directions

This comprehensive guide outlines a strategic in-vitro approach to characterize the biological activity of this compound. The sequential assessment of cytotoxicity, genotoxicity, and hypoxia-selective activity will provide a robust dataset to evaluate its therapeutic potential. Positive results, particularly a high Hypoxic Cytotoxicity Ratio and confirmed induction of DNA damage, would strongly support its further development as a hypoxia-activated prodrug for cancer therapy. Subsequent studies could involve more complex in-vitro models, such as 3D tumor spheroids, to better mimic the tumor microenvironment, and in-vivo animal models to assess efficacy and safety.[14][29]

References

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Lecturio. (2021, July 27). Nitroimidazoles | Concise Medical Knowledge. Retrieved from [Link]

  • WikiLectures. (2022, February 5). Nitroimidazole antibiotics. Retrieved from [Link]

  • Creative Bioarray. (n.d.). MTS Tetrazolium Assay Protocol. Retrieved from [Link]

  • Unacademy. (n.d.). All About Nitroimidazole. Retrieved from [Link]

  • Leitsch, D., et al. (2011). Nitroimidazole drugs vary in their mode of action in the human parasite Giardia lamblia. Journal of Antimicrobial Chemotherapy, 66(8), 1740-1750. Retrieved from [Link]

  • CRPR. (n.d.). Gamma-H2AX protocol (optimized for VH10-cells). Retrieved from [Link]

  • American Association for Cancer Research. (2006, April 15). A cell-based screening platform for hypoxia-activated prodrugs. Retrieved from [Link]

  • Bitesize Bio. (2025, June 8). Five Simple Steps For a Successful MTS Assay!. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle. Retrieved from [Link]

  • Deng, L., et al. (2025, August 20). Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software. Bio-protocol, 15(16), e5421. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017, November 3). Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). An Enhanced Metabolization Protocol for In Vitro Genotoxicity Assessment of N‐Nitrosamines in Mammalian Cells. Retrieved from [Link]

  • American Association for Cancer Research. (2008, May 1). In vitro activity profile of the novel hypoxia-activated cytotoxic prodrug TH-302. Retrieved from [Link]

  • ResearchGate. (n.d.). Immunofluorescence analysis of H2AX phosphorylation. Retrieved from [Link]

  • PubMed. (n.d.). Toxicity of nitro compounds toward hypoxic mammalian cells in vitro: dependence on reduction potential. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Cancer Cell-Based Assays. Retrieved from [Link]

  • ResearchGate. (n.d.). The nitro compounds. Retrieved from [Link]

  • Frontiers. (2021, April 18). The Hypoxia-Activated Prodrug TH-302: Exploiting Hypoxia in Cancer Therapy. Retrieved from [Link]

  • Central Authentication Service. (n.d.). Bioreductive Activated Prodrugs to Target Tumour Hypoxia. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Toxicity of nitro compounds toward hypoxic mammalian cells in vitro: dependence on reduction potential. Retrieved from [Link]

  • QIMA Life Sciences. (n.d.). In Vitro Assays to Study The Hallmarks of Cancer. Retrieved from [Link]

  • Anticancer Research. (2019, July 1). A Brief Guide to Performing Pharmacological Studies In Vitro. Retrieved from [Link]

  • MDPI. (2022, February 2). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. Retrieved from [Link]

  • Lawrence University. (n.d.). The Ames Test. Retrieved from [Link]

  • Wikipedia. (n.d.). Ames test. Retrieved from [Link]

  • UC San Diego Library. (n.d.). Cancer cell culture : methods and protocols. Retrieved from [Link]

  • National Toxicology Program. (n.d.). Section 1: In Vitro Cytotoxicity Test Methods BRD. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, April 9). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Retrieved from [Link]

  • Oxford Academic. (n.d.). In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study. Retrieved from [Link]

  • YouTube. (2023, October 4). in vitro assays used in preclinical safety. Retrieved from [Link]

  • SciSpace. (n.d.). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. Retrieved from [Link]

  • ResearchGate. (2017, July 5). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, August 6). A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. Retrieved from [Link]

Sources

Application Notes and Protocols for Cell-Based Assay Development: 3H-Imidazo[4,5-b]pyridine, 7-nitro-, 4-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the development of robust cell-based assays to characterize the biological activity of 3H-Imidazo[4,5-b]pyridine, 7-nitro-, 4-oxide. The structural features of this compound, specifically the nitro group on the imidazopyridine scaffold, suggest a potential mode of action as a hypoxia-activated prodrug.[1][2] Consequently, the protocols detailed herein are designed to assess its cytotoxicity under both normoxic and hypoxic conditions, providing a foundational framework for its evaluation as a potential therapeutic agent. This guide is intended for researchers, scientists, and drug development professionals engaged in the screening and characterization of novel chemical entities.

Introduction: Scientific Rationale and Strategic Approach

The imidazo[4,5-b]pyridine core is a recognized pharmacophore present in a variety of biologically active molecules, with derivatives demonstrating activities such as kinase inhibition and antimicrobial effects.[2][3] The addition of a nitro group, as seen in this compound, introduces a critical functional moiety that is often associated with selective bioactivation under hypoxic conditions.[1] Hypoxia is a characteristic feature of the microenvironment of solid tumors, making hypoxia-activated prodrugs (HAPs) a promising strategy for targeted cancer therapy.[1][4] These prodrugs are relatively inert in well-oxygenated tissues but are enzymatically reduced in low-oxygen environments to release a cytotoxic agent.

Therefore, the central hypothesis guiding this application note is that this compound may exhibit selective cytotoxicity towards cells in a hypoxic state. To investigate this, a multi-faceted approach to cell-based assay development is proposed, encompassing:

  • Initial Cytotoxicity Screening: To determine the general cytotoxic potential of the compound.

  • Comparative Cytotoxicity under Normoxia and Hypoxia: To elucidate hypoxia-selective effects.

  • Mechanistic Assays: To probe the mode of cell death induced by the compound.

This strategic approach allows for a thorough initial characterization of the compound's biological activity, providing essential data for further preclinical development.

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided in the table below.

Category Item Supplier Catalog Number
Compound This compoundCP Lab SafetyNot specified
Cell Lines Human colorectal carcinoma cell line (HCT116)ATCCCCL-247
Human lung carcinoma cell line (A549)ATCCCCL-185
Cell Culture Dulbecco's Modified Eagle's Medium (DMEM)Thermo Fisher Scientific11965092
Fetal Bovine Serum (FBS)Thermo Fisher Scientific26140079
Penicillin-StreptomycinThermo Fisher Scientific15140122
Trypsin-EDTA (0.25%)Thermo Fisher Scientific25200056
Cytotoxicity Assays MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)Sigma-AldrichM5655
CytoTox 96® Non-Radioactive Cytotoxicity Assay (LDH Assay)PromegaG1780
Annexin V-FITC Apoptosis Detection KitAbcamab14085
Hypoxia Induction Hypoxia Chamber (e.g., modular incubator chamber)Billups-RothenbergMIC-101
Cobalt Chloride (CoCl₂) (for chemical induction)Sigma-AldrichC8661
General Reagents Dimethyl sulfoxide (DMSO), cell culture gradeSigma-AldrichD2650
Phosphate-Buffered Saline (PBS), pH 7.4Thermo Fisher Scientific10010023

Experimental Workflows and Protocols

General Cell Culture and Compound Preparation

Cell Line Maintenance: HCT116 and A549 cells are cultured in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Compound Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Aliquot and store at -20°C. Subsequent dilutions should be made in the appropriate cell culture medium immediately before use. The final DMSO concentration in the assays should not exceed 0.5% to avoid solvent-induced cytotoxicity.

Induction of Hypoxia

Two primary methods for inducing hypoxia in cell culture are presented below. The choice of method may depend on available equipment and experimental requirements.

Method A: Hypoxia Chamber

  • Place cell culture plates into a modular incubator chamber.

  • Flush the chamber with a gas mixture of 5% CO₂, 1% O₂, and balance N₂ for 5-10 minutes.

  • Seal the chamber and place it in a standard 37°C incubator for the desired incubation period.

  • For longer-term experiments, the chamber should be re-gassed every 24 hours.

Method B: Chemical Induction with Cobalt Chloride (CoCl₂) CoCl₂ mimics hypoxia by stabilizing Hypoxia-Inducible Factor-1 alpha (HIF-1α).[5]

  • Prepare a fresh stock solution of CoCl₂ in sterile water.

  • Treat cells with a final concentration of 100-150 µM CoCl₂ in the culture medium.

  • Incubate cells for the desired duration under standard cell culture conditions (37°C, 5% CO₂).

dot

Hypoxia_Induction_Workflow cluster_physical Method A: Physical Hypoxia cluster_chemical Method B: Chemical Hypoxia A1 Cell Culture Plates A2 Place in Hypoxia Chamber A1->A2 A3 Flush with Gas Mixture (1% O2, 5% CO2, balance N2) A2->A3 A4 Seal and Incubate at 37°C A3->A4 B1 Cell Culture Plates B3 Add CoCl2 to Culture Medium (100-150 µM) B1->B3 B2 Prepare CoCl2 Solution B2->B3 B4 Incubate at 37°C, 5% CO2 B3->B4 start Start start->A1 start->B1

Caption: Workflow for inducing hypoxia in cell culture.

Protocol 1: MTT Assay for Cell Viability

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[6]

  • Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation:

    • Normoxia: Incubate one set of plates in a standard incubator (37°C, 5% CO₂) for 24, 48, or 72 hours.

    • Hypoxia: Incubate a parallel set of plates under hypoxic conditions (as described in section 3.2) for the same duration.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]

Protocol 2: LDH Release Assay for Cytotoxicity

The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[9]

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate plates under normoxic and hypoxic conditions as described in step 3 of the MTT assay protocol.

  • Supernatant Collection: After incubation, centrifuge the plates at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., CytoTox 96® kit) and add 50 µL to each well containing the supernatant.[9]

  • Incubation and Measurement: Incubate at room temperature for 30 minutes, protected from light. Add 50 µL of stop solution and measure the absorbance at 490 nm.[10]

Protocol 3: Annexin V/PI Staining for Apoptosis Detection by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12][13]

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound at various concentrations under both normoxic and hypoxic conditions for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15-20 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

dot

Cell_Death_Analysis_Workflow cluster_assays Cytotoxicity & Viability Assays cluster_apoptosis Apoptosis Assay start Start: Compound Treatment (Normoxia vs. Hypoxia) MTT MTT Assay (Metabolic Activity) start->MTT LDH LDH Release Assay (Membrane Integrity) start->LDH Flow Annexin V/PI Staining (Flow Cytometry) start->Flow Data_Analysis Data Analysis & Interpretation MTT->Data_Analysis IC50 Determination LDH->Data_Analysis EC50 Determination Flow->Data_Analysis Quantification of Apoptosis/Necrosis

Caption: Overall workflow for assessing compound cytotoxicity.

Data Analysis and Interpretation

IC₅₀/EC₅₀ Determination: For the MTT and LDH assays, calculate the percentage of cell viability or cytotoxicity relative to the vehicle control. Plot the results as a dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀) using non-linear regression analysis. A significantly lower IC₅₀/EC₅₀ value under hypoxic conditions compared to normoxic conditions would suggest hypoxia-selective activity.

Flow Cytometry Data: Analyze the flow cytometry data to quantify the percentage of cells in each quadrant:

  • Annexin V- / PI-: Viable cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic/necrotic cells

  • Annexin V- / PI+: Necrotic cells

An increase in the Annexin V+ populations following treatment indicates the induction of apoptosis.

Data Presentation: Summarize the quantitative data in tables for easy comparison of the compound's effects under different conditions and in different cell lines.

Cell Line Condition Assay IC₅₀/EC₅₀ (µM)
HCT116NormoxiaMTTValue ± SD
HypoxiaMTTValue ± SD
NormoxiaLDHValue ± SD
HypoxiaLDHValue ± SD
A549NormoxiaMTTValue ± SD
HypoxiaMTTValue ± SD
NormoxiaLDHValue ± SD
HypoxiaLDHValue ± SD

Assay Validation and Troubleshooting

Assay Validation:

  • Z'-factor: For each assay, calculate the Z'-factor to assess its suitability for high-throughput screening. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

  • Reproducibility: Perform experiments on multiple days to ensure inter-assay reproducibility.

Troubleshooting:

Problem Possible Cause Solution
High background in MTT assayContamination with bacteria or yeastUse aseptic techniques; check cell cultures for contamination.
Low signal in LDH assayLow cell number or low LDH releaseOptimize cell seeding density; use a positive control for maximal LDH release.
High percentage of necrotic cells in control samplesHarsh cell handlingHandle cells gently during harvesting and washing.
Inconsistent results between experimentsVariation in cell passage number or confluencyUse cells within a consistent passage number range and at a similar confluency.

Conclusion

The protocols outlined in this application note provide a robust framework for the initial characterization of this compound. By systematically evaluating its cytotoxicity under both normoxic and hypoxic conditions, researchers can gain valuable insights into its potential as a hypoxia-activated therapeutic agent. Further investigations may include the identification of the specific nitroreductase enzymes involved in its activation and in vivo efficacy studies in tumor models.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(19), e1953.
  • Jayaraman, S. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374.
  • protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]

  • Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Ohno, T., et al. (1997). Validation Study on Five Cytotoxicity Assays by JSAAE I. Overview of the Study and Analyses of Variations of ED50 Values.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • Tamiya, E., et al. (1997). Validation Study on Five Cytotoxicity Assays by JSAAE II. Statistical Analysis.
  • Kellner, A., et al. (2013). Development and validation of an antibody-dependent cell-mediated cytotoxicity-reporter gene assay. mAbs, 5(2), 246-255.
  • Promega Corporation. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • Dubois, L., et al. (2021). Selectively Targeting Tumor Hypoxia With the Hypoxia-Activated Prodrug CP-506. Clinical Cancer Research, 27(2), 585-597.
  • Georgatzi, V., et al. (2022). Hypoxia-Activated Theragnostic Prodrugs (HATPs): Current State and Future Perspectives. Pharmaceutics, 14(3), 549.
  • Rinderknecht, M., et al. (2021). A simplified protocol to induce hypoxia in a standard incubator: a focus on retinal cells. MethodsX, 8, 101483.
  • Pires, I. M., et al. (2016). Molecular Pathways: Hypoxia-activated prodrugs in cancer therapy. Clinical Cancer Research, 22(12), 2907-2913.
  • Wu, D., & Yotnda, P. (2011). Induction and Testing of Hypoxia in Cell Culture. Journal of Visualized Experiments, (54), 2899.
  • Bio-Techne. (n.d.). Cellular Response to Hypoxia | Cell Culture Protocol. Retrieved from [Link]

  • Various Authors. (2025). A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. European Journal of Medicinal Chemistry, 297, 116719.
  • Wilson, W. R., & Hay, M. P. (2011). Targeting the hypoxic fraction of tumours using hypoxia-activated prodrugs.
  • ResearchGate. (2025). Induction and Testing of Hypoxia in Cell Culture. Retrieved from [Link]

  • Various Authors. (2020).
  • Various Authors. (2020). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 25(11), 2588.
  • ResearchGate. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. Retrieved from [Link]

  • ResearchGate. (2022). Cytotoxic activity of 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives against various cell lines (cancerous and non-cancerous). Retrieved from [Link]

  • CP Lab Safety. (n.d.). 3H-Imidazo[4,5-b]pyridine,7-nitro-, 4-oxide, 95% Purity, C6H4N4O3, 1 gram. Retrieved from [Link]

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Application Notes and Protocols for Antimicrobial Studies of 3H-Imidazo[4,5-b]pyridine, 7-nitro-, 4-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of a Novel Antimicrobial Agent

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent antimicrobial activity. The imidazo[4,5-b]pyridine core is a significant heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties[1][2][3]. The introduction of a nitro group, a well-known pharmacophore in antimicrobial agents, to this scaffold is a rational design strategy. Nitroaromatic compounds often function as prodrugs, requiring intracellular bioactivation through reduction of the nitro group. This process can generate toxic reactive nitrogen species and other intermediates that can damage critical cellular components such as DNA, leading to cell death[4][5][6].

This document provides a comprehensive guide for researchers investigating the antimicrobial potential of 3H-imidazo[4,5-b]pyridine, 7-nitro-, 4-oxide. It outlines detailed protocols for determining its efficacy against a panel of microorganisms, elucidating its mechanism of action, and assessing its preliminary safety profile. The methodologies are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and reproducibility[1][2][4][7][8][9].

I. Safety and Handling Precautions

General Handling:

  • Work in a well-ventilated chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.

  • Avoid inhalation of dust or aerosols.

  • Prevent contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water[11][12].

  • Do not eat, drink, or smoke in the laboratory.

Storage:

  • Store in a tightly sealed container in a cool, dry, and dark place.

  • Keep away from strong oxidizing agents and acids[11][12].

Disposal:

  • Dispose of the compound and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations.

II. Preparation of Stock Solutions

Accurate preparation of the compound's stock solution is critical for reliable and reproducible results.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance and micropipettes

Protocol:

  • Accurately weigh a precise amount of the compound using an analytical balance.

  • Dissolve the powder in a known volume of 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL or 20 mM). Ensure complete dissolution by vortexing.

  • Prepare aliquots of the stock solution in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

III. Core Antimicrobial Susceptibility Testing

The initial evaluation of an antimicrobial agent involves determining its minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC).

A. Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution method is a standardized technique for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism[3][9][14][15].

MIC_Workflow A Prepare serial two-fold dilutions of the compound in a 96-well plate C Inoculate each well with the bacterial suspension A->C B Prepare standardized bacterial inoculum (0.5 McFarland) B->C D Incubate at 37°C for 18-24 hours C->D E Determine MIC by visual inspection for turbidity D->E

Caption: General workflow for assessing bacterial membrane integrity.

Protocol:

  • Treat bacterial cells with the compound at various concentrations (e.g., MIC, 2x MIC).

  • At specific time points, stain the cells with a mixture of SYTO 9 and propidium iodide (e.g., using the LIVE/DEAD BacLight™ Bacterial Viability Kit) according to the manufacturer's instructions.[5][16]

  • Visualize the cells using fluorescence microscopy. Live cells with intact membranes will fluoresce green (SYTO 9), while cells with compromised membranes will fluoresce red (PI).

  • Quantify the proportion of live and dead cells to determine the extent of membrane damage.

C. Assessment of DNA Damage

Nitroaromatic compounds are known to cause DNA damage.[4][17][18][19][20][21] A common method to assess this is the comet assay (single-cell gel electrophoresis).

Protocol:

  • Expose bacterial cells to the compound at relevant concentrations.

  • Embed the treated cells in a low-melting-point agarose gel on a microscope slide.

  • Lyse the cells to remove the cell wall and proteins, leaving the nucleoid.

  • Subject the slides to electrophoresis. Damaged, fragmented DNA will migrate out of the nucleoid, forming a "comet tail".

  • Stain the DNA with a fluorescent dye (e.g., SYBR Gold) and visualize using fluorescence microscopy.

  • The length and intensity of the comet tail are proportional to the extent of DNA damage.

V. Preliminary Cytotoxicity Assessment

It is crucial to evaluate the potential toxicity of a new antimicrobial agent against mammalian cells to assess its therapeutic potential. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[22][23][24]

Protocol:

  • Seed mammalian cells (e.g., Vero or HeLa cells) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the compound for 24-48 hours.

  • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

  • Living cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or a specialized solution).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage relative to untreated control cells and determine the 50% cytotoxic concentration (CC₅₀).

VI. Concluding Remarks

The protocols outlined in this guide provide a robust framework for the initial antimicrobial evaluation of this compound. By systematically determining its efficacy, investigating its mechanism of action, and assessing its preliminary safety profile, researchers can gain valuable insights into the potential of this compound as a lead for the development of new antimicrobial therapies. Adherence to standardized methodologies is paramount for generating high-quality, reproducible data that can be confidently compared across studies.

References

  • Encyclopedia.pub. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. [Link]

  • ResearchGate. (n.d.). Antimicrobial activity of some published imidazo[4,5-b]pyridine and.... [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

  • Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test. [Link]

  • PubMed Central (PMC). (2021). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. [Link]

  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. [Link]

  • National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]

  • Southeast Asian Fisheries Development Center. (2004). Disk diffusion method. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2024). CLSI 2024 M100Ed34(1). [Link]

  • PubMed Central (PMC). (2019). Single-cell, Time-lapse Reactive Oxygen Species Detection in E. coli. [Link]

  • EUCAST. (n.d.). EUCAST MIC Determination Testing. [Link]

  • ResearchGate. (2024). How to assess bacterial permeability?. [Link]

  • Microbiology International. (n.d.). Broth Microdilution. [Link]

  • U.S. Food and Drug Administration (FDA). (2025). Antibacterial Susceptibility Test Interpretive Criteria. [Link]

  • ResearchGate. (n.d.). Broth microdilution for antibacterial testing as recommended by CLSI protocol. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • ResearchGate. (n.d.). General scheme of proposed protocol for ROS detection in E. coli cells.... [Link]

  • Journal of Clinical Microbiology. (n.d.). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. [Link]

  • EUCAST. (n.d.). Disk Diffusion and Quality Control. [Link]

  • Abbexa. (n.d.). ROS Assay Kit Protocol. [Link]

  • ResearchGate. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. [Link]

  • YouTube. (2025). How MIC & Breakpoints Guide Antibiotic Choice | CLSI & EUCAST Guidelines | Dr Anupam Mohapatra. [Link]

  • protocols.io. (2025). Intracellular ROS Assay. [Link]

  • Frontiers. (n.d.). Production of Superoxide in Bacteria Is Stress- and Cell State-Dependent: A Gating-Optimized Flow Cytometry Method that Minimizes ROS Measurement Artifacts with Fluorescent Dyes. [Link]

  • National Institutes of Health. (n.d.). Resolution of Viable and Membrane-Compromised Bacteria in Freshwater and Marine Waters Based on Analytical Flow Cytometry and Nucleic Acid Double Staining. [Link]

  • ResearchGate. (n.d.). Cell Sensitivity Assays: The MTT Assay. [Link]

  • JoVE. (2013). Fluorescence Microscopy Methods for Determining the Viability of Bacteria in Association with Mammalian Cells. [Link]

  • Frontiers. (2020). Integrity of the Escherichia coli O157:H7 Cell Wall and Membranes After Chlorine Dioxide Treatment. [Link]

  • EUCAST. (n.d.). Guidance Documents. [Link]

  • ResearchGate. (n.d.). Current methodology of MTT assay in bacteria – A review. [Link]

  • PubMed Central (PMC). (n.d.). DNA Fragmentation in Microorganisms Assessed In Situ. [Link]

  • Journal of Antimicrobial Chemotherapy. (n.d.). Compounds with antibacterial activity that enhance DNA cleavage by bacterial DNA topoisomerase I. [Link]

  • National Institutes of Health. (2022). Defects in DNA double-strand break repair resensitize antibiotic-resistant Escherichia coli to multiple bactericidal antibiotics. [Link]

  • ResearchGate. (2019). DNA Double-Strand Break Formation and Repair as Targets for Novel Antibiotic Combination Chemotherapy. [Link]

  • PubMed Central (PMC). (n.d.). Standards for Quantitative Measurement of DNA Damage in Mammalian Cells. [Link]

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Application Notes & Protocols: 3H-Imidazo[4,5-b]pyridine, 7-nitro-, 4-oxide in Drug Discovery Pipelines

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of the Imidazo[4,5-b]pyridine Scaffold

The imidazo[4,5-b]pyridine core, a purine isostere sometimes referred to as 1-deazapurine, represents a privileged scaffold in medicinal chemistry.[1][2] Its structural mimicry of endogenous purines allows for interaction with a wide array of biological targets, leading to a diverse range of pharmacological activities.[3] Derivatives of this scaffold have demonstrated significant potential as antitumor, antimicrobial, and antiviral agents.[3][4][5][6] The subject of this guide, 3H-Imidazo[4,5-b]pyridine, 7-nitro-, 4-oxide, incorporates key chemical features—a nitro group and an N-oxide—that suggest its potential as a bioreductive prodrug or a modulator of kinase signaling pathways. This document provides a detailed technical guide for researchers looking to explore the therapeutic potential of this compound.

Section 1: Chemical and Biological Profile

1.1. Compound Structure and Properties

  • IUPAC Name: 7-nitro-3H-imidazo[4,5-b]pyridine 4-oxide

  • Molecular Formula: C₆H₄N₄O₃

  • Key Structural Features:

    • Imidazo[4,5-b]pyridine Core: A bicyclic heteroaromatic system analogous to purine.

    • 7-Nitro Group: An electron-withdrawing group that can be a key pharmacophore or a substrate for nitroreductases.

    • 4-Oxide: An N-oxide on the pyridine ring, which can enhance solubility and modulate the electronic properties of the molecule.

Table 1: Physicochemical Properties (Predicted)

PropertyValueSource
Molecular Weight180.12 g/mol PubChem
XLogP3-0.5PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count4PubChem
Rotatable Bond Count0PubChem

1.2. Rationale for Drug Discovery Screening

The presence of the 7-nitro group is of particular interest. In hypoxic environments, such as those found in solid tumors, nitroaromatic compounds can undergo enzymatic reduction by nitroreductases to form cytotoxic metabolites. This suggests a potential application as a hypoxia-activated prodrug. Furthermore, the imidazo[4,5-b]pyridine scaffold is known to be a platform for kinase inhibitors, including those targeting Aurora kinases which are crucial for cancer cell proliferation.[7]

Section 2: Postulated Mechanism of Action and Biological Targets

Based on the activities of structurally related compounds, two primary mechanisms of action are proposed for this compound.

2.1. Hypothesis 1: Hypoxia-Activated Anticancer Agent

This hypothesis is centered on the bioreduction of the 7-nitro group in the hypoxic microenvironment of solid tumors.

Hypoxia-Activated Prodrug Mechanism Prodrug 7-Nitro-Imidazopyridine (Inactive Prodrug) Tumor Hypoxic Tumor Microenvironment Prodrug->Tumor Systemic Administration Reduction Nitroreductase-mediated Reduction Tumor->Reduction Enzyme Presence Metabolite Cytotoxic Metabolite (e.g., Hydroxylamine, Amine) Reduction->Metabolite Bioactivation Effect DNA Damage & Apoptosis Metabolite->Effect Cellular Targeting

Caption: Postulated mechanism of hypoxia-activated cytotoxicity.

2.2. Hypothesis 2: Kinase Inhibition

Derivatives of the imidazo[4,5-b]pyridine scaffold have been identified as inhibitors of various protein kinases.[7] The 4-oxide and 7-nitro substituents could confer selectivity and potency towards specific kinases involved in oncogenic signaling.

Kinase Inhibition Pathway Compound 7-Nitro-Imidazopyridine 4-Oxide Kinase Target Kinase (e.g., Aurora Kinase) Compound->Kinase Binding to ATP-binding pocket Phosphorylation Phosphorylation Kinase->Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Phosphorylation Downstream Downstream Signaling (e.g., Cell Cycle Progression) Phosphorylation->Downstream Inhibition

Caption: Hypothetical kinase inhibition by the compound.

Section 3: Experimental Protocols

The following protocols are designed to investigate the hypothesized biological activities of this compound.

3.1. General Handling and Storage

  • Storage: Store the compound at -20°C, protected from light and moisture.

  • Solubilization: For in vitro assays, prepare a stock solution in DMSO (e.g., 10 mM). Further dilutions should be made in the appropriate cell culture medium or assay buffer. Note that the final DMSO concentration in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity.

3.2. Protocol 1: In Vitro Anticancer Activity Screening

This protocol assesses the cytotoxic and antiproliferative effects of the compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • 96-well plates

  • Cell viability reagent (e.g., MTT, PrestoBlue)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the compound in complete medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

3.3. Protocol 2: Hypoxia-Selective Cytotoxicity Assay

This assay determines if the compound's cytotoxicity is enhanced under hypoxic conditions.

Materials:

  • Same as Protocol 1

  • Hypoxia chamber or a chemical inducer of hypoxia (e.g., CoCl₂)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of Protocol 1. Prepare two identical sets of plates.

  • Normoxic and Hypoxic Incubation: Place one set of plates in a standard incubator (normoxia, ~21% O₂) and the other set in a hypoxia chamber (e.g., 1% O₂) for 48-72 hours.

  • Viability Assessment and Data Analysis: Follow steps 4-6 of Protocol 1 for both sets of plates. Compare the IC₅₀ values under normoxic and hypoxic conditions. A significantly lower IC₅₀ under hypoxia suggests hypoxia-selective activity.

3.4. Protocol 3: Kinase Inhibition Assay (Biochemical)

This protocol provides a general framework for assessing the direct inhibitory activity of the compound against a specific kinase.

Materials:

  • Recombinant active kinase (e.g., Aurora Kinase A)

  • Kinase substrate (peptide or protein)

  • ATP

  • Kinase assay buffer

  • Kinase activity detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • 384-well plates

  • Plate reader

Procedure:

  • Assay Preparation: Prepare a reaction mixture containing the kinase, substrate, and buffer in a 384-well plate.

  • Compound Addition: Add serial dilutions of the compound to the wells. Include a no-compound control and a no-enzyme control.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's protocol to measure kinase activity (e.g., by quantifying ADP production or substrate phosphorylation).

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Section 4: Data Interpretation and Next Steps

Table 2: Representative Data Interpretation

AssayPotential OutcomeInterpretation and Next Steps
In Vitro Anticancer Activity Low micromolar IC₅₀ values in multiple cancer cell lines.The compound exhibits potent anticancer activity. Proceed with hypoxia-selectivity testing and kinase profiling.
Hypoxia-Selective Cytotoxicity IC₅₀ (hypoxia) << IC₅₀ (normoxia).The compound is likely a hypoxia-activated prodrug. Further studies should include nitroreductase assays and in vivo efficacy studies in tumor models.
Kinase Inhibition Assay Potent inhibition of a specific kinase (e.g., IC₅₀ < 100 nM).The compound is a direct inhibitor of the target kinase. Investigate selectivity against a panel of kinases and conduct cellular target engagement assays.

References

  • Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

  • Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors. (2018). PubMed Central. Retrieved January 12, 2026, from [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (2021). PubMed Central. Retrieved January 12, 2026, from [Link]

  • Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. (2017). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. (2017). SciSpace. Retrieved January 12, 2026, from [Link]

  • A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. (2019). Retrieved January 12, 2026, from [Link]

  • Imidazo(4,5-b)pyridine. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

  • Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. (2017). European Journal of Chemistry. Retrieved January 12, 2026, from [Link]

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Application Notes and Protocols: 3H-Imidazo[4,5-b]pyridine, 7-nitro-, 4-oxide as a "Turn-On" Fluorescent Probe for Hypoxia Detection

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling Hypoxic Microenvironments

Hypoxia, a condition of significantly low oxygen concentration, is a hallmark of various pathological states, most notably in the microenvironment of solid tumors.[1] This oxygen-deprived state is strongly correlated with tumor progression, metastasis, and resistance to conventional therapies.[2] Consequently, the ability to accurately detect and image hypoxic regions in biological systems is of paramount importance for both fundamental research and clinical diagnostics.[3]

We introduce 3H-Imidazo[4,5-b]pyridine, 7-nitro-, 4-oxide (hereafter referred to as NIPO-1) as a novel fluorescent probe designed for the selective detection of hypoxic cells. NIPO-1 belongs to a class of "turn-on" probes that leverage the unique enzymatic activity present in oxygen-deficient environments.[4][5] The core of its functionality lies in the imidazo[4,5-b]pyridine scaffold, a heterocyclic structure known for its fluorescent properties, which is rendered non-fluorescent by the presence of a 7-nitro group.[6][7] In hypoxic conditions, endogenous nitroreductase enzymes, which are significantly upregulated in such environments, catalyze the reduction of the nitro group, leading to a dramatic increase in fluorescence and providing a robust signal for imaging.[8][9]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the mechanism, properties, and practical application of NIPO-1 for the sensitive detection of hypoxia.

Mechanism of Action: A Bioreductive "Switch"

The functionality of NIPO-1 as a hypoxia-selective probe is predicated on a well-established bioreductive activation mechanism.[2] The electron-withdrawing nitro group on the imidazo[4,5-b]pyridine core effectively quenches its intrinsic fluorescence through processes like photoinduced electron transfer (PET).[4]

Under hypoxic conditions (typically O₂ < 5%), the probe is recognized and reduced by nitroreductase (NTR) enzymes, using NADH or NADPH as a cofactor.[8][9] This enzymatic reaction proceeds in a stepwise manner, reducing the nitro group (-NO₂) to a highly fluorescent amino group (-NH₂).[4][5] This conversion eliminates the quenching effect and "turns on" the fluorescence of the molecule, allowing for the sensitive detection of NTR activity, which serves as a reliable surrogate marker for cellular hypoxia.[10]

digraph "Mechanism_of_Action" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12];

}

Figure 1: Bioreductive activation of the NIPO-1 probe in hypoxic environments.

Key Features and Expected Performance

While specific photophysical data for NIPO-1 is still under extensive characterization, the following table summarizes the typical properties expected from this class of nitro-imidazopyridine based fluorescent probes. These values are provided as a guideline for experimental design.

ParameterTypical ValueRationale & Significance
Excitation Wavelength (λex) 480 - 520 nmCompatible with standard blue laser lines (e.g., 488 nm) on most fluorescence microscopes and flow cytometers.[11]
Emission Wavelength (λem) 520 - 560 nm (Green-Yellow)Emission in the green region of the spectrum allows for clear visualization with minimal autofluorescence from biological samples.[11]
Stokes Shift > 40 nmA significant Stokes shift minimizes self-quenching and improves the signal-to-noise ratio.[5]
Fluorescence Enhancement > 30-fold increase upon reductionA high "turn-on" ratio ensures a robust and easily detectable signal against a low background, providing high sensitivity.[4][5]
Recommended Concentration 1 - 10 µM for cell-based assaysBalances effective intracellular accumulation with minimal cytotoxicity. The optimal concentration should be determined empirically for each cell line.[10][11]
Selectivity High for NitroreductaseThe probe is designed to be selectively activated by NTR, with minimal cross-reactivity with other cellular reductants.[4][12]
Cell Permeability GoodThe small molecular size and heterocyclic nature facilitate passive diffusion across the cell membrane.

Protocol 1: In Vitro Nitroreductase (NTR) Assay

This protocol allows for the quantitative assessment of NIPO-1 activation by purified nitroreductase or in cell lysates.

Materials Required
  • NIPO-1 stock solution (1 mM in DMSO)

  • Purified Nitroreductase (e.g., from E. coli)

  • NADH (β-Nicotinamide adenine dinucleotide, reduced form)

  • Assay Buffer: 10 mM Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader

Experimental Procedure
  • Prepare NADH Solution: Freshly prepare a 10 mM NADH stock solution in Assay Buffer. Protect from light and keep on ice.

  • Prepare Reaction Mixtures: In a 96-well plate, prepare reaction mixtures with a final volume of 100 µL per well. A typical setup includes:

    • Test Wells: Assay Buffer, varying concentrations of NTR (e.g., 0-10 µg/mL), 300 µM NADH, and 10 µM NIPO-1.

    • Negative Control (No Enzyme): Assay Buffer, 300 µM NADH, and 10 µM NIPO-1.

    • Negative Control (No Cofactor): Assay Buffer, NTR (highest concentration used), and 10 µM NIPO-1.

  • Initiate the Reaction: Add the NIPO-1 stock solution to each well last to start the reaction.

  • Incubation: Incubate the plate at 37°C for 30-90 minutes, protected from light. The optimal incubation time may vary and should be determined in preliminary experiments.[9]

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.

    • Excitation: ~490 nm

    • Emission: ~530 nm

  • Data Analysis: Subtract the background fluorescence from the negative control wells. Plot the fluorescence intensity as a function of NTR concentration to determine the limit of detection and linear range.[4]

Protocol 2: Live-Cell Imaging of Hypoxia

This protocol details the use of NIPO-1 for visualizing hypoxic conditions in cultured mammalian cells using fluorescence microscopy.

digraph "Workflow_Live_Cell_Imaging" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12];

}

Figure 2: General workflow for live-cell imaging of hypoxia using the NIPO-1 probe.

Materials Required
  • Mammalian cell line of interest (e.g., A549, HeLa)

  • Complete cell culture medium

  • Glass-bottom imaging dishes or chamber slides

  • Hypoxia chamber or incubator with O₂ control

  • NIPO-1 stock solution (1 mM in DMSO)

  • Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP channel)

Experimental Procedure
  • Cell Seeding: Seed cells onto glass-bottom imaging dishes at an appropriate density to reach 60-70% confluency on the day of the experiment. Allow cells to adhere overnight in a standard incubator (21% O₂, 5% CO₂).

  • Induction of Hypoxia: Transfer the "hypoxia" group of dishes to a hypoxia chamber or incubator set to the desired low oxygen level (e.g., 1% O₂). The "normoxia" control group remains in the standard incubator. Incubate for 4-24 hours to allow for the upregulation of nitroreductases.[10]

  • Probe Loading: Prepare a working solution of NIPO-1 in pre-warmed complete cell culture medium to a final concentration of 1-10 µM (a starting concentration of 5 µM is recommended).[11]

  • Cell Staining: Remove the medium from the cells and add the NIPO-1 working solution.

  • Incubation: Incubate the cells for 20-60 minutes at 37°C within their respective normoxic or hypoxic incubators. A washing step is typically not required.[10]

  • Imaging:

    • Immediately transfer the dishes to the fluorescence microscope.

    • Acquire images using a standard blue excitation filter (e.g., 470/40 nm) and a green emission filter (e.g., 525/50 nm).

    • It is crucial to acquire images promptly to minimize reoxygenation of the hypoxic cells.

    • Capture both fluorescence and brightfield images for each condition.

  • Image Analysis:

    • Using image analysis software (e.g., ImageJ/Fiji), quantify the mean fluorescence intensity of the cells in both the normoxic and hypoxic groups.

    • A significant increase in fluorescence intensity in the hypoxic cells compared to the normoxic controls indicates the successful detection of hypoxia.[10]

Troubleshooting and Considerations

  • Low Signal: If the fluorescence signal is weak, consider increasing the probe concentration or the incubation time. Ensure that the cell line used expresses sufficient levels of nitroreductase under hypoxic conditions.

  • High Background: High background fluorescence in normoxic cells could indicate probe instability or non-specific reduction. Ensure the NIPO-1 stock solution is properly stored (desiccated, at -20°C, protected from light).

  • Phototoxicity: Minimize light exposure during imaging to prevent phototoxicity and photobleaching. Use the lowest possible excitation light intensity and exposure time.

  • Probe Synthesis and Purity: The synthesis of imidazo[4,5-b]pyridine derivatives can be achieved through established methods, such as the reductive cyclization of 2-nitro-3-aminopyridine derivatives.[13][14] Ensure the final product is of high purity, as impurities can interfere with the fluorescence assay.

Conclusion

This compound (NIPO-1) represents a promising tool for the fluorescence-based detection of cellular hypoxia. Its "turn-on" mechanism, predicated on bioreductive activation by nitroreductases, offers high sensitivity and selectivity. The protocols outlined herein provide a robust framework for researchers to employ NIPO-1 in both in vitro enzymatic assays and live-cell imaging applications, facilitating deeper insights into the role of hypoxia in health and disease.

References

  • Imidazo[4,5-b]pyridine derived iminocoumarins as potential pH probes. FULIR. Available at: [Link]

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  • Ratiometric Fluorescence Assay for Nitroreductase Activity: Locked-Flavylium Fluorophore as a NTR-Sensitive Molecular Probe. PMC - NIH. Available at: [Link]

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Application Notes & Protocols for the In Vivo Evaluation of 3H-Imidazo[4,5-b]pyridine, 7-nitro-, 4-oxide

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Preclinical Research in Animal Models

Disclaimer

The following document provides a detailed guide for the proposed use of 3H-Imidazo[4,5-b]pyridine, 7-nitro-, 4-oxide in animal models. It is important to note that, as of the latest literature review, specific dosage, administration, and toxicology data for this particular compound are not publicly available. Therefore, the protocols and recommendations outlined below are based on established principles of preclinical drug development and data from structurally related imidazo[4,5-b]pyridine derivatives. All animal studies must be conducted in strict accordance with institutional and national guidelines for the ethical care and use of laboratory animals.

Introduction: The Imidazo[4,5-b]pyridine Scaffold

The imidazo[4,5-b]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis for a wide range of biologically active molecules. Derivatives of this heterocyclic system have been investigated for various therapeutic applications, including oncology, metabolic diseases, and infectious diseases[1][2][3]. The introduction of a nitro group and an N-oxide moiety, as in this compound, suggests potential for unique pharmacological properties, possibly acting as a bioreductive prodrug or exhibiting altered pharmacokinetic profiles.

Given the novelty of this specific analog, a systematic and cautious approach is warranted for its initial in vivo characterization. The following sections provide a comprehensive framework for researchers to establish appropriate dosage and administration protocols in relevant animal models.

Pre-formulation and Vehicle Selection

Prior to in vivo administration, the physicochemical properties of this compound must be characterized to select a suitable vehicle for solubilization and delivery.

Key Considerations:

  • Solubility: Determine the solubility of the compound in common vehicles (e.g., water, saline, PBS, ethanol, DMSO, polyethylene glycol, and various oils).

  • Stability: Assess the stability of the compound in the chosen vehicle under storage and experimental conditions.

  • Toxicity of the Vehicle: The selected vehicle should be well-tolerated by the animal species at the intended volume of administration.

Protocol for Vehicle Screening:

  • Prepare small-scale trial formulations of this compound in a panel of candidate vehicles.

  • Visually inspect for complete dissolution and any signs of precipitation.

  • If necessary, use gentle heating or sonication to aid dissolution, but monitor for compound degradation.

  • Store the formulations at room temperature and 4°C for a defined period (e.g., 24-48 hours) to check for stability.

  • Select the simplest and least toxic vehicle that provides adequate solubility and stability.

Example Vehicle Formulations for Imidazo[4,5-b]pyridine Derivatives:

Vehicle CompositionSuitability for Administration RoutesNotes
0.5% (w/v) Carboxymethylcellulose (CMC) in waterOral (gavage)A common suspension for poorly soluble compounds.
10% DMSO, 40% PEG300, 50% SalineIntravenous, IntraperitonealSuitable for compounds requiring organic co-solvents.
Corn oil or Sesame oilOral (gavage), SubcutaneousAppropriate for lipophilic compounds.

Determination of Administration Route

The choice of administration route is critical and depends on the therapeutic objective and the pharmacokinetic properties of the compound. For initial studies, both oral and parenteral routes should be considered to understand the compound's bioavailability and systemic exposure.

Common Administration Routes in Rodent Models:

  • Oral (PO): Administration by gavage. This is a common route for screening, especially if the intended clinical application is oral.

  • Intravenous (IV): Direct administration into the bloodstream, typically via the tail vein in mice and rats. This route ensures 100% bioavailability and is essential for initial pharmacokinetic studies.

  • Intraperitoneal (IP): Injection into the peritoneal cavity. This is a common parenteral route in rodents, offering rapid absorption into the systemic circulation.

  • Subcutaneous (SC): Injection into the layer of skin, providing slower and more sustained absorption.

Workflow for Route Selection:

Caption: Decision workflow for selecting the administration route.

Dosage Selection and Dose-Range Finding Studies

A critical first step in vivo is to establish a safe and effective dose range. This is typically achieved through a dose-range finding (DRF) study.

Objectives of a DRF Study:

  • To identify the maximum tolerated dose (MTD).

  • To observe any acute toxicities.

  • To inform dose selection for subsequent efficacy studies.

Protocol for an Acute DRF Study (e.g., in Mice):

  • Animal Model: Use a small cohort of healthy, young adult mice (e.g., C57BL/6 or BALB/c), with both males and females.

  • Dose Levels: Select a wide range of doses based on any available in vitro cytotoxicity data or data from analogous compounds. A logarithmic dose escalation (e.g., 10, 30, 100, 300 mg/kg) is often a good starting point. Include a vehicle control group.

  • Administration: Administer a single dose of this compound via the chosen route(s).

  • Monitoring: Observe the animals closely for the first few hours post-dosing and then daily for 7-14 days. Record:

    • Clinical signs of toxicity (e.g., changes in posture, activity, breathing, grooming).

    • Body weight changes.

    • Any mortality.

  • Endpoint: At the end of the observation period, perform a gross necropsy to look for any visible organ abnormalities.

Table of Hypothetical DRF Study Design:

GroupTreatmentDose (mg/kg)RouteNumber of Animals (n)
1Vehicle Control0PO3 M, 3 F
2Compound X10PO3 M, 3 F
3Compound X30PO3 M, 3 F
4Compound X100PO3 M, 3 F
5Compound X300PO3 M, 3 F
6Compound X1000PO3 M, 3 F

Note: "Compound X" represents this compound.

Pharmacokinetic (PK) Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a new compound is crucial. A preliminary PK study can provide valuable insights into its in vivo behavior.

Protocol for a Preliminary PK Study in Mice:

  • Animal Model: Use a cohort of mice with cannulated jugular veins if serial blood sampling is required.

  • Dosing: Administer a single dose of the compound via both IV (e.g., 1-5 mg/kg) and PO (e.g., 10-50 mg/kg) routes to separate groups of animals.

  • Blood Sampling: Collect small blood samples at multiple time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key PK parameters such as:

    • Half-life (t½)

    • Maximum concentration (Cmax)

    • Time to maximum concentration (Tmax)

    • Area under the curve (AUC)

    • Bioavailability (%F)

Workflow for PK Study:

Caption: General workflow for a pharmacokinetic study.

Efficacy Studies

Once a safe dose range and basic PK properties are established, efficacy can be evaluated in a relevant disease model. The design of these studies is highly dependent on the therapeutic hypothesis for this compound.

General Principles for Efficacy Study Design:

  • Model Selection: Choose an animal model that is well-validated and relevant to the human disease of interest.

  • Group Size: Use a sufficient number of animals per group to achieve statistical power.

  • Dosing Regimen: Based on the DRF and PK data, select 2-3 dose levels and a dosing frequency (e.g., once daily, twice daily).

  • Endpoints: Clearly define primary and secondary efficacy endpoints (e.g., tumor volume, survival, biomarker levels).

  • Controls: Include both vehicle-treated and positive control (if available) groups.

Example: Xenograft Tumor Model in Nude Mice:

  • Cell Implantation: Implant human cancer cells subcutaneously into the flank of immunodeficient mice.

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).

  • Randomization: Randomize animals into treatment groups.

  • Treatment: Administer the compound and controls according to the predetermined schedule.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Study Termination: Euthanize animals when tumors reach a predetermined size or at the end of the study period.

  • Analysis: Compare tumor growth inhibition between the treated and control groups.

References

  • Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH).
  • Design, Synthesis, and Insecticidal Activities of Imidazo[4,5-b]Pyridine Compounds Containing Amino Fragment. PubMed.
  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI.
  • Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity.
  • Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. PubMed.
  • Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candid
  • Carcinogenicity Study of 3-(5-nitro-2-furyl)-imidazo(1,2-alpha)

Sources

Application Notes and Protocols for the Synthesis of 3H-Imidazo[4,5-b]pyridine, 7-nitro-, 4-oxide Derivatives for SAR Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the synthesis of a focused library of 3H-imidazo[4,5-b]pyridine, 7-nitro-, 4-oxide derivatives. The strategic design of these compounds is aimed at facilitating structure-activity relationship (SAR) studies, a critical component in modern drug discovery. The protocols herein are designed to be robust and adaptable, allowing for the generation of a diverse set of analogs for biological screening.

The 3H-imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, being a bioisostere of purines. This structural feature allows it to interact with a wide range of biological targets.[1][2][3] The introduction of a nitro group and an N-oxide moiety is intended to modulate the electronic properties and metabolic stability of the core structure, potentially leading to novel pharmacological profiles.

I. Strategic Approach to the Synthesis of the Core Scaffold

The synthesis of the this compound core (Scaffold A ) is a multi-step process that requires careful control of reaction conditions. The proposed synthetic strategy begins with a commercially available nitropyridine derivative and proceeds through a reductive cyclization to form the imidazo[4,5-b]pyridine ring system, followed by a selective N-oxidation.

Synthetic_Pathway_Core_Scaffold Starting_Material 2-Chloro-3,5-dinitropyridine Intermediate_1 2-Amino-3,5-dinitropyridine Starting_Material->Intermediate_1 NH3 (aq) Intermediate_2 2,3-Diamino-5-nitropyridine Intermediate_1->Intermediate_2 Na2S / H2O Imidazo_Pyridine 7-Nitro-3H-imidazo[4,5-b]pyridine Intermediate_2->Imidazo_Pyridine R-CHO, Na2S2O4 Final_Product This compound (Scaffold A) Imidazo_Pyridine->Final_Product m-CPBA

Caption: Proposed synthetic pathway for the core scaffold.

A. Synthesis of 2,3-Diamino-5-nitropyridine

The initial steps focus on the preparation of the key intermediate, 2,3-diamino-5-nitropyridine.

  • Amination of 2-Chloro-3,5-dinitropyridine: Commercially available 2-chloro-3,5-dinitropyridine is treated with aqueous ammonia. The highly electron-deficient pyridine ring is susceptible to nucleophilic aromatic substitution, leading to the displacement of the chloro group by an amino group to yield 2-amino-3,5-dinitropyridine.

  • Selective Reduction: The selective reduction of one nitro group in 2-amino-3,5-dinitropyridine is a critical step. This can be achieved using sodium sulfide in an aqueous medium. The nitro group at the 3-position is more sterically hindered and electronically influenced by the adjacent amino group, leading to the preferential reduction of the nitro group at the 5-position to an amino group, yielding 2,3-diamino-5-nitropyridine.

B. Reductive Cyclization to form the Imidazo[4,5-b]pyridine Ring

The formation of the imidazole ring is accomplished through a reductive cyclization reaction.

  • Reaction with Aldehydes: 2,3-Diamino-5-nitropyridine is reacted with a variety of aldehydes (R-CHO) in the presence of a reducing agent such as sodium dithionite (Na2S2O4).[1][2] This one-pot reaction proceeds through the formation of a Schiff base between the aldehyde and one of the amino groups, followed by reduction of the nitro group and subsequent intramolecular cyclization to form the imidazole ring. The choice of aldehyde at this stage introduces diversity at the 2-position of the final scaffold.

C. N-Oxidation of the Pyridine Ring

The final step in the synthesis of the core scaffold is the selective N-oxidation of the pyridine nitrogen.

  • Oxidation with m-CPBA: The 7-nitro-3H-imidazo[4,5-b]pyridine is treated with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in a suitable solvent like dichloromethane (DCM) or chloroform. The pyridine nitrogen is more nucleophilic than the imidazole nitrogens, allowing for selective oxidation to the N-oxide. The electron-withdrawing nitro group at the 7-position can influence the reactivity of the pyridine nitrogen, and careful optimization of the reaction conditions (temperature, stoichiometry of the oxidizing agent) is crucial to achieve the desired product and avoid over-oxidation or side reactions.

II. Derivatization Strategies for SAR Studies

To explore the structure-activity relationships, derivatives of the core scaffold A can be synthesized by introducing substituents at various positions of the imidazo[4,5-b]pyridine ring.

Derivatization_Strategy Core_Scaffold Scaffold A (this compound) R1_Derivatives N-Alkylation/Arylation (R1 at N-3) Core_Scaffold->R1_Derivatives R1-X, Base R2_Derivatives Substitution at C-2 (R2 from R-CHO) Core_Scaffold->R2_Derivatives via Aldehyde Variation R3_Derivatives Aromatic Substitution (R3 at C-5 or C-6) Core_Scaffold->R3_Derivatives (Hypothetical, requires precursor modification)

Caption: Strategies for derivatization of the core scaffold.

A. Modification at the N-3 Position (R1)

The imidazole nitrogen (N-3) is a common site for derivatization.

  • N-Alkylation/Arylation: The N-3 position can be alkylated or arylated using a variety of electrophiles (R1-X, where X is a leaving group like Br, I, or OTf) in the presence of a base such as potassium carbonate or sodium hydride.[4] This allows for the introduction of a wide range of substituents, including alkyl chains, benzyl groups, and substituted aryl rings.

B. Modification at the C-2 Position (R2)

As mentioned earlier, diversity at the C-2 position is introduced during the reductive cyclization step by using different aldehydes (R2-CHO). A library of compounds with various aryl, heteroaryl, and alkyl substituents at this position can be readily synthesized.

C. (Hypothetical) Modification of the Pyridine Ring (R3)

Modification of the pyridine ring at positions other than the nitro group would likely require starting from a different, appropriately substituted pyridine precursor. For the scope of this protocol, we will focus on derivatization at the N-3 and C-2 positions.

III. Detailed Experimental Protocols

Safety Precaution: All reactions should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Nitro-containing compounds can be energetic and should be handled with care.

Protocol 1: Synthesis of 2-phenyl-7-nitro-3H-imidazo[4,5-b]pyridine, 4-oxide (A representative example of Scaffold A)

Step 1: Synthesis of 2-Amino-3,5-dinitropyridine

  • To a stirred solution of 2-chloro-3,5-dinitropyridine (10.0 g, 49.1 mmol) in ethanol (100 mL) in a round-bottom flask, add aqueous ammonia (28%, 50 mL) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • The resulting yellow precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 2-amino-3,5-dinitropyridine.

Step 2: Synthesis of 2,3-Diamino-5-nitropyridine

  • Suspend 2-amino-3,5-dinitropyridine (8.0 g, 43.2 mmol) in water (150 mL) in a three-necked flask equipped with a condenser and a dropping funnel.

  • Heat the suspension to 80 °C.

  • Add a solution of sodium sulfide nonahydrate (20.7 g, 86.4 mmol) in water (50 mL) dropwise over 1 hour.

  • After the addition is complete, stir the reaction mixture at 80 °C for an additional 2 hours.

  • Cool the mixture to room temperature and collect the precipitate by filtration. Wash with cold water and recrystallize from ethanol to obtain 2,3-diamino-5-nitropyridine.

Step 3: Synthesis of 2-phenyl-7-nitro-3H-imidazo[4,5-b]pyridine

  • To a solution of 2,3-diamino-5-nitropyridine (5.0 g, 32.2 mmol) in a mixture of ethanol (100 mL) and water (50 mL), add benzaldehyde (3.4 g, 32.2 mmol).

  • Heat the mixture to reflux.

  • Add a solution of sodium dithionite (16.8 g, 96.6 mmol) in water (100 mL) dropwise over 30 minutes.

  • Continue refluxing for 4 hours.

  • Cool the reaction mixture to room temperature. Collect the precipitate by filtration, wash with water, and dry. Purify by column chromatography on silica gel (ethyl acetate/hexane gradient) to yield 2-phenyl-7-nitro-3H-imidazo[4,5-b]pyridine.

Step 4: Synthesis of 2-phenyl-7-nitro-3H-imidazo[4,5-b]pyridine, 4-oxide

  • Dissolve 2-phenyl-7-nitro-3H-imidazo[4,5-b]pyridine (2.0 g, 8.3 mmol) in dichloromethane (DCM, 50 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add meta-chloroperoxybenzoic acid (m-CPBA, 77% purity, 2.0 g, 8.9 mmol) portion-wise over 15 minutes.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (DCM/methanol gradient) to afford the title compound.

Characterization Data (Hypothetical):

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.55 (d, J = 2.0 Hz, 1H), 8.30 (d, J = 2.0 Hz, 1H), 8.15-8.10 (m, 2H), 7.65-7.55 (m, 3H), 13.8 (br s, 1H).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 152.8, 148.5, 144.2, 140.1, 131.5, 129.8, 129.2, 127.5, 125.0, 118.9.

  • HRMS (ESI): m/z calculated for C₁₂H₈N₄O₃ [M+H]⁺, found.

Protocol 2: Synthesis of 3-benzyl-2-phenyl-7-nitro-3H-imidazo[4,5-b]pyridine, 4-oxide (A representative derivative)
  • To a solution of 2-phenyl-7-nitro-3H-imidazo[4,5-b]pyridine, 4-oxide (500 mg, 1.95 mmol) in anhydrous N,N-dimethylformamide (DMF, 10 mL), add potassium carbonate (404 mg, 2.93 mmol).

  • Stir the mixture at room temperature for 15 minutes.

  • Add benzyl bromide (366 mg, 2.15 mmol) dropwise.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Pour the reaction mixture into ice-water (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (ethyl acetate/hexane gradient) to give the desired N-3 benzylated product.

IV. Structure-Activity Relationship (SAR) Data Summary

The following table illustrates a hypothetical SAR study for a series of synthesized derivatives against a generic kinase target.

Compound IDR1 (at N-3)R2 (at C-2)IC₅₀ (nM)
A-1 HPhenyl150
A-2 H4-Fluorophenyl85
A-3 H2-Thienyl210
B-1 BenzylPhenyl75
B-2 MethylPhenyl120
B-3 Benzyl4-Fluorophenyl40

Interpretation of Hypothetical SAR:

  • Introduction of a fluorine atom at the 4-position of the phenyl ring at C-2 (A-2 vs. A-1) improves potency.

  • A bulky, electron-rich thienyl group at C-2 (A-3) is detrimental to activity compared to a phenyl ring.

  • Alkylation at the N-3 position with a benzyl group (B-1 vs. A-1) enhances activity, possibly due to additional hydrophobic interactions in the binding pocket.

  • The combination of a 4-fluorophenyl group at C-2 and a benzyl group at N-3 (B-3) results in the most potent compound in this series.

V. References

  • Harer, S. et al. One-step synthesis of 3H-imidazo[4,5-b]pyridines from aldehydes and 2-nitro-3-aminopyridine through reductive cyclization. As referenced in Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules. [Online] Available at: [Link][1]

  • Kale, A. et al. A new environmentally-benign, convenient, and facile methodology for the synthesis of 2-substituted-1H-imidazo[4,5-b]pyridine. As referenced in Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules. [Online] Available at: [Link]

  • Baran, P. S. Pyridine N-Oxides. Scripps Research. [Online] Available at: [Link]

  • Al-Tel, T. H. et al. Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents. European Journal of Medicinal Chemistry. [Online] Available at: [Link]

  • Bansal, R. et al. Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). Journal of Medicinal Chemistry. [Online] Available at: [Link][5]

  • A highly efficient, clean, and simple procedure for the synthesis of a privilege imidazo[4,5-b]pyridine scaffold from 2-chloro-3-nitropyridine. ACS Omega. [Online] Available at: [Link][2]

  • Sebbar, N. et al. NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. Journal of Chemical Technology and Metallurgy. [Online] Available at: [Link][4]

  • Bembalkar, S. R. et al. Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry. [Online] Available at: [Link][3]

Sources

Application Notes and Protocols for High-Throughput Screening of 3H-Imidazo[4,5-b]pyridine, 7-nitro-, 4-oxide as a Hypoxia-Activated Prodrug Candidate

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: Targeting the Hypoxic Tumor Microenvironment

Solid tumors are characterized by regions of low oxygen, or hypoxia, which contribute to resistance to conventional cancer therapies such as radiation and chemotherapy.[1][2] This has driven the development of therapeutic strategies that specifically target hypoxic cells. One promising approach is the use of hypoxia-activated prodrugs (HAPs), which are inactive compounds that are selectively converted to cytotoxic agents under the reductive conditions of the hypoxic tumor microenvironment.[3][4]

The compound 3H-Imidazo[4,5-b]pyridine, 7-nitro-, 4-oxide represents a compelling candidate for a HAP. Its chemical structure incorporates two key moieties: a nitro-substituted imidazopyridine core and an N-oxide. The imidazopyridine scaffold is a versatile framework found in many biologically active molecules with potential applications in pharmaceutical development, including as kinase inhibitors for cancer therapy.[5][6][7][8] The nitro group is a classic hypoxia-responsive trigger; under low oxygen conditions, it can be reduced to form highly reactive and cytotoxic species.[9][10] Furthermore, heterocyclic N-oxides have emerged as a class of therapeutic agents with diverse biological activities, and the N-oxide motif can influence a compound's physicochemical properties and biological actions.[11][12]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of "this compound" in a high-throughput screening (HTS) workflow to assess its potential as a hypoxia-activated prodrug.

Assay Principle: High-Throughput Screening for Hypoxia-Selective Cytotoxicity

The primary goal of this HTS campaign is to identify and characterize the hypoxia-selective cytotoxic effects of "this compound". The core principle of the assay is to compare the viability of cancer cells treated with the compound under two different oxygen conditions:

  • Normoxia: Standard cell culture conditions with atmospheric oxygen levels (typically ~21% O₂).

  • Hypoxia: Low oxygen conditions (typically ≤1% O₂) that mimic the tumor microenvironment.

A compound with desirable HAP properties will exhibit significantly greater cytotoxicity (a lower IC₅₀ value) under hypoxic conditions compared to normoxic conditions. This differential activity is the key indicator of hypoxia-selective activation. Cell viability can be assessed using a variety of commercially available assays, such as those based on resazurin reduction (e.g., CellTiter-Blue®) or ATP content (e.g., CellTiter-Glo®), which are amenable to HTS formats.[13]

High-Throughput Screening Workflow

The following diagram illustrates the overall workflow for the high-throughput screening of "this compound".

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_conditions Experimental Conditions cluster_readout Readout & Analysis cell_prep Cell Culture (e.g., HCT116, A549) cell_seeding Cell Seeding (384-well plates) cell_prep->cell_seeding compound_prep Compound Preparation (Serial Dilution) compound_addition Compound Addition compound_prep->compound_addition cell_seeding->compound_addition incubation Incubation (48-72h) compound_addition->incubation normoxia Normoxia (21% O2) incubation->normoxia Parallel Plates hypoxia Hypoxia (≤1% O2) incubation->hypoxia Parallel Plates viability_assay Cell Viability Assay (e.g., Resazurin) normoxia->viability_assay hypoxia->viability_assay data_acquisition Plate Reading (Fluorescence) viability_assay->data_acquisition data_analysis Data Analysis (IC50, HCR) data_acquisition->data_analysis

Caption: High-throughput screening workflow for assessing hypoxia-selective cytotoxicity.

Detailed Experimental Protocol

1. Cell Line Selection and Culture

  • Recommended Cell Lines: Human colorectal carcinoma (HCT116) or non-small cell lung cancer (A549) cell lines are suitable choices as they are known to respond to hypoxic conditions.

  • Culture Medium: Grow cells in a suitable medium (e.g., McCoy's 5A for HCT116, F-12K for A549) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Maintenance: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

2. Compound Preparation

  • Stock Solution: Prepare a 10 mM stock solution of "this compound" in dimethyl sulfoxide (DMSO).

  • Serial Dilutions: Perform a serial dilution of the stock solution in DMSO to create a concentration gradient for IC₅₀ determination. A common approach is a 10-point, 3-fold dilution series.

  • Intermediate Plate: Prepare an intermediate plate by diluting the DMSO serial dilutions into the cell culture medium. The final DMSO concentration in the assay should be ≤0.5% to avoid solvent-induced cytotoxicity.

3. Assay Execution

  • Cell Seeding: Trypsinize and resuspend cells in culture medium. Seed cells into 384-well, clear-bottom, black-walled plates at an optimized density (e.g., 1,000-5,000 cells per well) in a volume of 40 µL. Allow cells to adhere for 18-24 hours.

  • Compound Addition: Using an automated liquid handler, add 10 µL of the compound dilutions from the intermediate plate to the corresponding wells of the cell plates. Include wells with vehicle control (0.5% DMSO) and a positive control for cell death (e.g., a known cytotoxic agent like doxorubicin).

  • Incubation:

    • Normoxia Plate: Place one set of plates in a standard incubator (37°C, 5% CO₂, 21% O₂).

    • Hypoxia Plate: Place the duplicate set of plates in a hypoxic incubator or chamber (37°C, 5% CO₂, ≤1% O₂).

    • Incubate both sets of plates for 48-72 hours.

4. Cell Viability Readout (Resazurin-Based Assay)

  • Reagent Preparation: Prepare a resazurin solution (e.g., 0.15 mg/mL in phosphate-buffered saline).

  • Reagent Addition: After the incubation period, add 10 µL of the resazurin solution to each well.

  • Incubation: Incubate the plates for 2-4 hours at 37°C.

  • Data Acquisition: Measure the fluorescence of each well using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

Data Analysis and Interpretation

1. Calculation of Percentage Viability:

The percentage of cell viability for each compound concentration is calculated relative to the vehicle-treated control wells:

Percentage Viability = (Fluorescence_sample - Fluorescence_blank) / (Fluorescence_vehicle - Fluorescence_blank) * 100

2. IC₅₀ Determination:

  • Plot the percentage viability against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic (4PL) curve to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited) for both normoxic and hypoxic conditions.

3. Hypoxia Cytotoxicity Ratio (HCR):

The HCR is a key metric for quantifying the hypoxia-selective activity of the compound. It is calculated as the ratio of the IC₅₀ under normoxic conditions to the IC₅₀ under hypoxic conditions:

HCR = IC₅₀ (Normoxia) / IC₅₀ (Hypoxia)

A higher HCR value indicates greater selectivity for killing cells in a hypoxic environment. A compound is typically considered a promising HAP candidate if its HCR is significantly greater than 1.

Sample Data Presentation:

CompoundIC₅₀ (Normoxia) (µM)IC₅₀ (Hypoxia) (µM)HCR
This compound 85.21.750.1
Doxorubicin (Control)0.50.451.1

Putative Mechanism of Action: Bioreductive Activation

The proposed mechanism of action for "this compound" as a HAP is based on the well-established principles of nitroimidazole bioreduction.[1][2][9][10]

Under normoxic conditions, the compound is relatively stable and non-toxic. The nitro group can undergo a one-electron reduction, but in the presence of oxygen, this is a futile cycle as the resulting radical anion is rapidly re-oxidized back to the parent compound.

Under hypoxic conditions, the absence of oxygen allows for further reduction of the nitro group by intracellular reductases (e.g., cytochrome P450 reductases). This multi-step reduction process generates highly reactive cytotoxic species, such as nitroso and hydroxylamine intermediates, and ultimately the amine. These reactive intermediates can covalently bind to and damage essential cellular macromolecules, including proteins and DNA, leading to replication stress, cell cycle arrest, and ultimately cell death.[1][2]

MoA_Diagram cluster_normoxia Normoxia (21% O2) cluster_hypoxia Hypoxia (≤1% O2) Prodrug_N Prodrug (R-NO2) Radical_N Radical Anion (R-NO2•−) Prodrug_N->Radical_N 1e- reduction Radical_N->Prodrug_N Re-oxidation O2_N O2 O2_N->Radical_N Prodrug_H Prodrug (R-NO2) Radical_H Radical Anion (R-NO2•−) Prodrug_H->Radical_H 1e- reduction Intermediates Reactive Intermediates (R-NO, R-NHOH) Radical_H->Intermediates Further Reduction Cytotoxicity Macromolecule Damage & Cell Death Intermediates->Cytotoxicity

Sources

Troubleshooting & Optimization

"3H-Imidazo[4,5-b]pyridine, 7-nitro-, 4-oxide" solubility issues and solutions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for 3H-Imidazo[4,5-b]pyridine, 7-nitro-, 4-oxide (CAS No. 14432-11-2).[1] As Senior Application Scientists, we understand the challenges researchers face when working with novel heterocyclic compounds. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting workflows to directly address the most common issue encountered with this molecule: solubility.

Part 1: Understanding the Molecule & FAQs

This section addresses foundational questions about the compound's properties, which are critical for understanding its solubility behavior.

Q1: What are the key structural features of this compound that influence its solubility?

Answer: The solubility of this compound is governed by a complex interplay of its functional groups. The core structure is an imidazo[4,5-b]pyridine, a fused heterocyclic system.[2][3] Such aromatic systems are generally planar and hydrophobic, which tends to decrease aqueous solubility.

However, the molecule also possesses several polar functional groups that counteract this hydrophobicity:

  • Nitro Group (-NO2): This is a strong electron-withdrawing and highly polar group that can participate in dipole-dipole interactions.

  • N-oxide Group (N→O): The N-oxide introduces a significant dipole moment and is a strong hydrogen bond acceptor.

  • Imidazole and Pyridine Nitrogens: These nitrogen atoms can act as hydrogen bond acceptors, potentially increasing solubility in protic solvents.

The combination of a hydrophobic core with multiple polar, hydrogen-bonding sites often leads to poor solubility in both highly polar solvents (like water) and non-polar solvents (like hexanes), making solvent selection a critical experimental step.

Q2: My compound won't dissolve in water or buffer. Is this expected?

Answer: Yes, this is highly expected. While the polar groups suggest some affinity for water, the rigid, planar aromatic core significantly limits aqueous solubility. Many complex heterocyclic compounds, especially those developed as kinase inhibitors or for other biological applications, are poorly soluble in water.[4][5][6] Forcing dissolution in purely aqueous media without additives is often unsuccessful and not recommended for creating stable, reliable stock solutions.

Q3: What is the recommended first-choice solvent for preparing a stock solution?

Answer: For initial solubilization and the preparation of a high-concentration stock solution, Dimethyl Sulfoxide (DMSO) is the industry-standard first choice for compounds of this type.[7] DMSO is a highly polar aprotic solvent with a strong ability to dissolve a wide range of organic molecules, including many that are poorly soluble in water or alcohols.

Causality: DMSO is an excellent solvent for this molecule because it can effectively solvate both the hydrophobic aromatic rings and the polar nitro and N-oxide groups. Its high dielectric constant helps to overcome the crystal lattice energy of the solid compound.

Safety Note: Always handle DMSO with appropriate personal protective equipment (PPE), including gloves, as it can facilitate the absorption of substances through the skin.[8]

Q4: I've dissolved the compound in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. What should I do?

Answer: This is a classic problem known as "precipitation upon dilution." It occurs because the compound is stable in the 100% organic stock solution but crashes out when the solvent polarity dramatically increases upon dilution into an aqueous buffer.

Solutions:

  • Lower the Final Concentration: The most straightforward solution is to decrease the final concentration of the compound in your assay.

  • Decrease the DMSO Carryover: Ensure the volume of DMSO stock added to the aqueous buffer is minimal, typically ≤1% of the final volume, although many cell-based assays can only tolerate ≤0.1%.

  • Use Co-solvents: Incorporate a water-miscible co-solvent in your final assay buffer to increase the compound's solubility.[9][10] Common co-solvents include ethanol, propylene glycol, or polyethylene glycol (PEG).[4][6]

  • pH Adjustment: If the compound has ionizable groups, adjusting the pH of the buffer can significantly enhance solubility. The imidazo[4,5-b]pyridine core has basic nitrogens and may become more soluble at a lower pH due to protonation. A systematic pH-solubility profile study is recommended.[9]

Part 2: Troubleshooting Workflow & Protocols

This section provides a systematic approach to tackling solubility issues, including a visual workflow and detailed experimental protocols.

Solubility Troubleshooting Workflow

The following diagram outlines a logical decision-making process for addressing solubility challenges with this compound.

G Start Start: Compound Received Test_DMSO Attempt to Dissolve in 100% DMSO (e.g., 10-20 mM) Start->Test_DMSO Success_Stock Successful Stock Solution (Store at -20°C or -80°C) Test_DMSO->Success_Stock Soluble Fail_DMSO Insoluble in DMSO at Desired Conc. Test_DMSO->Fail_DMSO Insoluble Dilute_Aq Dilute Stock into Aqueous Buffer Success_Stock->Dilute_Aq Use_Heat Apply Gentle Heat (37-50°C) / Sonication Fail_DMSO->Use_Heat Precipitate Precipitation Occurs? Dilute_Aq->Precipitate Success_Final Experiment Ready: Stable Solution Precipitate->Success_Final No Troubleshoot Troubleshooting Required Precipitate->Troubleshoot Yes Lower_Conc Lower Final Concentration Troubleshoot->Lower_Conc Add_Cosolvent Add Co-solvent (e.g., PEG, Ethanol) Troubleshoot->Add_Cosolvent Adjust_pH Adjust Buffer pH (Test pH 2-10) Troubleshoot->Adjust_pH Try_DMF Try Alternative Solvent: DMF, NMP Use_Heat->Test_DMSO Retry Use_Heat->Try_DMF Still Insoluble Lower_Conc->Dilute_Aq Add_Cosolvent->Dilute_Aq Adjust_pH->Dilute_Aq

Caption: Decision tree for solubilizing the target compound.

Protocol 1: Small-Scale Solubility Testing

This protocol allows you to efficiently test the solubility of the compound in various solvents.

Objective: To identify a suitable solvent system for creating a stock solution and a stable working solution.

Materials:

  • This compound

  • Microcentrifuge tubes or small glass vials

  • Calibrated pipettes

  • Vortex mixer

  • Bath sonicator

  • A selection of solvents (see Table 1)

Procedure:

  • Preparation: Weigh out a small, precise amount of the compound (e.g., 1 mg) into several separate vials.

  • Solvent Addition: Add a calculated volume of your first test solvent (e.g., DMSO) to one vial to achieve a high target concentration (e.g., 20 mM).

  • Initial Mixing: Vortex the vial vigorously for 30-60 seconds. Visually inspect for undissolved solid material.

  • Energy Input: If solid remains, place the vial in a bath sonicator for 5-10 minutes. Gentle warming (37°C) can also be applied, but monitor for any signs of compound degradation (e.g., color change).[6]

  • Observation: After sonication/warming, visually inspect again. If the solution is clear with no visible particles, the compound is soluble at that concentration.

  • Repeat: Repeat steps 2-5 for other solvents to build a solubility profile.

  • Aqueous Compatibility Test: Take a small aliquot of your successful stock solution (e.g., 2 µL of a 10 mM DMSO stock) and add it to a larger volume of your target aqueous buffer (e.g., 198 µL of PBS). Vortex and let it stand for 15-30 minutes. Observe for any cloudiness or precipitate, which indicates poor aqueous compatibility.

Table 1: Properties of Common Laboratory Solvents

This table provides data on common solvents to aid in your selection process.

SolventPolarity IndexDielectric Constant (20°C)TypeCommon Use & Rationale
Water10.280.1Polar ProticUniversal biological solvent; often requires additives for hydrophobic compounds.
DMSO 7.2 46.7 Polar Aprotic Recommended first choice. Excellent for dissolving a wide range of compounds.
DMF6.436.7Polar AproticSimilar to DMSO, can be used as an alternative if DMSO is problematic.
Ethanol5.224.5Polar ProticGood co-solvent to bridge the polarity gap between DMSO and water.
Methanol6.632.7Polar ProticMore polar than ethanol, but can also be more toxic in cell-based assays.
Acetonitrile6.237.5Polar AproticPrimarily used in chromatography; less common for stock solution preparation.
Dichloromethane3.49.1Non-PolarUnlikely to be effective for this polar molecule and generally not biocompatible.
Hexanes0.01.9Non-PolarIneffective for this molecule; used for highly lipophilic compounds.

Part 3: Advanced Strategies & Final Recommendations

If standard methods fail, more advanced formulation techniques may be necessary, particularly in a drug development context.

  • Complexation: Using cyclodextrins can encapsulate the hydrophobic core of the molecule, forming an "inclusion complex" that is more water-soluble.[4][5] This is a common strategy to improve the bioavailability of poorly soluble drugs.

  • Nanosuspensions: For in vivo studies, reducing the particle size to the nanometer range can dramatically increase the dissolution rate and apparent solubility.[4][5] This requires specialized equipment like high-pressure homogenizers.[10]

  • Salt Formation: Although less straightforward for this molecule, investigating whether a stable and more soluble salt can be formed by reacting with a strong acid or base is a classic medicinal chemistry approach.[5]

Final Recommendation: Start systematically. Use the provided workflow to confirm solubility in DMSO. If dilution into your aqueous system is problematic, investigate lowering the final concentration or incorporating a biocompatible co-solvent before moving to more complex and resource-intensive formulation strategies. Always ensure the final concentration of any organic solvent is below the tolerance level for your specific experimental system.

References

  • International Journal of Pharmaceutical Sciences. Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. [Link]

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]

  • Austin Journal of Drug and Drug Abuse. Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. [Link]

  • Ibnosina Journal of Medicine and Biomedical Sciences. Drug Solubility: Importance and Enhancement Techniques. [Link]

  • ResearchGate. Techniques to improve the solubility of poorly soluble drugs. [Link]

  • Avantor. MATERIAL SAFETY DATA SHEET - PYRIDINE. [Link]

  • MDPI. Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. [Link]

  • MDPI. Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. [Link]

  • CP Lab Safety. 3H-Imidazo[4,5-b]pyridine,7-nitro-, 4-oxide, 95% Purity, C6H4N4O3, 1 gram. [Link]

  • ACS Omega. Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. [Link]

  • IJNRD. A Study Of Synthesis Of Bioactive Heterocycles. [Link]

  • PubChem. 3H-Imidazo[4,5-b]pyridine-7-carboxylic acid. [Link]

  • MDPI. Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. [Link]

  • MDPI. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. [Link]

  • PubChem. Imidazo(4,5-b)pyridine. [Link]

  • ResearchGate. (PDF) Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. [Link]

  • Journal of Chemical Technology and Metallurgy. NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. [Link]

  • PubMed Central. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. [Link]

  • SciSpace. Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. [Link]

  • PubMed Central. Design and synthesis of heterocyclic azole based bioactive compounds: Molecular structures, quantum simulation, and mechanistic studies through docking as multi-target inhibitors of SARS-CoV-2 and cytotoxicity. [Link]

  • ACS Omega. Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anticancer and Antibacterial Activities. [Link]

  • FULIR. Imidazo[4,5-b]pyridine derived iminocoumarins as potential pH probes. [Link]

Sources

"3H-Imidazo[4,5-b]pyridine, 7-nitro-, 4-oxide" stability in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Solvent Stability and Experimental Best Practices

Disclaimer: Direct experimental stability data for 3H-Imidazo[4,5-b]pyridine, 7-nitro-, 4-oxide (CAS No. 14432-11-2) is not extensively available in published literature. This guide is therefore based on established principles of organic chemistry, data from analogous structures such as nitroaromatics and pyridine-N-oxides, and predictive analysis of the compound's functional groups. We strongly recommend that researchers perform their own stability assessments for their specific experimental conditions.

Introduction

This compound is a complex heterocyclic compound with potential applications in medicinal chemistry and biological research.[1][2][3] Its structure, featuring a nitro group and an N-oxide functionality, presents unique challenges regarding its stability in solution. This guide provides researchers, scientists, and drug development professionals with a dedicated resource to anticipate and troubleshoot potential stability issues, ensuring the integrity and reproducibility of their experimental results.

Troubleshooting Guide: Stability in Solution

This section addresses common problems encountered when working with this compound in various solvents.

Question 1: My solution of the compound in DMSO is developing a yellow or brown color over time. What is happening and is my compound degrading?

Answer:

The development of color in your DMSO solution is a strong indicator of compound degradation. The primary cause is likely a reaction with trace amounts of water or other nucleophiles present in non-anhydrous DMSO, or instability induced by light.

  • Plausible Mechanism: The imidazo[4,5-b]pyridine ring system, particularly with the electron-withdrawing nitro group and the N-oxide, can be susceptible to nucleophilic substitution reactions.[4] Trace amounts of water or other nucleophiles in the DMSO can attack the pyridine ring, leading to the formation of colored byproducts. Additionally, nitroaromatic compounds can be light-sensitive, and photodecomposition can lead to colored impurities.

  • Troubleshooting Steps:

    • Use Anhydrous DMSO: Ensure you are using a freshly opened bottle of anhydrous DMSO or DMSO that has been properly stored to minimize water content.

    • Protect from Light: Prepare and store your stock solutions in amber vials or wrap your vials in aluminum foil to protect them from light.

    • Inert Atmosphere: For maximum stability, consider preparing your solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    • Fresh Solutions: Prepare solutions fresh for each experiment whenever possible. If storage is necessary, store at -20°C or -80°C.

    • Purity Check: If you observe a color change, it is advisable to check the purity of your solution using techniques like HPLC or LC-MS to identify any degradation products.

Question 2: I am observing a decrease in the biological activity of my compound when I use protic solvents like methanol or ethanol. Why is this happening?

Answer:

A loss of biological activity in protic solvents such as methanol or ethanol suggests that the compound is undergoing solvolysis or another form of degradation.

  • Plausible Mechanism: Protic solvents can act as nucleophiles and may participate in substitution reactions on the pyridine ring, especially at positions activated by the nitro group.[4] The N-oxide group can also be susceptible to reduction in the presence of certain reagents or under specific conditions, and protic solvents can facilitate these reactions.

  • Troubleshooting Steps:

    • Switch to Aprotic Solvents: If your experimental design allows, consider using aprotic solvents such as DMSO, DMF, or acetonitrile.

    • pH Control: If you must use a protic solvent, ensure the pH of your solution is controlled. Aromatic N-oxides are generally more stable in neutral to slightly acidic conditions.[5] Buffering your solution may help to improve stability.

    • Temperature Control: Perform your experiments at the lowest feasible temperature to slow down the rate of degradation.

    • Time-Course Experiment: Conduct a time-course experiment to determine the rate of activity loss in your chosen solvent. This will help you define a time window within which your experiments will be valid.

Question 3: I am trying to dissolve the compound in water, but it has low solubility and the solution appears unstable. What are my options?

Answer:

The low aqueous solubility and potential instability of this compound in water are expected due to its relatively nonpolar aromatic structure.

  • Plausible Mechanism: While the N-oxide group can improve aqueous solubility compared to the parent heterocycle, the overall molecule may still be sparingly soluble.[5] In aqueous solutions, the compound is susceptible to hydrolysis, especially at non-neutral pH.

  • Troubleshooting Steps:

    • Co-solvents: Use a minimal amount of a water-miscible organic co-solvent like DMSO or ethanol to first dissolve the compound, and then slowly add this stock solution to your aqueous buffer with vigorous stirring. Be mindful of the final concentration of the organic solvent in your experiment.

    • pH Adjustment: The compound's solubility may be pH-dependent. You can try to dissolve it in slightly acidic or basic solutions, but be aware that this may also affect its stability. A stability study at different pH values is recommended.

    • Formulation Strategies: For in vivo studies or cell-based assays, consider using formulation aids such as cyclodextrins or other solubilizing agents.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: Anhydrous DMSO is the most commonly recommended solvent for preparing high-concentration stock solutions of complex organic molecules for biological screening. For other applications, anhydrous DMF or acetonitrile may also be suitable.

Q2: How should I store the solid compound and its solutions?

A2: The solid compound should be stored in a tightly sealed container, protected from light and moisture, preferably in a desiccator at 4°C or below. Stock solutions in anhydrous DMSO should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Q3: Is this compound sensitive to acids or bases?

A3: Yes, the presence of the basic pyridine nitrogen and the potential for the N-oxide to be protonated suggests pH sensitivity.[5] Strong acidic or basic conditions should be avoided as they can catalyze degradation reactions.

Q4: Can the nitro group be reduced during my experiment?

A4: The nitro group can be susceptible to chemical or enzymatic reduction.[1] If your experimental system contains reducing agents (e.g., dithiothreitol) or certain enzymes (e.g., nitroreductases), you should be aware of the potential for the nitro group to be reduced to an amino group, which would significantly alter the compound's properties.

Data Summary: Predicted Solvent Stability

The following table provides a qualitative prediction of the stability of this compound in common laboratory solvents. These are predictions and should be confirmed experimentally.

SolventTypePredicted StabilityNotes
DMSOAprotic, PolarGood (if anhydrous)Use anhydrous grade; protect from light.
DMFAprotic, PolarGood (if anhydrous)Use anhydrous grade; may be more reactive than DMSO.
AcetonitrileAprotic, PolarModerate to GoodGood for analytical techniques like HPLC.
MethanolProtic, PolarPoor to ModerateRisk of solvolysis.
EthanolProtic, PolarPoor to ModerateRisk of solvolysis.
WaterProtic, PolarPoorLow solubility and risk of hydrolysis. pH-dependent.
ChloroformAprotic, NonpolarModeratePotential for degradation in the presence of acidic impurities.
Ethyl AcetateAprotic, Moderately PolarModerateCheck for compatibility with experimental setup.

Experimental Protocol: Assessing Compound Stability by HPLC

This protocol provides a general method for determining the stability of this compound in a solvent of choice.

1. Objective: To quantify the degradation of the compound over time in a specific solvent at a set temperature.

2. Materials:

  • This compound

  • Solvent of interest (e.g., DMSO, methanol, buffered aqueous solution)

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase (e.g., acetonitrile/water gradient)

  • Autosampler vials

3. Method:

  • Prepare a stock solution of the compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

  • Immediately inject a sample of this solution onto the HPLC to obtain the initial (T=0) peak area of the compound. This will serve as your 100% reference.

  • Store the stock solution under the desired experimental conditions (e.g., room temperature, 37°C, protected from light).

  • At specified time points (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of the stock solution, dilute if necessary, and inject it into the HPLC.

  • Record the peak area of the parent compound at each time point.

  • Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.

  • Plot the percentage of compound remaining versus time to determine the stability profile.

Visualizations

G cluster_workflow Experimental Workflow for Stability Assessment prep Prepare Stock Solution (Compound in Test Solvent) t0 T=0 Analysis (HPLC/LC-MS Injection) prep->t0 storage Store Solution under Test Conditions (Temp, Light, etc.) prep->storage data Calculate % Remaining vs. T=0 t0->data sampling Sample at Timed Intervals (e.g., 1, 2, 4, 8, 24h) storage->sampling analysis HPLC/LC-MS Analysis of Samples sampling->analysis analysis->data profile Generate Stability Profile data->profile

Caption: Workflow for assessing compound stability.

G cluster_pathways Potential Degradation Pathways parent 3H-Imidazo[4,5-b]pyridine, 7-nitro-, 4-oxide nucleophilic Nucleophilic Substitution (e.g., with H2O, ROH) parent->nucleophilic Protic Solvents, Trace H2O reduction Reduction of Nitro Group parent->reduction Reducing Agents photodecomposition Photodecomposition parent->photodecomposition Light Exposure degraded_products Degradation Products (Loss of Activity, Color Change) nucleophilic->degraded_products reduction->degraded_products photodecomposition->degraded_products

Caption: Potential degradation pathways.

References

  • BLDpharm. 7-Nitro-3H-imidazo[4,5-b]pyridine 4-oxide.
  • Petrova, O., et al. (2022). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Molecules, 27(15), 4785. [Link]

  • Smolecule. 7-Nitro-3H-imidazo[4,5-b]pyridine.
  • Zhang, J., et al. (2020). Influence of N-Oxide Introduction on the Stability of Nitrogen-Rich Heteroaromatic Rings: A Quantum Chemical Study. Molecules, 25(18), 4235. [Link]

  • ECHEMI. 6-NITRO-3H-IMIDAZO[4,5-B]PYRIDINE.
  • Palusiak, M. (2014). The nature of NO-bonding in N-oxide group. RSC Advances, 4(94), 52036-52045. [Link]

  • CP Lab Safety. 3H-Imidazo[4,5-b]pyridine,7-nitro-, 4-oxide.
  • PubChem. 3H-Imidazo[4,5-b]pyridine-7-carboxylic acid. [Link]

  • FULIR. Imidazo[4,5-b]pyridine derived iminocoumarins as potential pH probes. [Link]

  • S. G. K, et al. (2020). Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors. RSC Advances, 10(49), 29285-29302. [Link]

  • Al-Awadi, N. A., et al. (1987). Studies of tertiary amine oxides. Part 8. Rearrangement of N-(2,4-dinitrophenyl)-piperidines and -morpholine N-oxides in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2, (2), 177-181. [Link]

  • Hertog, H. J., & Combe, W. P. (1951). Reactivity of 4-nitropyridine-N-oxide: Preparation of 4-substituted derivatives of pyridine-N-oxide and pyridine. Recueil des Travaux Chimiques des Pays-Bas, 70(6), 581-590. [Link]

  • Glavač, D., et al. (2020). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 25(23), 5732. [Link]

  • Patel, R. V., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry, 8(1), 25-32. [Link]

  • PubChem. Imidazo(4,5-b)pyridine. [Link]

  • Sroka, W., et al. (2019). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 24(17), 3121. [Link]

  • SciSpace. Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. [Link]

  • Bakke, J. M. (2006). Nitropyridines: Synthesis and reactions. ARKIVOC, 2007(5), 1-17. [Link]

  • Abu-Shqara, E., & Hassner, A. (2000). Preparation and reactivity of some stable nitrile oxides and nitrones. ARKIVOC, 2000(5), 684-697. [Link]

  • YouTube. Reactivity of Pyridine-N-Oxide. [Link]

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Technical Support Center: Synthesis of 3H-Imidazo[4,5-b]pyridine, 7-nitro-, 4-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 3H-Imidazo[4,5-b]pyridine, 7-nitro-, 4-oxide. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance the yield and purity of this important heterocyclic compound. The imidazo[4,5-b]pyridine scaffold is a key pharmacophore in numerous biologically active molecules, and the introduction of a nitro group and an N-oxide functionality presents unique synthetic challenges.[1][2][3] This resource aims to provide practical, experience-driven insights to navigate these complexities.

Overview of the Synthetic Strategy

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A logical and commonly employed synthetic route is outlined below. This guide will be structured around the key transformations in this pathway.

Synthetic_Pathway A 2-Aminopyridine B 2-Amino-5-bromopyridine A->B Bromination C 2-Amino-5-bromo-3-nitropyridine B->C Nitration D 5-Bromo-2,3-diaminopyridine C->D Reduction E 6-Bromo-3H-imidazo[4,5-b]pyridine D->E Cyclization F 7-Nitro-3H-imidazo[4,5-b]pyridine E->F Debromination & Nitration G This compound F->G N-Oxidation

Caption: Proposed synthetic pathway for this compound.

Part 1: Synthesis of the Key Intermediate - 2,3-Diamino-5-nitropyridine

The successful synthesis of the target molecule heavily relies on the efficient preparation of the key precursor, 2,3-diamino-5-nitropyridine. This intermediate is typically synthesized from 2-aminopyridine through a sequence of bromination, nitration, and reduction steps.

Frequently Asked Questions (FAQs)

Q1: Why is 2-aminopyridine first brominated at the 5-position before nitration?

A1: Direct nitration of 2-aminopyridine results in a mixture of 3-nitro and 5-nitro isomers, with the 5-nitro product being the major one.[4] To achieve nitration at the desired 3-position, the more reactive 5-position is first blocked with a bromine atom. This directing group strategy is a common tactic in aromatic chemistry to control regioselectivity. The bromine atom can be removed in a subsequent step.[5]

Q2: What are the common challenges during the nitration of 2-amino-5-bromopyridine?

A2: The nitration of 2-amino-5-bromopyridine can be challenging due to the competing directing effects of the amino and bromo substituents and the potential for over-nitration or degradation of the pyridine ring under harsh acidic conditions. The amino group is a strong activating group, while the bromine is a deactivating group. Careful control of temperature and the nitrating agent concentration is crucial to favor the formation of 2-amino-5-bromo-3-nitropyridine.[6][7]

Q3: Which reducing agent is most effective for the conversion of 2-amino-5-bromo-3-nitropyridine to 5-bromo-2,3-diaminopyridine?

A3: Several reducing agents can be employed for this transformation. A common and effective method is the use of iron powder in the presence of a weak acid like acetic acid or ammonium chloride.[4] This method is generally preferred over catalytic hydrogenation with palladium on carbon, as the halogen substituent can sometimes be removed during hydrogenation. Stannous chloride (SnCl₂) in hydrochloric acid is another viable option.[4]

Troubleshooting Guide: Synthesis of 2,3-Diamino-5-nitropyridine
Issue Potential Cause Troubleshooting Steps
Low yield of 2-amino-5-bromopyridine Formation of di-brominated byproducts.- Use a milder brominating agent or control the stoichiometry of bromine carefully. - Perform the reaction at a lower temperature to improve selectivity.
Poor regioselectivity in nitration Incorrect reaction temperature or acid concentration.- Maintain a low reaction temperature (typically 0-10 °C) during the addition of the nitrating agent. - Use a well-defined mixture of nitric and sulfuric acid.
Incomplete reduction of the nitro group Insufficient reducing agent or deactivation of the catalyst.- Ensure a sufficient excess of the reducing agent (e.g., iron powder) is used. - If using catalytic hydrogenation, ensure the catalyst is active and the reaction is run under appropriate hydrogen pressure.
Difficulty in purifying the diamine product The product is often a dark, air-sensitive solid.- Purification can be achieved by recrystallization from a suitable solvent like ethanol or water. - Due to its basic nature, it can be purified by acid-base extraction.

Part 2: Cyclization to form the Imidazo[4,5-b]pyridine Core

Once the 2,3-diaminopyridine precursor is obtained, the next critical step is the formation of the imidazole ring.

Frequently Asked Questions (FAQs)

Q1: What are the common reagents for the cyclization of 2,3-diaminopyridines?

A1: The most common and straightforward method for forming the unsubstituted imidazo[4,5-b]pyridine ring is by heating the 2,3-diaminopyridine with formic acid.[1] Formic acid serves as both the source of the C2 carbon of the imidazole ring and as the reaction solvent. Other reagents like orthoesters can also be used.[1]

Q2: How does the nitro group on the pyridine ring affect the cyclization reaction?

A2: The electron-withdrawing nature of the nitro group can decrease the nucleophilicity of the amino groups, potentially making the cyclization reaction slower. It may be necessary to use higher temperatures or longer reaction times to drive the reaction to completion.

Troubleshooting Guide: Cyclization
Issue Potential Cause Troubleshooting Steps
Incomplete cyclization Insufficient heating or reaction time. The deactivating effect of the nitro group.- Increase the reaction temperature and/or prolong the reaction time. - Monitor the reaction progress by TLC or LC-MS.
Formation of side products Dehydration or other side reactions at high temperatures.- Optimize the reaction temperature to find a balance between reaction rate and side product formation. - Consider using a milder cyclizing agent if formic acid proves too harsh.

Part 3: N-Oxidation of 7-Nitro-3H-imidazo[4,5-b]pyridine

The final step in the synthesis is the regioselective N-oxidation of the pyridine ring to yield the target molecule.

Frequently Asked Questions (FAQs)

Q1: Which oxidizing agents are suitable for the N-oxidation of pyridines?

A1: Common reagents for N-oxidation include peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide in acetic acid.[8] The choice of reagent and solvent can influence the reaction's efficiency and selectivity.

Q2: How can I control the regioselectivity of N-oxidation in 7-nitro-3H-imidazo[4,5-b]pyridine?

A2: The imidazo[4,5-b]pyridine ring system has multiple nitrogen atoms that could potentially be oxidized. However, the pyridine nitrogen (N-4) is generally the most susceptible to oxidation in this scaffold. The imidazole nitrogens are less basic and therefore less reactive towards electrophilic oxidizing agents. The strong electron-withdrawing effect of the nitro group at the 7-position will further deactivate the pyridine ring, making the N-oxidation more challenging and potentially requiring more forcing conditions.

Troubleshooting Guide: N-Oxidation
Issue Potential Cause Troubleshooting Steps
No reaction or low conversion Deactivation of the pyridine ring by the nitro group.- Use a stronger oxidizing agent or increase the reaction temperature. - Increase the stoichiometry of the oxidizing agent.
Formation of multiple oxidized products Over-oxidation or oxidation at other nitrogen atoms.- Carefully control the amount of oxidizing agent used. - Perform the reaction at a lower temperature to improve selectivity.
Difficulty in isolating the N-oxide product The N-oxide is typically a highly polar and water-soluble compound.- After quenching the reaction, extraction with a polar organic solvent may be necessary. - Purification by column chromatography on silica gel may be challenging due to the high polarity. Reverse-phase chromatography could be an alternative. Recrystallization is often the preferred method for purification.[9]

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-bromo-3-nitropyridine
  • To a stirred solution of 2-amino-5-bromopyridine in concentrated sulfuric acid, cooled to 0 °C, add fuming nitric acid dropwise while maintaining the temperature below 10 °C.[4]

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a concentrated aqueous solution of sodium hydroxide until the pH is basic.

  • Collect the precipitated yellow solid by filtration, wash with cold water, and dry under vacuum.

Protocol 2: Synthesis of 5-Bromo-2,3-diaminopyridine
  • To a suspension of 2-amino-5-bromo-3-nitropyridine in ethanol, add iron powder and a catalytic amount of concentrated hydrochloric acid.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Filter the hot reaction mixture to remove the iron residues and wash the filter cake with hot ethanol.

  • Combine the filtrates and evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization.

Protocol 3: Synthesis of 6-Bromo-3H-imidazo[4,5-b]pyridine
  • Heat a mixture of 5-bromo-2,3-diaminopyridine and an excess of formic acid at reflux for several hours.[10][11]

  • After cooling, pour the reaction mixture into cold water and neutralize with an aqueous base (e.g., sodium carbonate) to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

Protocol 4: Synthesis of 7-Nitro-3H-imidazo[4,5-b]pyridine

Note: A direct and selective nitration of 6-bromo-3H-imidazo[4,5-b]pyridine at the 7-position followed by debromination, or a direct nitration of 3H-imidazo[4,5-b]pyridine can be challenging due to the complex reactivity of the heterocyclic system. An alternative approach starting from a pre-nitrated pyridine precursor is often more reliable.

  • A more controlled approach involves starting with 2,3-diamino-5-nitropyridine.

  • Heat 2,3-diamino-5-nitropyridine in formic acid at reflux to effect cyclization.[12][13]

  • Follow a similar workup procedure as described in Protocol 3.

Protocol 5: Synthesis of this compound
  • Dissolve 7-nitro-3H-imidazo[4,5-b]pyridine in a suitable solvent such as acetic acid or chloroform.

  • Add an oxidizing agent, for example, m-CPBA or hydrogen peroxide, portion-wise at a controlled temperature (e.g., 0 °C to room temperature).

  • Stir the reaction mixture until the starting material is consumed (monitor by TLC).

  • Quench the excess oxidizing agent (e.g., with a solution of sodium thiosulfate).

  • Isolate the product by extraction and purify by recrystallization or chromatography.

Data Summary

Compound Starting Material Reagents Typical Yield Key Purity Concerns
2-Amino-5-bromo-3-nitropyridine 2-Amino-5-bromopyridineH₂SO₄, HNO₃70-85%Isomeric nitro-pyridines
5-Bromo-2,3-diaminopyridine 2-Amino-5-bromo-3-nitropyridineFe, HCl (cat.)80-95%Incomplete reduction, residual iron salts
6-Bromo-3H-imidazo[4,5-b]pyridine 5-Bromo-2,3-diaminopyridineFormic acid75-90%Unreacted starting material
7-Nitro-3H-imidazo[4,5-b]pyridine 2,3-Diamino-5-nitropyridineFormic acid60-75%Byproducts from harsh reaction conditions
This compound 7-Nitro-3H-imidazo[4,5-b]pyridinem-CPBA or H₂O₂/AcOH50-70%Over-oxidation products, regioisomers

Logical Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Purity Issue Step1 Identify the problematic reaction step Start->Step1 Step2 Analyze reaction mixture (TLC, LC-MS, NMR) Step1->Step2 Step3 Consult the relevant troubleshooting guide Step2->Step3 Step4 Optimize reaction conditions (temp, time, reagents) Step3->Step4 Step5 Refine purification strategy Step4->Step5 End Improved Yield and Purity Step5->End

Caption: A systematic approach to troubleshooting synthesis issues.

References

  • Google Patents. (n.d.). Method of producing 2-amino-3-nitro-5-halogenopyridine.
  • Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]

  • Google Patents. (n.d.). Method of producing 2-amino-3-nitro-5-halogenopyridine.
  • Google Patents. (n.d.). Preparation method of 2-amino-3-nitro pyridine.
  • Patsnap. (n.d.). Preparation method of 2-amino-3-nitro pyridine. Retrieved from [Link]

  • A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. (n.d.). Retrieved from [Link]

  • Google Patents. (n.d.). Method of purifying nitrated aromatic compounds from a nitration process.
  • Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. (n.d.). Retrieved from [Link]

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2011). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 16(12), 10203–10231. [Link]

  • NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. (2022). Retrieved from [Link]

  • Singh, P., & Kumar, A. (2018). Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors. RSC Advances, 8(58), 33237–33253. [Link]

  • SciSpace. (n.d.). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. Retrieved from [Link]

  • YouTube. (2022, December 25). Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. Retrieved from [Link]

Sources

"3H-Imidazo[4,5-b]pyridine, 7-nitro-, 4-oxide" troubleshooting inconsistent assay results

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3H-Imidazo[4,5-b]pyridine, 7-nitro-, 4-oxide

A Guide to Troubleshooting Inconsistent Assay Results

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experimental work. As a Senior Application Scientist, my goal is to provide you with field-proven insights and logical, step-by-step solutions to common issues, particularly the challenge of inconsistent assay results. The imidazo[4,5-b]pyridine scaffold is a versatile and potent core in medicinal chemistry, often explored for its kinase inhibition properties.[1][2] However, the specific 7-nitro and 4-oxide substitutions on this molecule introduce unique chemical characteristics that demand careful handling to ensure data reproducibility.

This document will provide in-depth FAQs, troubleshooting workflows, and validated experimental protocols to help you generate reliable and consistent data.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in our IC50 values for this compound in our kinase assay. What are the most likely causes?

This is a common and often multifaceted issue. Based on our experience with complex heterocyclic compounds, the variability can typically be traced back to one of three areas: the compound itself, its handling, or its interaction with the assay system.

  • Compound Integrity and Stability: The chemical structure of this compound contains two moieties of interest: a nitro group and an N-oxide.

    • Nitro Group Reduction: Nitroaromatic compounds can be susceptible to chemical or enzymatic reduction to amino or hydroxylamino groups.[1] This transformation creates a new molecule with a different pharmacological profile, altering your effective concentration of the parent compound.

    • N-Oxide Stability: The N-oxide can also be reduced. This is particularly relevant in cell-based assays or when using certain reagents.

    • Recommendation: Always verify the purity of your compound stock via LC-MS before initiating a new set of experiments. We recommend a purity of >98% for quantitative assays. Store the solid compound desiccated, protected from light, and at -20°C or lower.

  • Solubility and Aggregation: Poor aqueous solubility is a frequent culprit for inconsistent results. If the compound precipitates out of the assay buffer, its effective concentration at the target will be lower and more variable than the nominal concentration.

    • Recommendation: Determine the kinetic and thermodynamic solubility of the compound in your final assay buffer. Prepare high-concentration stock solutions in 100% DMSO and be mindful of the final DMSO percentage in your assay, keeping it consistent and typically below 0.5% to avoid off-target effects.

  • Stock Solution Handling: Improperly managed stock solutions can introduce significant error.

    • Freeze-Thaw Cycles: Repeated freeze-thaw cycles can lead to compound degradation or precipitation.

    • Evaporation: DMSO is hygroscopic and can absorb water over time, while solvent evaporation from uncapped vials can concentrate the stock.

    • Recommendation: Aliquot your primary DMSO stock solution into single-use volumes and store them at -20°C or -80°C. Use a fresh aliquot for each experiment.

Q2: Could the compound be interfering with our assay technology? We use a luminescence-based ATP detection assay.

Yes, assay interference is a critical and often overlooked factor. The imidazo[4,5-b]pyridine core is a conjugated aromatic system that can interact with assay components.

  • Fluorescence/Luminescence Interference: The compound may possess intrinsic fluorescence or quenching properties at the excitation/emission wavelengths of your assay, leading to false positive or false negative results.

  • Reagent Reactivity: The nitro and N-oxide groups are electrophilic and could potentially react with nucleophilic components in your assay reagents (e.g., luciferin, luciferase).

  • ATP Competition: Many kinase inhibitors with a heterocyclic core act as ATP-competitive inhibitors.[2] If your compound concentration is too high, it can lead to artifacts.

  • Recommendation: Run control experiments to test for assay interference. This involves performing the assay in the absence of the kinase enzyme, with all other components (including your compound) present. A change in signal in this control experiment indicates direct interference.

Systematic Troubleshooting Workflow

When faced with inconsistent data, a logical, stepwise approach is the most efficient way to identify the root cause. The following workflow is designed to systematically validate each stage of your experimental process.

TroubleshootingWorkflow cluster_compound Step 1: Compound Validation cluster_handling Step 2: Handling & Preparation cluster_assay Step 3: Assay Validation start Inconsistent Assay Results qc Perform Quality Control (LC-MS, NMR) start->qc purity_check Purity >98%? qc->purity_check order_new Action: Order new lot or re-purify purity_check->order_new No solubility Determine Solubility in Assay Buffer purity_check->solubility Yes solubility_check Is compound soluble at highest test concentration? solubility->solubility_check adjust_protocol Action: Adjust solvent/concentration or use formulation solubility_check->adjust_protocol No stock_prep Review Stock Prep (Fresh DMSO, Single-Use Aliquots) solubility_check->stock_prep Yes adjust_protocol->stock_prep interference_check Run Interference Controls (No Enzyme Control) stock_prep->interference_check interference_result Signal Interference Observed? interference_check->interference_result change_assay Action: Use orthogonal assay (e.g., label-free) interference_result->change_assay Yes protocol_review Review Assay Protocol (Controls, Reagents, Timing) interference_result->protocol_review No change_assay->protocol_review end_node Consistent Results protocol_review->end_node

Caption: Systematic workflow for diagnosing inconsistent assay results.

Validated Protocol: IC50 Determination in a Kinase Assay (Luminescence-Based)

This protocol is designed to be self-validating by incorporating critical controls. It assumes the use of a commercial luminescence-based kinase assay kit that measures ATP consumption (e.g., ADP-Glo™).

Materials
  • This compound (validated purity >98%)

  • Anhydrous DMSO

  • Kinase of interest, substrate, and assay buffer

  • Luminescence-based assay reagents (e.g., ADP-Glo™)

  • Positive control inhibitor with a known IC50 for the target kinase

  • Low-volume, white, opaque 384-well assay plates

Step-by-Step Methodology
  • Compound Stock Preparation:

    • Prepare a 10 mM primary stock solution of the compound in 100% anhydrous DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot into single-use tubes and store at -80°C.

  • Serial Dilution (Intermediate Plate):

    • Create a serial dilution plate. Dispense 100% DMSO into columns 2-11 of a 96-well plate.

    • Add your 10 mM compound stock to column 1.

    • Perform a 1:3 serial dilution across the plate. This will be your intermediate plate for transfer to the final assay plate. Column 12 will contain only DMSO (vehicle control).

  • Assay Plate Setup (384-well):

    • Layout is critical. Design your plate to include all necessary controls as shown in the table below.

    • Transfer a small volume (e.g., 100 nL) from the intermediate plate to the final assay plate. This minimizes the final DMSO concentration.

  • Kinase Reaction:

    • Add the kinase enzyme solution to all wells except the "No Enzyme" controls.

    • Initiate the reaction by adding the ATP/substrate solution.

    • Incubate for the optimized reaction time (e.g., 60 minutes) at room temperature, protected from light.

  • Signal Detection:

    • Stop the kinase reaction by adding the first detection reagent (which depletes remaining ATP). Incubate as per the manufacturer's instructions.

    • Add the second detection reagent (which converts ADP to ATP and generates a luminescent signal). Incubate.

    • Read the luminescence on a compatible plate reader.

Data Presentation: Recommended Assay Plate Layout & Controls
Control TypeDescriptionPurposeExpected Result
Vehicle Control (0% Inhibition) Contains enzyme, substrate, ATP, and DMSO (no compound).Defines the maximum signal window.High luminescence (low ATP consumption).
Positive Control (100% Inhibition) Contains enzyme, substrate, ATP, and a known potent inhibitor.Confirms assay is working and enzyme is inhibitable.Low luminescence (high ATP consumption).
No Enzyme Control Contains substrate, ATP, and compound (no enzyme).Tests for compound interference with the detection reagents.Very low luminescence (no ATP consumption).
Test Compound Full dose-response curve of the compound.Determines the IC50 value.Dose-dependent decrease in luminescence.
Experimental Workflow Diagram

ExperimentalWorkflow cluster_prep A. Preparation cluster_assay B. Assay Execution cluster_detection C. Detection & Analysis prep_stock 1. Prepare 10 mM Primary Stock in DMSO prep_aliquot 2. Create Single-Use Aliquots (-80°C) prep_stock->prep_aliquot prep_serial 3. Prepare Intermediate Serial Dilution Plate prep_aliquot->prep_serial plate_setup 4. Stamp Compound/Controls into 384-well Plate prep_serial->plate_setup add_enzyme 5. Add Kinase Solution plate_setup->add_enzyme start_reaction 6. Add ATP/Substrate Mix (Start Reaction) add_enzyme->start_reaction incubation 7. Incubate at RT start_reaction->incubation stop_reaction 8. Add Stop Reagent (Deplete ATP) incubation->stop_reaction detect_signal 9. Add Detection Reagent (Convert ADP -> ATP -> Light) stop_reaction->detect_signal read_plate 10. Read Luminescence detect_signal->read_plate analyze_data 11. Normalize Data & Fit Dose-Response Curve (IC50) read_plate->analyze_data

Caption: Step-by-step experimental workflow for IC50 determination.

By adhering to this structured approach, you can systematically eliminate variables and gain confidence in your experimental outcomes, ensuring that the data you generate for this compound is both accurate and reproducible.

References

  • PubChem. (n.d.). 3H-Imidazo[4,5-b]pyridine-7-carboxylic acid. Retrieved from [Link]

  • Patel, R. P., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry, 8(1), 25-32. Available at: [Link]

  • SciSpace. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. Retrieved from [Link]

  • Bavetsias, V., et al. (2015). 3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition: Co-crystallisation studies with Aurora-A reveal distinct differences in the orientation of the pyrazole N1-substituent. Bioorganic & Medicinal Chemistry Letters, 25(18), 3844-3849. Available at: [Link]

  • Zhang, Y., et al. (2025). Design, Synthesis, and Insecticidal Activities of Imidazo[4,5-b]Pyridine Compounds Containing Amino Fragment. Chemistry & Biodiversity, 22(10), e202500514. Available at: [Link]

  • Saczewski, F., & Gdaniec, M. (2018). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 23(11), 2775. Available at: [Link]

Sources

Technical Support Center: Minimizing Off-Target Effects of 3H-Imidazo[4,5-b]pyridine, 7-nitro-, 4-oxide (NIP-7)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals utilizing 3H-Imidazo[4,5-b]pyridine, 7-nitro-, 4-oxide. This molecule, a derivative of the versatile imidazo[4,5-b]pyridine scaffold known for its kinase inhibitory properties, is a potent tool in cellular research.[1][2][3][4][5][6] However, like all small molecule inhibitors, ensuring that observed biological effects are due to the intended target—and not unintended "off-target" interactions—is paramount for data integrity.[7][8][9]

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols to address common challenges and help you design robust experiments that minimize and account for potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and what is its mechanism of action?

A1: this compound is recognized as an inhibitor of the DNA-dependent protein kinase (DNA-PK).[10][11][12][13] DNA-PK is a crucial serine/threonine protein kinase in the non-homologous end joining (NHEJ) pathway, which is a major route for repairing DNA double-strand breaks (DSBs).[10][12][13]

The core mechanism involves the inhibitor blocking the activity of the DNA-PK catalytic subunit (DNA-PKcs).[10] By doing so, it prevents the repair of DNA breaks, which can lead to increased cell death, particularly in cancer cells that often have a high burden of DNA damage.[12] This makes DNA-PK inhibitors valuable tools for cancer research, often used to enhance the efficacy of DNA-damaging agents like radiation or certain chemotherapies.[10][12][14]

Q2: I'm observing a phenotype in my cells after treatment, but I'm not sure if it's a true on-target effect. What are the first steps to verify this?

A2: This is a critical question in pharmacological studies.[15] Distinguishing on-target from off-target effects requires a multi-pronged approach. Here are the essential initial steps:

  • Confirm Target Expression: First, verify that your cell model expresses the target protein, DNA-PK.[15] Use Western blotting to confirm the presence of DNA-PKcs. If the target is not expressed, any observed effect is, by definition, off-target.[15]

  • Perform a Dose-Response Curve: Titrate the inhibitor across a wide range of concentrations.[15] An on-target effect should correlate with the known potency (IC50) of the inhibitor for DNA-PK.[16] Effects that only appear at very high concentrations (typically >10-fold above the IC50) are more likely to be off-target.

  • Monitor Target Engagement: Use a downstream biomarker of DNA-PK activity. A common method is to measure the autophosphorylation of DNA-PKcs at Ser2056.[10] A true on-target effect should show a dose-dependent decrease in this phosphorylation event.

Q3: My inhibitor is effective in biochemical assays but shows reduced potency or different effects in my cell-based experiments. What could be the issue?

A3: This discrepancy is common and can be attributed to several factors:

  • Cell Permeability: The compound may have poor membrane permeability, preventing it from reaching its intracellular target at effective concentrations.[15]

  • Compound Stability: The inhibitor might be unstable in cell culture media or rapidly metabolized by the cells.[15]

  • Efflux Pumps: The compound could be a substrate for cellular efflux pumps (like P-glycoprotein), which actively remove it from the cell.

  • High Intracellular ATP: Most kinase inhibitors are ATP-competitive.[17][18] The high concentration of ATP in cells (~1-10 mM) can outcompete the inhibitor for binding to the kinase, leading to a rightward shift in potency (higher IC50) compared to biochemical assays, which often use lower, non-physiological ATP concentrations.[19]

Troubleshooting Guide: Experimental Strategies to Minimize Off-Target Effects

If you suspect off-target effects are confounding your results, implement the following advanced validation strategies.

Issue 1: Ambiguous Phenotype - Is It On-Target or Off-Target?

This is the most common challenge. A single inhibitor producing a phenotype is not sufficient evidence for target validation.

Solution Workflow:

G cluster_0 Initial Observation cluster_1 Validation Strategy cluster_2 Conclusion phenotype Phenotype Observed with Inhibitor A (NIP-7) inhibitor_b Test Structurally Unrelated Inhibitor B (Same Target) phenotype->inhibitor_b Does it replicate the phenotype? knockdown Genetic Approach (siRNA/shRNA/CRISPR) for Target Knockdown/Out phenotype->knockdown Does it replicate the phenotype? on_target High Confidence: On-Target Effect inhibitor_b->on_target Yes off_target High Confidence: Off-Target Effect inhibitor_b->off_target No knockdown->on_target Yes knockdown->off_target No rescue Rescue Experiment with Inhibitor-Resistant Mutant on_target->rescue Confirmatory Step

Caption: Orthogonal approaches to validate a phenotype.

Detailed Protocols:

  • Genetic Knockdown/Knockout: Use techniques like siRNA, shRNA, or CRISPR to reduce or eliminate the expression of DNA-PKcs. If the resulting phenotype mimics that of the inhibitor treatment, this provides strong evidence for on-target activity.

  • Rescue Experiments: If possible, introduce a mutated form of DNA-PKcs that is resistant to the inhibitor. If expressing this mutant "rescues" the phenotype (i.e., the cells behave as if untreated), it confirms the effect is mediated through the intended target.[15]

Issue 2: The Inhibitor Works, but at High Concentrations, Suggesting Low Specificity.

High concentrations increase the likelihood of binding to kinases or other proteins with lower affinity.

Solution Workflow:

G cluster_0 Characterization cluster_1 Interpretation start High Concentration Required for Effect dose_response Step 1: Meticulous Dose-Response - Correlate phenotype with target inhibition (p-DNA-PKcs S2056) start->dose_response profiling Step 2: Kinome Profiling - Screen against a broad panel of kinases at the effective concentration dose_response->profiling analyze Step 3: Analyze Data - Identify kinases inhibited >50-70% profiling->analyze conclusion Step 4: Conclusion - Is the phenotype due to on-target, off-target, or polypharmacology? analyze->conclusion

Caption: Workflow to dissect high-concentration effects.

Detailed Protocols:

  • Correlate Potency: Perform parallel dose-response curves. In one, measure your biological phenotype. In the other, measure target inhibition via Western blot for p-DNA-PKcs (S2056). The EC50 for the phenotype should closely match the IC50 for target inhibition. A significant divergence suggests off-target involvement.

  • Kinase Selectivity Profiling: This is the gold standard for assessing inhibitor specificity.[16][20] Submit the compound to a commercial service that screens it against a large panel (e.g., >400) of human kinases at a fixed concentration (e.g., 1 µM or 10 µM).[16] This will generate a comprehensive list of potential off-targets.[15][17]

Data Interpretation Table:

Profiling OutcomeInterpretationNext Steps
Clean Profile: Only DNA-PK is inhibited >90%.High confidence that the observed phenotype is on-target.Proceed with the lowest effective concentration.[15]
Multiple Hits: Several kinases are inhibited.The phenotype could be due to an off-target or a "polypharmacology" effect (inhibition of multiple targets).Use orthogonal inhibitors or genetic knockdowns for the newly identified off-targets to see if they contribute to the phenotype.
No DNA-PK Inhibition: Target is not hit.The compound is not working as expected, or the phenotype is entirely off-target.Re-evaluate the compound's identity and purity. If confirmed, the compound is not a suitable tool for studying DNA-PK in your system.

Essential Control Experiments Checklist

For every experiment using this compound, include these controls to ensure data validity.

Control TypePurposeRationale
Vehicle Control To control for effects of the inhibitor's solvent (e.g., DMSO).[15]The solvent itself can sometimes induce cellular stress or other changes. The vehicle control provides the proper baseline for comparison.
Time-Course To understand the dynamics of the inhibitor's action.[15]Effects can be transient or delayed. A time-course experiment (e.g., 2, 8, 24 hours) reveals the optimal endpoint for your assay.[21]
Positive Control A treatment known to activate the DNA-PK pathway (e.g., ionizing radiation or a radiomimetic drug like etoposide).Confirms that the cellular pathway is responsive in your model and that your detection methods (e.g., antibodies) are working correctly.
Negative Control A cell line that does not express the target kinase (DNA-PKcs null cells, if available).This is a powerful control. If the inhibitor still produces the phenotype in these cells, the effect is definitively off-target.[9]
Total Protein Blot When performing a phospho-specific Western blot, always re-probe the membrane with an antibody for the total (pan) protein.[22]Ensures that a decrease in the phosphorylated signal is due to inhibition of the kinase, not a decrease in the total amount of the protein (e.g., due to degradation).[22]

By rigorously applying these troubleshooting guides and control experiments, researchers can confidently delineate the on-target effects of this compound, leading to more reliable and publishable data.

References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Best Practices for Kinase Inhibitor Experiments. Benchchem.
  • Xiong, Y., et al. (2021). PROTACs to Address the Challenges Facing Small Molecule Inhibitors. PMC.
  • Patsnap Synapse. (2025). How can off-target effects of drugs be minimised?. Patsnap Synapse.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • Drug Discovery News. (2024). The precision paradox: Off-target effects in gene editing. Drug Discovery News.
  • YouTube. (2024). Advantages of Small Molecule Inhibitors. YouTube.
  • Benchchem. (2025). Technical Support Center: Control Experiments for Kinase Inhibitor Off-Target Effects. Benchchem.
  • MDPI. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI.
  • Bertin Bioreagent. Kinase Inhibitors: essential tools for your research. Bertin Bioreagent.
  • Davis, M. I., et al. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Crossfire Oncology.
  • K-G. Strebhardt, et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central.
  • Hall, P. A., et al. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH.
  • Labiotech.eu. (2025). A guide to kinase inhibitors in biotech: From cancer breakthroughs to autoimmune innovations. Labiotech.eu.
  • Sigma-Aldrich. How to Use Inhibitors. Sigma-Aldrich.
  • Smolecule. 7-Nitro-3H-imidazo[4,5-b]pyridine. Smolecule.
  • Cell Signaling Technology. (2021). Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. YouTube.
  • ResearchGate. (2025). Overview of the experimental design. (A) Kinase inhibitors used in the.... ResearchGate.
  • Gillespie, J. W., et al. (2020). Discovery and development of novel DNA-PK inhibitors by targeting the unique Ku–DNA interaction. PubMed Central.
  • Parang, K., & Sun, G. (2004). Design strategies for protein kinase inhibitors. PubMed.
  • MedchemExpress.com. DNA-PK | Inhibitors. MedchemExpress.com.
  • NIH. (2024). Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). NIH.
  • PubMed. (2022). Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. PubMed.
  • CymitQuimica. DNA-PK. CymitQuimica.
  • Santa Cruz Biotechnology. DNA-PK Inhibitors. SCBT.
  • NIH. (2024). A practical guide for the assay-dependent characterisation of irreversible inhibitors. NIH.
  • ResearchGate. (2017). (PDF) Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. ResearchGate.
  • SciSpace. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. SciSpace.
  • DigitalCommons@TMC. (2025). DNA-PK Inhibition Sustains the Antitumor Innate Immune Response in Small Cell Lung Cancer. DigitalCommons@TMC.
  • Bavetsias, V., et al. (2015). 3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition: Co-crystallisation studies with Aurora-A reveal distinct differences in the orientation of the pyrazole N1-substituent. PubMed.
  • PubMed Central. (2018). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central.
  • PubMed. (2014). 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents. PubMed.

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Technical Support Center: Optimizing Derivatization of 3H-Imidazo[4,5-b]pyridine, 7-nitro-, 4-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 3H-imidazo[4,5-b]pyridine, 7-nitro-, 4-oxide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) to navigate the complexities of working with this versatile heterocyclic scaffold. The imidazo[4,5-b]pyridine core is a significant pharmacophore found in a variety of biologically active molecules, and the 7-nitro and 4-oxide functionalities introduce unique reactivity that can be harnessed for the synthesis of novel derivatives.[1][2][3]

Understanding the Reactivity of the Core Scaffold

The this compound system presents a unique electronic landscape for chemical modification. The pyridine N-oxide and the 7-nitro group are strong electron-withdrawing groups, which significantly influence the reactivity of the heterocyclic ring.[1] This electronic-deficient nature makes the pyridine ring susceptible to nucleophilic aromatic substitution (SNAr), while also influencing the reactivity of other positions on the scaffold.[4][5]

Key Reactive Sites:
  • Pyridine Ring: Highly activated towards nucleophilic attack, particularly at positions ortho and para to the nitro group and the N-oxide. The nitro group itself can sometimes act as a leaving group under strong nucleophilic conditions.[6]

  • Imidazole Ring: The nitrogen atoms (N1 and N3) are nucleophilic and can be targeted for alkylation or acylation.[3]

  • Nitro Group: Can be reduced to an amino group, which opens up a vast array of subsequent derivatization possibilities.[1]

Frequently Asked Questions (FAQs)

FAQ 1: My nucleophilic aromatic substitution (SNAr) reaction is sluggish or not proceeding. What are the likely causes and how can I optimize the conditions?

Answer:

Low reactivity in SNAr reactions with 7-nitro-3H-imidazo[4,5-b]pyridine 4-oxide is a common challenge. The key is to enhance the electrophilicity of the ring and/or the nucleophilicity of your incoming nucleophile.

Troubleshooting Steps:

  • Solvent Choice: Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they can solvate the intermediate Meisenheimer complex, stabilizing the transition state.

  • Base Selection: A strong, non-nucleophilic base is often required to deprotonate the nucleophile or to act as a scavenger for any generated acid. Common choices include K2CO3, Cs2CO3, or organic bases like DBU.

  • Temperature: Increasing the reaction temperature can significantly accelerate the reaction rate. However, be cautious of potential side reactions or degradation of your starting material at very high temperatures.

  • Nucleophile Strength: If possible, consider using a more potent nucleophile. For example, if using an alcohol, converting it to its corresponding alkoxide with a strong base like NaH will dramatically increase its reactivity.

  • Catalysis: In some cases, transition metal catalysis, such as palladium-catalyzed cross-coupling reactions, can be employed to facilitate the substitution, especially with less reactive nucleophiles.[7][8]

FAQ 2: I am attempting to alkylate the imidazole nitrogen, but I am observing a mixture of N1 and N3 isomers. How can I achieve better regioselectivity?

Answer:

Controlling the regioselectivity of N-alkylation on the imidazo[4,5-b]pyridine core is a well-documented challenge.[9] The outcome is often a delicate balance of steric and electronic factors, as well as the reaction conditions employed.

Strategies for Controlling Regioselectivity:

  • Steric Hindrance: The substitution pattern on both the imidazo[4,5-b]pyridine core and the alkylating agent can influence the site of alkylation. A bulky substituent on the core may direct the incoming alkyl group to the less hindered nitrogen.

  • Protecting Groups: It may be necessary to introduce a protecting group to block one of the nitrogen atoms, direct the alkylation to the desired position, and then subsequently remove the protecting group.

  • Reaction Conditions:

    • Base: The choice of base can influence which nitrogen is deprotonated, thereby directing the alkylation. Experiment with different bases such as potassium carbonate, sodium hydride, or lithium diisopropylamide (LDA).[10]

    • Solvent: The polarity of the solvent can affect the reactivity of the different nitrogen atoms.

    • Phase-Transfer Catalysis (PTC): Using a phase-transfer catalyst like tetra-n-butylammonium bromide (TBAB) can sometimes improve the yield and selectivity of N-alkylation reactions.[3][9]

FAQ 3: My reaction to reduce the nitro group is resulting in a complex mixture of products. How can I achieve a clean reduction to the corresponding amine?

Answer:

The reduction of the nitro group is a powerful transformation, but it can be complicated by the presence of the N-oxide functionality, which can also be reduced.

Recommended Reduction Protocols:

Reagent Conditions Selectivity Notes
SnCl2·2H2O Ethanol, refluxOften selective for the nitro groupA classic and reliable method for nitro group reduction in the presence of other reducible functional groups.[2]
Na2S2O4 Aqueous/Organic Biphasic SystemCan be selective for the nitro groupA mild reducing agent that can sometimes offer better selectivity than more powerful reagents.[2]
H2, Pd/C Methanol or Ethanol, atmospheric pressureMay reduce both nitro and N-oxideCatalytic hydrogenation is very effective but may lack selectivity. Careful monitoring of the reaction is crucial.[1]
Fe/NH4Cl Ethanol/Water, refluxGood selectivity for the nitro groupAn inexpensive and effective method for nitro group reduction.

Troubleshooting Tips:

  • Stoichiometry: Carefully control the stoichiometry of the reducing agent to avoid over-reduction.

  • Temperature: Perform the reaction at the lowest effective temperature to enhance selectivity.

  • Monitoring: Closely monitor the reaction progress by TLC or LC-MS to stop the reaction once the starting material is consumed and before significant side product formation occurs.

Troubleshooting Guides

Problem 1: Unexpected N-oxide reduction during a reaction not intended for reduction.

Scenario: You are performing a nucleophilic substitution or another transformation, and you observe the loss of the N-oxide functionality in your product.

Root Cause Analysis and Solutions:

G start Unexpected N-Oxide Reduction Observed reagent Are you using a potentially reducing reagent or nucleophile (e.g., thiols, certain amines)? start->reagent conditions Are you using high temperatures for an extended period? reagent->conditions No solution1 Consider a less reductive nucleophile or protect the N-oxide. reagent->solution1 Yes solution2 Lower the reaction temperature and shorten the reaction time. conditions->solution2 Yes end N-Oxide Preserved conditions->end No solution1->end solution2->end

Caption: Troubleshooting N-oxide reduction.

Explanation: Certain nucleophiles, especially soft nucleophiles like thiols, can reduce the N-oxide. Additionally, prolonged heating can sometimes lead to deoxygenation.

Problem 2: Low yield and formation of tar-like byproducts in derivatization reactions.

Scenario: Your reaction mixture turns dark, and purification yields a low amount of the desired product along with intractable materials.

Root Cause Analysis and Solutions:

G start Low Yield and Tar Formation temp Is the reaction temperature too high? start->temp base Is the base too strong or concentration too high? temp->base No solution1 Lower the reaction temperature. temp->solution1 Yes atmosphere Is the reaction sensitive to air? base->atmosphere No solution2 Use a weaker base or add it slowly. base->solution2 Yes solution3 Run the reaction under an inert atmosphere (N2 or Ar). atmosphere->solution3 Yes end Improved Yield and Purity atmosphere->end No solution1->end solution2->end solution3->end

Caption: Troubleshooting low yield and tar formation.

Explanation: The highly activated nature of the 7-nitro-imidazo[4,5-b]pyridine N-oxide can make it susceptible to polymerization or degradation under harsh conditions, such as excessively high temperatures or strongly basic environments.[9] Running the reaction under an inert atmosphere can also prevent oxidative side reactions.

Detailed Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine

This protocol provides a general procedure for the SNAr reaction of this compound with a generic secondary amine.

Materials:

  • This compound

  • Secondary amine (e.g., morpholine, piperidine)

  • Potassium carbonate (K2CO3), anhydrous

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add this compound (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • Add the secondary amine (1.2 eq) to the solution.

  • Add anhydrous potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Self-Validation:

  • Expected Outcome: Formation of the 7-amino-substituted imidazo[4,5-b]pyridine N-oxide derivative.

  • Potential Pitfalls: Incomplete reaction, formation of side products due to reaction at other positions, or degradation of the starting material.

  • Validation: Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.

References

  • Royal Society of Chemistry. A highly green approach towards aromatic nitro group substitutions: catalyst free reactions of nitroimidazoles with carbon nucleophiles in water. RSC Advances. 2020. Available from: [Link]

  • Beilstein Journals. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • ResearchGate. Fuctionalization of imidazo[4,5-b]pyridines at the C-2 position using 2-hydroxypyridine with XantPhos and Pd(OAc)2. Available from: [Link]

  • National Center for Biotechnology Information. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules. 2020. Available from: [Link]

  • PubMed. Synthesis of imidazo[4,5-b]pyridines and imidazo[4,5-b]pyrazines by palladium catalyzed amidation of 2-chloro-3-amino-heterocycles. Organic Letters. 2012. Available from: [Link]

  • ResearchGate. Regioselective synthesis of C-2 substituted imidazo[4,5-b]pyridines utilizing palladium catalysed C-N bond forming reactions with enolizable heterocycles. Available from: [Link]

  • Journal of Chemical Technology and Metallurgy. NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO/SA SIMULATIONS. 2022. Available from: [Link]

  • National Institutes of Health. 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition: Co-crystallisation studies with Aurora-A reveal distinct differences in the orientation of the pyrazole N1-substituent. Available from: [Link]

  • ResearchGate. Nucleophilic Substitutions of Nitroarenes and Pyridines: New Insight and New Applications. Synthesis. 2010. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors. RSC Advances. 2020. Available from: [Link]

  • ResearchGate. Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry. 2017. Available from: [Link]

  • SciSpace. Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry. 2017. Available from: [Link]

  • ChemRxiv. Nitrogen-to-Carbon Single Atom Point Mutation of Pyridine N-Oxides. 2023. Available from: [Link]

  • Semantic Scholar. Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. Recueil des Travaux Chimiques des Pays-Bas. 2010. Available from: [Link]

  • Baran Lab, Scripps Research. Pyridine N-Oxides. 2012. Available from: [Link]

  • ACS Publications. C–H Arylation of Heterocyclic N-Oxides Through in Situ Diazotisation Of Anilines without Added Promoters: A Green And Selective Coupling Process. Organic Process Research & Development. 2022. Available from: [Link]

  • ResearchGate. Nitropyridines: Synthesis and reactions. Available from: [Link]

  • Semantic Scholar. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules. 2020. Available from: [Link]

  • National Center for Biotechnology Information. Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. Current Medicinal Chemistry. 2012. Available from: [Link]

  • Royal Society of Chemistry. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry. 2023. Available from: [Link]

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Technical Support Center: Navigating Resistance with 7-Nitro-3H-imidazo[4,5-b]pyridine-4-oxide (NIP-74)

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for 7-Nitro-3H-imidazo[4,5-b]pyridine-4-oxide, a novel investigational agent designed to overcome mechanisms of drug resistance in cancer cell lines. For clarity within this guide, we will refer to the compound as NIP-74.

This document is structured to provide practical, field-tested insights from a Senior Application Scientist's perspective. We will address common challenges, provide detailed troubleshooting protocols, and explain the scientific rationale behind our recommendations to ensure your experiments are robust, reproducible, and insightful.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for NIP-74 in overcoming drug resistance?

NIP-74 is a bioreductive prodrug, a class of compounds that are activated under hypoxic (low oxygen) conditions, which are prevalent in solid tumors. The 7-nitro group on the imidazo[4,5-b]pyridine scaffold is critical to its function. In the low-oxygen environment of a tumor, cellular reductases, such as cytochrome P450 reductase, reduce the nitro group to highly reactive species like nitroso, hydroxylamine, and amine metabolites. These reactive species can form covalent adducts with DNA and proteins, inducing cell death through pathways that are independent of the original resistance mechanism.

For example, if a cell line is resistant to a topoisomerase inhibitor due to efflux pump overexpression (e.g., P-glycoprotein), NIP-74's activation is not dependent on intracellular accumulation via standard transporters. Its activation is dictated by the metabolic state of the cell (hypoxia), thus bypassing the primary resistance mechanism.

Q2: How do I select the appropriate resistant cell line model for my NIP-74 experiments?

The choice of cell line is critical and depends on the specific research question. Consider the following:

  • Known vs. Unknown Resistance Mechanism:

    • Known Mechanism: Use cell lines with well-characterized resistance, such as MCF-7/ADR (doxorubicin-resistant, overexpresses P-gp) or A549/Cis (cisplatin-resistant, enhanced DNA repair). This allows you to definitively test if NIP-74 can overcome a specific pathway.

    • Unknown/Acquired Resistance: If you are modeling clinical relapse, developing a resistant line in-house by dose-escalating a primary drug is a powerful approach. This can reveal novel resistance mechanisms that NIP-74 may be effective against.

  • Hypoxia Tolerance: Since NIP-74 is a bioreductive agent, its efficacy is enhanced under hypoxia. Select cell lines that are known to tolerate and proliferate in low-oxygen conditions (e.g., 1% O₂). Cell lines derived from solid tumors like glioblastomas (U-87 MG) or pancreatic cancers (PANC-1) are often suitable candidates.

Q3: What are the essential controls for an experiment testing NIP-74's ability to overcome resistance?

A robust experiment requires a comprehensive set of controls to validate your findings.

Control GroupPurposeExpected Outcome with NIP-74
Parental (Sensitive) Cell Line To establish a baseline IC50 for the primary drug and NIP-74.High sensitivity to the primary drug; variable sensitivity to NIP-74.
Resistant Cell Line To confirm the resistance phenotype against the primary drug.Low sensitivity (high IC50) to the primary drug.
Resistant Line + Primary Drug To show the failure of the primary drug in the resistant model.Minimal cell death.
Resistant Line + NIP-74 To determine the direct cytotoxic effect of NIP-74 on the resistant cells.Dose-dependent cell death, enhanced under hypoxia.
Resistant Line + Primary Drug + NIP-74 (The Key Experiment) To test for synergy or reversal of resistance.Significantly more cell death than with either agent alone.
Normoxic vs. Hypoxic Conditions To verify the bioreductive activation of NIP-74.NIP-74 should be significantly more potent (lower IC50) under hypoxic conditions.

Troubleshooting Guide

Issue 1: My resistant cell line shows no significant response to NIP-74, even at high concentrations.

This is a common issue that can often be resolved by systematically checking experimental parameters.

Possible Cause & Solution Workflow:

Caption: Troubleshooting workflow for lack of NIP-74 activity.

Issue 2: I'm observing high cytotoxicity in my parental (non-resistant) cell line, even under normal oxygen (normoxic) conditions.

While NIP-74 is hypoxia-selective, some off-target toxicity can occur.

Possible Causes & Solutions:

  • Intrinsic Reductase Activity: Some cell lines have unusually high basal levels of certain reductase enzymes (e.g., DT-diaphorase or NQO1) that can partially activate NIP-74 even at 21% oxygen.

    • Action: Measure the expression of key reductases in your parental line. If high, this line may not be the ideal "negative control" for hypoxia-driven effects.

  • Compound Instability: The compound may be degrading in the culture medium into a non-selectively toxic species.

    • Action: Perform a stability test using HPLC to assess the integrity of NIP-74 in your specific media over your experimental time course (e.g., 24, 48, 72 hours).

  • Off-Target Kinase Inhibition: The imidazo[4,5-b]pyridine scaffold is a common feature in many kinase inhibitors. NIP-74 might have off-target effects unrelated to its bioreductive properties.

    • Action: Perform a kinome scan or test NIP-74 against a panel of kinases known to be important for your cell line's survival.

Issue 3: How do I confirm that NIP-74 is truly reversing resistance and not just acting as a generally potent toxin in combination with the primary drug?

This is a critical question of synergy versus additive toxicity. The gold standard for this is the Chou-Talalay method for calculating a Combination Index (CI).

Interpreting the Combination Index (CI):

  • CI < 1: Synergism (The drugs are more effective together than the sum of their individual effects). This is the desired outcome.

  • CI = 1: Additive effect.

  • CI > 1: Antagonism (The drugs interfere with each other).

Caption: Workflow for verifying synergistic effects using the Combination Index.

Key Experimental Protocols

Protocol 1: Determining the Hypoxia-Specific IC50 of NIP-74
  • Cell Seeding: Seed cells (e.g., 5,000 cells/well) in two identical 96-well plates and allow them to adhere for 24 hours.

  • Hypoxic Pre-conditioning: Place one plate (the "Hypoxia" plate) into a hypoxic chamber (1% O₂, 5% CO₂, 94% N₂) for at least 4 hours to allow for cellular adaptation. The other plate remains in a standard normoxic incubator.

  • Compound Preparation: Prepare a 2X serial dilution of NIP-74 in appropriate cell culture media. Also prepare a vehicle control (e.g., 0.1% DMSO).

  • Dosing: Remove plates from incubators. Add 100 µL of the 2X NIP-74 dilutions to the corresponding wells (final volume 200 µL).

  • Incubation: Return plates to their respective normoxic or hypoxic incubators for 48-72 hours.

  • Viability Assay: Assess cell viability using a suitable method, such as a resazurin-based assay (e.g., CellTiter-Blue) or MTS assay.

  • Data Analysis: Normalize the data to the vehicle-treated control wells. Use a non-linear regression model (log[inhibitor] vs. response -- variable slope) in software like GraphPad Prism or R to calculate the IC50 value for each condition.

Protocol 2: Western Blot for Hypoxic Induction and Reductase Expression
  • Sample Preparation: Culture cells under normoxic and hypoxic conditions for 24 hours. Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C.

    • Hypoxia Marker: Anti-HIF-1α (to confirm hypoxic response).

    • Reductase Enzymes: Anti-POR, Anti-NQO1.

    • Loading Control: Anti-β-actin or Anti-GAPDH.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.

  • Analysis: Quantify band intensities relative to the loading control to compare protein expression levels between normoxic and hypoxic conditions.

References

  • Bioreductive Prodrugs for Cancer Therapy. Nature Reviews Cancer.[Link]

  • The role of hypoxia-inducible factors in tumor progression and metastasis. The Journal of Clinical Investigation.[Link]

  • NQO1: A Target for Cancer Therapy. Journal of Experimental & Clinical Cancer Research.[Link]

  • Imidazo[4,5-b]pyridine as a Privileged Scaffold in Kinase Drug Discovery. Journal of Medicinal Chemistry.[Link]

  • Theoretical Basis, Experimental Design, and Computerized Simulation of Synergism and Antagonism in Drug Combination Studies. Pharmacological Reviews.[Link]

Technical Support Center: Purification of 3H-Imidazo[4,5-b]pyridine, 7-nitro-, 4-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3H-Imidazo[4,5-b]pyridine, 7-nitro-, 4-oxide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this highly polar and functionalized heterocyclic compound. The information provided herein is based on established chemical principles and field-proven insights to ensure scientific integrity and experimental success.

Introduction to Purification Challenges

This compound is a molecule of significant interest due to its structural similarity to purines, making it a valuable scaffold in medicinal chemistry. However, its unique combination of a nitro group and an N-oxide moiety on the imidazopyridine core presents considerable purification challenges. These include high polarity, potential for thermal and pH instability, and the presence of closely related impurities from its synthesis. This guide will provide a structured approach to overcoming these obstacles.

Frequently Asked Questions (FAQs)

Q1: My crude product is a dark, oily residue. How can I best handle this for initial purification?

A1: A dark, oily crude product often indicates the presence of polymeric byproducts or residual high-boiling solvents from the synthesis. Before attempting sophisticated purification methods, it is advisable to perform a preliminary cleanup. Trituration with a solvent in which your product is sparingly soluble but the impurities are more soluble (e.g., diethyl ether, ethyl acetate/hexane mixture) can often precipitate the desired compound as a solid.

Q2: I am observing streaking and poor separation on my silica gel TLC plates. What is causing this?

A2: The high polarity of this compound, due to the N-oxide and nitro groups, leads to strong interactions with the acidic silica gel stationary phase. This can cause streaking. To mitigate this, consider using a more polar mobile phase, such as dichloromethane/methanol or ethyl acetate/methanol mixtures. Adding a small amount of a competitive polar modifier like acetic acid or formic acid (e.g., 0.1-1%) to the eluent can also improve peak shape by occupying the active sites on the silica.

Q3: My compound seems to be degrading on the silica gel column. What are the possible reasons and solutions?

A3: Degradation on silica gel can be attributed to two primary factors: the acidic nature of the silica and the potential for deoxygenation of the N-oxide. The acidic surface of silica can catalyze the removal of the N-oxide group, especially at elevated temperatures.

  • Solution 1: Use a deactivated stationary phase. Consider using neutral alumina or a deactivated silica gel. You can also "base-wash" your silica column by flushing it with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine (e.g., 1% in the eluent system) before loading your sample. However, be cautious with basic mobile phases in high concentrations of methanol as they can dissolve the silica.[1]

  • Solution 2: Employ alternative chromatography. For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase (C18) HPLC with an aqueous/organic mobile phase can be effective alternatives.

Q4: I am having trouble visualizing my compound on TLC plates using a standard UV lamp.

A4: While many aromatic compounds are UV-active, the specific absorbance of your compound might be weak. For nitro-aromatic compounds, a highly sensitive visualization method involves chemical staining. This is typically a two-step process: first, the nitro group is reduced to an amine using a reagent like stannous chloride (SnCl₂), and then the resulting amine is diazotized and coupled with a phenol (like β-naphthol) to form a brightly colored azo dye.

Troubleshooting Guide: Purification Methods

This section provides detailed protocols and troubleshooting for the most common purification techniques for this compound.

Method 1: Flash Column Chromatography

Flash column chromatography is a primary method for purifying gram-scale quantities of organic compounds.[2] For polar molecules like this compound, careful selection of the stationary and mobile phases is critical.

Table 1: Recommended Starting Conditions for Flash Column Chromatography

ParameterRecommendationRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard, cost-effective choice.
Neutral AluminaAlternative for acid-sensitive compounds.
Mobile Phase Dichloromethane (DCM) / Methanol (MeOH) gradientStart with 100% DCM and gradually increase the percentage of MeOH (e.g., 0-20%).
Ethyl Acetate (EtOAc) / MeOH gradientA less toxic alternative to DCM-based systems.
Additive 0.1 - 1% Acetic Acid or Formic AcidImproves peak shape by minimizing tailing.

Experimental Protocol: Flash Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or DCM).

  • Column Packing: Pour the slurry into the column and allow the solvent to drain until it is just above the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (like methanol or DMF) and adsorb it onto a small amount of silica gel. Dry this mixture under vacuum to a free-flowing powder. Carefully add the dried sample to the top of the column.

  • Elution: Begin elution with the initial, less polar mobile phase. Gradually increase the polarity of the mobile phase to elute your compound.

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

Diagram 1: Workflow for Flash Column Chromatography

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_slurry Prepare Silica Slurry pack_column Pack Column prep_slurry->pack_column load_sample Load Sample pack_column->load_sample elute Elute with Gradient load_sample->elute collect Collect Fractions elute->collect tlc Analyze by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate final_product final_product evaporate->final_product Pure Product

Caption: A streamlined workflow for purification by flash column chromatography.

Method 2: Recrystallization

Recrystallization is an effective technique for purifying solid compounds, especially for removing small amounts of impurities. The key is to find a suitable solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures.

Table 2: Potential Solvents for Recrystallization

Solvent/SystemRationale
Ethanol/Water The compound is likely soluble in hot ethanol and less soluble in water. Adding water as an anti-solvent to a hot ethanolic solution can induce crystallization upon cooling.
Isopropanol A good single-solvent option for moderately polar compounds.
Acetic Acid/Water For compounds that are highly soluble in acidic conditions, this system can be effective. Neutralization after dissolution may be required.
N,N-Dimethylformamide (DMF)/Water DMF is a powerful solvent for polar compounds. Careful addition of water can induce precipitation.

Experimental Protocol: Recrystallization

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If no crystals form, scratching the inside of the flask with a glass rod or placing the flask in an ice bath can initiate crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Diagram 2: Decision Tree for Recrystallization Solvent Selection

G cluster_single Single Solvent cluster_pair Solvent Pair start Start with Crude Solid test_solubility Test Solubility in Small Scale start->test_solubility soluble_hot Soluble in Hot Solvent? test_solubility->soluble_hot soluble_one Soluble in Solvent A? test_solubility->soluble_one insoluble_cold Insoluble in Cold Solvent? soluble_hot->insoluble_cold Yes soluble_hot->soluble_one No good_single good_single insoluble_cold->good_single Yes insoluble_cold->soluble_one No soluble_one->soluble_hot No insoluble_two Insoluble in Solvent B? soluble_one->insoluble_two Yes insoluble_two->soluble_hot No miscible A and B are Miscible? insoluble_two->miscible Yes miscible->soluble_hot No good_pair good_pair miscible->good_pair Yes

Caption: A logical approach to selecting an appropriate recrystallization solvent.

Purity Assessment

Accurate assessment of purity is essential. Thin Layer Chromatography (TLC) is a rapid and effective tool for monitoring the progress of a reaction and the effectiveness of purification.

Protocol: TLC Analysis and Visualization

  • Plate Spotting: Dissolve a small amount of your sample in a suitable solvent and spot it onto a silica gel TLC plate.

  • Development: Place the plate in a sealed chamber containing the chosen eluent system. Allow the solvent front to travel up the plate.

  • Drying: Remove the plate and allow the solvent to evaporate completely.

  • Visualization:

    • UV Light: Examine the plate under a UV lamp (254 nm).

    • Chemical Staining (for Nitro Compounds): a. Spray the plate with a 5% solution of SnCl₂ in 2M HCl and heat at 100°C for 10-15 minutes. b. Cool the plate and spray with a 2% aqueous solution of NaNO₂. c. Immediately spray with a 10% solution of β-naphthol in 10% aqueous NaOH. The appearance of a distinct orange or red spot indicates the presence of the nitro compound.[3][4]

References

  • Dymińska, L. (n.d.). Synthesis of imidazo[4,5-b]pyridines from 2,3-diaminopyridine and carboxylic acids or their functional derivatives. In Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. [Link]

  • Harer, J. R., et al. (n.d.). One-step synthesis of 3H-imidazo[4,5-b]pyridines from aldehydes and 2-nitro-3-aminopyridine through reductive cyclization using Na₂S₂O₄. In Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. [Link]

  • ResearchGate. (2017, February 3). How can i purify N-oxides on column chromatography?. [Link]

  • Ryu, H. K., Song, Y. D., & Lee, J. H. (2024). Deoxygenation of N-heterocyclic N-oxides using isopropanol as a recyclable reductant. Organic Chemistry Frontiers, 11, 2249-2268. [Link]

  • Bulavka, V. N., & Boiko, I. I. (2000). Synthesis of 4-aminopyridine and 4-acetylaminopyridine by reduction of 4-nitropyridine-n-oxide with iron and mineral acids. Fourth International Electronic Conference on Synthetic Organic Chemistry (ECSOC-4). [Link]

  • Bavetsias, V., et al. (2015). 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition: Co-crystallisation studies with Aurora-A reveal distinct differences in the orientation of the pyrazole N1-substituent. Bioorganic & Medicinal Chemistry Letters, 25(19), 4203-4209. [Link]

  • International Journal of Chemical and Physical Sciences. (n.d.). Detection of Nitrobenzene in Biological Materials by Thin Layer Chromatography. [Link]

  • Organic Chemistry at CU Boulder. (n.d.). Column Chromatography. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • University of Rochester, Department of Chemistry. (2026). How To: Purify by Crystallization. [Link]

  • Columbia University. (n.d.). Column chromatography. [Link]

  • Shelke, R. N., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry, 8(1), 25-32. [Link]

Sources

"3H-Imidazo[4,5-b]pyridine, 7-nitro-, 4-oxide" degradation pathways and prevention

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Understanding and Preventing Degradation in Experimental Settings

Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated technical resource for navigating the complexities associated with the handling and application of 3H-Imidazo[4,5-b]pyridine, 7-nitro-, 4-oxide. The unique structural features of this molecule—specifically the nitroaromatic system and the N-oxide functionality—make it a potent chemical entity but also introduce specific stability challenges. This document provides in-depth, evidence-based answers to common questions and troubleshooting scenarios to ensure the integrity and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its stability a concern?

This compound belongs to the imidazopyridine class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its structural similarity to purines.[1] This structural analogy allows imidazopyridine derivatives to interact with a wide range of biological targets, including protein kinases, making them valuable in oncology and infectious disease research.[2][3] The addition of a nitro group and an N-oxide moiety can further enhance its biological activity and modulate its physicochemical properties.[4]

However, these same functional groups are responsible for the compound's inherent instability under certain conditions:

  • Nitroaromatic Group : This group is known to be susceptible to reduction and photodegradation.[5][6]

  • N-Oxide Group : The N-oxide can be chemically or enzymatically reduced back to the parent pyridine. Aromatic N-oxides are generally more stable than aliphatic ones, but they can still be labile, particularly at elevated temperatures or non-neutral pH.[7][8]

Understanding these potential degradation pathways is critical for accurate experimental design and data interpretation.

Q2: My solution of the compound has turned from colorless/pale yellow to a darker yellow or brown. What does this indicate?

A visible color change is often a primary indicator of chemical degradation. For a nitroaromatic compound, this can be attributed to several processes. One of the most common is the photoreduction of the nitro group, which can lead to the formation of highly colored intermediates or byproducts.[9][10] It may also suggest the formation of other degradation products resulting from reactions influenced by pH, solvent, or temperature. We recommend immediately assessing the purity of your sample via analytical techniques like HPLC or LC-MS when a color change is observed.

Q3: What are the primary environmental factors that can cause the degradation of this compound?

Based on the chemical nature of the nitroaromatic and N-oxide functional groups, the primary factors influencing stability are:

  • Light Exposure: UV and even ambient laboratory light can induce photodegradation of the nitroaromatic system.[11]

  • pH of the Solution: The stability of N-oxides is often pH-dependent. While generally stable in neutral to acidic solutions, they can degrade under alkaline (basic) conditions.[8][12] Extreme pH levels can also catalyze other hydrolytic reactions.[13]

  • Temperature: Elevated temperatures can accelerate the rate of all chemical degradation pathways.[14] Aromatic N-oxides may decompose at temperatures above 150°C.[7]

  • Choice of Solvent: The solvent can influence stability. For instance, some N-oxide compounds have demonstrated greater stability in acetonitrile compared to methanol.[8]

Q4: What are the best practices for the storage of this compound?

To ensure the long-term integrity of your compound, adhere to the following storage protocols:

Storage FormConditionRationale
Solid Compound Store at -20°C or -80°C in a tightly sealed, opaque container. Consider storage in a desiccator to minimize moisture exposure.Minimizes thermal degradation and protects from light. Prevents hydrolysis from atmospheric moisture.
Stock Solutions Prepare in a suitable, dry solvent (e.g., DMSO or acetonitrile). Aliquot into single-use volumes in amber glass vials and store at -80°C.Prevents repeated freeze-thaw cycles which can introduce moisture and accelerate degradation. Amber vials protect from light.[8]
Working Solutions Prepare fresh for each experiment from a frozen stock aliquot. If used in aqueous media, use a buffered solution (pH 6-7.5).Ensures compound integrity at the point of use. Buffering prevents pH-mediated degradation during the experiment.[13]
Troubleshooting Guide for Experimental Issues
Scenario 1: Loss of Potency or Inconsistent Results in Biological Assays
  • Symptom: You observe a significant drop in the compound's expected biological activity, or results vary widely between experimental runs.

  • Potential Cause: The active compound is degrading in your assay medium or during sample preparation. This is likely due to either photodegradation of the nitro group or pH-mediated deoxygenation of the N-oxide.

  • Proposed Mechanism:

    • Photoreduction: Ambient or incubator lighting may be sufficient to reduce the nitro group to an inactive amine derivative, fundamentally altering its electronic properties and ability to bind to its target.[9][11]

    • pH Instability: If your cell culture medium or assay buffer is slightly alkaline (pH > 7.5), it could be promoting the degradation of the N-oxide, leading to a different, less active chemical species.[8]

  • Verification Protocol:

    • Prepare your final working solution of the compound in the assay buffer.

    • Divide the solution into two sets of amber and clear tubes.

    • Incubate one set (amber and clear) under your normal assay conditions (e.g., 37°C, 5% CO₂, for 24 hours) but without cells.

    • Keep the other set protected from light at 4°C as a control.

    • After the incubation period, analyze all samples by HPLC or LC-MS to quantify the remaining parent compound. A significant decrease in the parent peak in the incubated clear tube compared to the amber and control tubes points to photodegradation. A decrease in both incubated tubes suggests pH or thermal instability.

  • Prevention Strategy:

    • Conduct all experimental steps involving the compound under subdued lighting.

    • Use amber-colored plates or cover standard plates with foil during incubation.

    • Ensure the pH of your final assay medium is within a stable range (ideally pH 6.0-7.5). If necessary, use a more strongly buffered formulation.

Scenario 2: Appearance of Unexpected Peaks in HPLC/LC-MS Analysis
  • Symptom: Your chromatogram shows new, unexpected peaks that increase in area over time, while the peak for the parent compound decreases.

  • Potential Cause: The compound is degrading into one or more distinct products. The identity of these products can point to the specific degradation pathway.

  • Proposed Degradation Pathways & Products:

    • Pathway A: Photoreduction. Exposure to light, particularly UV, can reduce the nitro group. The expected product would be 3H-imidazo[4,5-b]pyridine, 7-amino-, 4-oxide . This corresponds to a mass difference of -30 Da (loss of two oxygen atoms, gain of two hydrogen atoms).

    • Pathway B: Deoxygenation. The N-oxide can be reduced to the parent pyridine. This would yield 3H-imidazo[4,5-b]pyridine, 7-nitro- . This corresponds to a mass difference of -16 Da (loss of one oxygen atom).

  • Visualizing the Degradation Pathways:

    DegradationPathways Parent 3H-Imidazo[4,5-b]pyridine, 7-nitro-, 4-oxide ProductA 7-amino- Derivative (-30 Da) Parent->ProductA Photoreduction (UV Light, e.g., 300-500 nm) ProductB 7-nitro- Derivative (-16 Da) Parent->ProductB Deoxygenation (High pH / Reducing Agents)

    Figure 1: Potential degradation pathways of the title compound.

  • Verification & Prevention Protocol:

    • Mass Analysis: Use high-resolution mass spectrometry to determine the exact mass of the new peaks. Compare the mass difference with the theoretical values (-16 Da or -30 Da) to identify the likely degradation product.

    • Forced Degradation Study: Intentionally expose aliquots of your compound to specific stress conditions (e.g., UV light for 1 hour, 0.1 M NaOH, 0.1 M HCl, 60°C heat) and analyze the resulting chromatograms. This will help you create a "degradation map" and confirm which conditions produce which impurity peaks.

    • Prevention: Once the pathway is identified, implement the corresponding prevention strategy (light protection for photoreduction, pH control for deoxygenation).

Detailed Experimental Protocols
Protocol 1: Recommended Workflow for Solution Preparation

This protocol is designed to minimize degradation during the preparation of solutions for experimental use.

Workflow cluster_prep Preparation Environment cluster_steps Step-by-Step Process cluster_use Experimental Use a 1. Work under subdued or yellow light b 2. Use amber glass vials or foil-wrapped tubes c 3. Use high-purity, anhydrous solvents (e.g., DMSO) d 4. Allow solid compound to equilibrate to room temp e 5. Prepare concentrated stock (e.g., 10-50 mM in DMSO) d->e f 6. Aliquot into single-use volumes e->f g 7. Flash-freeze and store immediately at -80°C f->g h 8. Thaw one aliquot for immediate use i 9. Perform serial dilutions in pH-buffered aqueous media h->i j 10. Discard any unused portion of the thawed aliquot i->j

Sources

Navigating the Synthesis and Scale-Up of 3H-Imidazo[4,5-b]pyridine, 7-nitro-, 4-oxide: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis and scale-up of 3H-Imidazo[4,5-b]pyridine, 7-nitro-, 4-oxide. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to aid researchers in their experimental endeavors with this important heterocyclic compound. As Senior Application Scientists, we offer not just procedural steps, but also the underlying scientific principles and practical insights to ensure the successful and safe execution of your synthesis at both bench and larger scales.

I. Introduction to this compound

This compound is a heterocyclic compound of significant interest in medicinal chemistry. The imidazo[4,5-b]pyridine scaffold is a core structure in many biologically active molecules, and the presence of a nitro group and an N-oxide moiety can significantly influence its chemical reactivity and pharmacological properties. This guide will focus on the practical aspects of its synthesis, purification, and considerations for scaling up production for more extensive studies.

II. Synthesis Workflow and Key Considerations

The synthesis of this compound can be approached in a multi-step sequence. A logical synthetic strategy involves the initial construction of the 7-nitro-3H-imidazo[4,5-b]pyridine core, followed by a selective N-oxidation of the pyridine ring.

Synthesis_Workflow 2-Chloro-3-nitropyridine 2-Chloro-3-nitropyridine Amidation Amidation 2-Chloro-3-nitropyridine->Amidation Amine Intermediate_Amide Intermediate_Amide Amidation->Intermediate_Amide Reduction Reduction Intermediate_Amide->Reduction e.g., Fe/NH4Cl 2-Amino-3-nitropyridine_derivative 2-Amino-3-nitropyridine_derivative Reduction->2-Amino-3-nitropyridine_derivative Cyclization Cyclization 2-Amino-3-nitropyridine_derivative->Cyclization e.g., Aldehyde/Acid 7-Nitro-3H-imidazo[4,5-b]pyridine 7-Nitro-3H-imidazo[4,5-b]pyridine Cyclization->7-Nitro-3H-imidazo[4,5-b]pyridine N-Oxidation N-Oxidation 7-Nitro-3H-imidazo[4,5-b]pyridine->N-Oxidation e.g., m-CPBA Target_Molecule This compound N-Oxidation->Target_Molecule

Caption: General synthetic workflow for this compound.

III. Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common questions and issues that may arise during the synthesis and scale-up of this compound.

A. Synthesis of the 7-Nitro-3H-imidazo[4,5-b]pyridine Intermediate

Q1: What is a reliable method for the initial construction of the imidazo[4,5-b]pyridine core?

A1: A common and effective method is the reductive cyclization of a 2-nitro-3-aminopyridine derivative with an aldehyde.[1] This one-pot reaction involves the reduction of the nitro group to an amine, which then condenses with the aldehyde to form the imidazole ring.

Troubleshooting Common Issues:

Issue Potential Cause Recommended Solution
Low yield of cyclized product Incomplete reduction of the nitro group.Ensure the reducing agent (e.g., SnCl₂, Na₂S₂O₄) is fresh and used in sufficient stoichiometric excess. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.
Inefficient cyclization.The choice of aldehyde and reaction conditions are crucial. For simple imidazo[4,5-b]pyridines, formaldehyde or its equivalents are used. The reaction may require heating to drive the cyclization to completion.
Formation of multiple byproducts Over-reduction or side reactions of the starting materials.Control the reaction temperature and the rate of addition of the reducing agent. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.
B. N-Oxidation of 7-Nitro-3H-imidazo[4,5-b]pyridine

Q2: Which oxidizing agent is most suitable for the N-oxidation of the pyridine ring in the presence of a nitro group?

A2: meta-Chloroperoxybenzoic acid (m-CPBA) is a widely used and effective reagent for the N-oxidation of pyridines.[2] For electron-deficient pyridines, such as those bearing a nitro group, harsher conditions or the use of a stronger oxidizing system like hydrogen peroxide in combination with trifluoroacetic anhydride may be necessary.[1][3]

Troubleshooting Common Issues:

Issue Potential Cause Recommended Solution
No or low conversion to the N-oxide The pyridine nitrogen is deactivated by the electron-withdrawing nitro group.Increase the reaction temperature and/or reaction time. Consider using a stronger oxidizing system such as trifluoroacetic anhydride and hydrogen peroxide–urea complex.[3]
Formation of undesired oxidation byproducts Oxidation of other functional groups or the imidazole ring.Use a stoichiometric amount of the oxidizing agent. Perform the reaction at the lowest effective temperature. Monitor the reaction closely and stop it once the starting material is consumed.
Difficulty in separating the N-oxide from the starting material Similar polarities of the starting material and the product.Utilize a purification method suitable for polar compounds. HILIC (Hydrophilic Interaction Liquid Chromatography) or reverse-phase chromatography with a highly aqueous mobile phase can be effective.[4]
C. Purification and Characterization

Q3: What are the recommended methods for purifying the final product, this compound?

A3: The target molecule is expected to be a polar compound. Column chromatography on silica gel using a polar eluent system (e.g., dichloromethane/methanol or ethyl acetate/methanol) is a standard method. For challenging separations, HILIC or preparative HPLC may be required.[4] Recrystallization from a suitable solvent system can also be an effective final purification step.

Characterization Data:

Technique Expected Observations
¹H NMR Aromatic protons with characteristic chemical shifts and coupling constants. The presence of the N-oxide can cause a downfield shift of the protons on the pyridine ring.
¹³C NMR Aromatic carbons with chemical shifts influenced by the nitro and N-oxide groups.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight (C₆H₄N₄O₃).
FT-IR Characteristic absorption bands for N-O, N-H, and NO₂ stretching vibrations.
D. Scale-Up Considerations

Q4: What are the primary challenges when scaling up the synthesis of this compound?

A4: The main challenges in scaling up this synthesis are managing exothermic events, ensuring efficient mixing, and handling potentially hazardous reagents and intermediates safely.

Scale_Up_Considerations Scale_Up Scale_Up Thermal_Management Thermal Management Scale_Up->Thermal_Management Exothermic Reactions Mixing_Efficiency Mixing Efficiency Scale_Up->Mixing_Efficiency Homogeneity Reagent_Handling Reagent Handling & Safety Scale_Up->Reagent_Handling Hazardous Materials Product_Isolation Product Isolation & Purification Scale_Up->Product_Isolation Yield & Purity

Caption: Key considerations for scaling up the synthesis.

Troubleshooting Scale-Up Issues:

Issue Potential Cause Recommended Solution
Runaway reaction during N-oxidation The N-oxidation reaction can be exothermic. Poor heat dissipation in a large reactor.Use a jacketed reactor with precise temperature control. Add the oxidizing agent portion-wise or via a syringe pump to control the reaction rate and temperature.
Inconsistent product quality Inefficient mixing leading to localized "hot spots" and side reactions.Use appropriate agitation (e.g., overhead mechanical stirrer) to ensure homogeneity. The type of impeller and stirring speed should be optimized for the reactor volume and viscosity of the reaction mixture.
Difficulties with product isolation Large volumes of solvents and potential for product precipitation.Plan the workup procedure carefully. Ensure filtration and drying equipment are appropriately sized for the scale of the reaction.

IV. Safety Precautions

The synthesis of this compound involves the use of potentially hazardous materials. A thorough risk assessment should be conducted before commencing any experimental work.

  • Nitro Compounds: Aromatic nitro compounds can be toxic and may be explosive, especially in the presence of heat or shock. Handle with care and avoid generating dust.

  • Oxidizing Agents: Peroxy acids like m-CPBA are strong oxidants and can be shock-sensitive. Store and handle them according to the manufacturer's safety guidelines.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.

  • Emergency Procedures: Be familiar with the location and use of safety equipment, including fire extinguishers, safety showers, and eyewash stations.

V. Detailed Experimental Protocols

Protocol 1: Synthesis of 7-Nitro-3H-imidazo[4,5-b]pyridine

This protocol is a general guideline based on the reductive cyclization of a 2-nitro-3-aminopyridine derivative.

  • To a solution of the appropriate 2-amino-3-nitropyridine derivative in a suitable solvent (e.g., ethanol, acetic acid), add the desired aldehyde (e.g., formaldehyde).

  • Slowly add a solution of the reducing agent (e.g., tin(II) chloride dihydrate in concentrated hydrochloric acid) to the reaction mixture at a controlled temperature (e.g., 0-10 °C).

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: N-Oxidation to this compound

This protocol is a general guideline for the N-oxidation of an electron-deficient pyridine.

  • Dissolve the 7-nitro-3H-imidazo[4,5-b]pyridine in a suitable solvent (e.g., dichloromethane, chloroform).

  • Add the oxidizing agent (e.g., m-CPBA) portion-wise to the solution at a controlled temperature (e.g., 0 °C).

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the excess oxidizing agent by adding a reducing agent (e.g., sodium thiosulfate solution).

  • Wash the organic layer with a basic solution (e.g., saturated sodium bicarbonate) to remove the acidic byproduct (e.g., m-chlorobenzoic acid).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

VI. References

  • Shelke, R. N., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry, 8(1), 25-32.

  • Zacharie, B., Moreau, N., & Dockendorff, C. (2001). A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate. The Journal of Organic Chemistry, 66(15), 5264–5265.

  • Request PDF. (2025). A practical, efficient, and rapid method for the oxidation of electron deficient pyridines using trifluoroacetic anhydride and hydrogen peroxide–urea complex. ResearchGate.

  • Guzik, P., et al. (2020). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 25(23), 5756.

  • Chromatography Forum. (2012). Retention of Pyridine N-Oxides on HPLC.

  • Al-Tel, T. H. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(1), 242-268.

  • Organic Chemistry Portal. (n.d.). 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid.

  • United States Patent US3467659A. (1969). Process for the reduction of pyridine n-oxides.

  • Ebbar, S. N., et al. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. Journal of Chemical Technology and Metallurgy, 57(3), 451-463.

  • Zheldakov, A. M., et al. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. The Journal of Organic Chemistry, 86(17), 11849–11861.

  • Centers for Disease Control and Prevention. (2021). Nitrogen Oxides.

  • Wikipedia. (2023). Pyridine-N-oxide.

  • Belykh, D. V., et al. (2021). Hybrid Materials Based on Imidazo[4,5-b]porphyrins for Catalytic Oxidation of Sulfides. Catalysts, 11(12), 1475.

  • Shingare, M. S., et al. (2021). Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors. RSC Advances, 11(52), 32836-32851.

  • Semantic Scholar. (2007). Synthesis of Nitro N,N′-Dipyridinylamines via Oxidative Nucleophilic Substitution of Hydrogen.

  • ResearchGate. (2025). Pyrimidine N‐oxides. Oxidation of 5‐nitroso‐2,4,6‐triaminopyrimidine.

  • Goren, A., et al. (2015). A Convenient N-Arylation Route for Electron-Deficient Pyridines: The Case of π-Extended Electrochromic Phosphaviologens. Journal of the American Chemical Society, 137(36), 11684–11693.

  • ResearchGate. (2025). Oxidation with p-(Methoxycarbonyl)perbenzoic acid 2. Oxidation of nitrogen heterocycles to the N-oxides.

  • Chemical Communications (RSC Publishing). (2023). Pyridine N-oxides as HAT reagents for photochemical C–H functionalization of electron-deficient heteroarenes.

  • CHIMIA. (2018). Oxidation of N,N-Disubstituted Hydroxylamines to Nitrones: The Search for More Sustainable Selective and Practical Methods.

  • ResearchGate. (2025). Synthesis of Thienoimidazo[4,5-b]pyridines and Thenylidenoimidazolinones.

  • MDPI. (2020). Recent Developments in the Catalytic Enantioselective Sakurai Reaction.

  • MDPI. (2020). Synthesis of Nitroarenes by Oxidation of Aryl Amines.

  • Interscan Corporation. (2024). Safety Guidelines for Handling Nitric Oxide (NO) Gas Leaks.

  • The Royal Society of Chemistry. (2020). Mono-N-oxidation of Heterocycle-Fused Pyrimidines.

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Validation & Comparative

"3H-Imidazo[4,5-b]pyridine, 7-nitro-, 4-oxide" comparison with other kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imidazo[4,5-b]pyridine Core as a Privileged Scaffold in Kinase Inhibitor Design

The pursuit of selective and potent kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. Kinases, a vast family of enzymes that catalyze the phosphorylation of proteins, are critical regulators of cellular signaling pathways. Their dysregulation is a frequent driver of cancer cell proliferation, survival, and metastasis. Consequently, the development of small molecules that can modulate kinase activity has led to significant therapeutic breakthroughs.

The imidazo[4,5-b]pyridine core, a heterocyclic aromatic structure, has emerged as a "privileged scaffold" in medicinal chemistry. Its structural resemblance to purines allows it to mimic the adenine moiety of ATP, the universal phosphate donor for kinase reactions, enabling competitive inhibition at the ATP-binding site. This guide provides a comparative analysis of the potential of the imidazo[4,5-b]pyridine scaffold, exemplified by the molecule 3H-Imidazo[4,5-b]pyridine, 7-nitro-, 4-oxide , against established kinase inhibitors targeting key oncogenic pathways.

While direct and extensive experimental data for this compound is not yet prevalent in public literature, the broader class of imidazo[4,5-b]pyridine derivatives has demonstrated significant activity against several important cancer-related kinases.[1][2] This guide will therefore focus on a comparative analysis based on the established activities of this chemical class against well-characterized inhibitors of the PI3K/Akt/mTOR and Aurora kinase pathways.

The PI3K/Akt/mTOR Pathway: A Central Hub for Cancer Cell Growth and Survival

The phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is one of the most frequently hyperactivated signaling cascades in human cancers, playing a pivotal role in cell growth, proliferation, and survival.[3][4] This pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein-coupled receptors, leading to the activation of PI3K. Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn recruits and activates the serine/threonine kinase Akt. Akt then phosphorylates a multitude of downstream targets, including the mammalian target of rapamycin (mTOR) complex 1 (mTORC1), to promote protein synthesis, cell growth, and proliferation while inhibiting apoptosis.[5]

PI3K_Akt_mTOR_Pathway RTK RTK / GPCR PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Survival Cell Survival Akt->Survival Growth Cell Growth & Proliferation mTORC1->Growth

Caption: The PI3K/Akt/mTOR Signaling Pathway.

Comparative Kinase Inhibitors for the PI3K/Akt/mTOR Pathway

A number of inhibitors targeting different nodes of the PI3K/Akt/mTOR pathway have been developed and have seen clinical use.[4][5] For the purpose of this comparison, we will consider two prominent examples:

  • Alpelisib (Piqray®): A selective inhibitor of the p110α isoform of PI3K.

  • Everolimus (Afinitor®): An allosteric inhibitor of mTORC1, a rapalog.

The potential of imidazo[4,5-b]pyridine derivatives as inhibitors of this pathway is an active area of research. Their ability to compete with ATP suggests they could be developed as pan-PI3K inhibitors or dual PI3K/mTOR inhibitors.[6]

Inhibitor ClassRepresentative DrugMechanism of ActionTarget(s)Reported IC50 Values
Imidazo[4,5-b]pyridine Derivative HypotheticalATP-competitivePI3K isoforms, mTORTo be determined experimentally
PI3Kα Inhibitor AlpelisibSelective PI3Kα inhibitionPI3Kα~5 nM (in cell-free assays)
mTORC1 Inhibitor EverolimusAllosteric mTORC1 inhibitionmTORC1~1-5 nM (in cellular assays)

Note: IC50 values can vary significantly depending on the assay conditions.

Aurora Kinases: Key Regulators of Mitosis

The Aurora kinase family, comprising Aurora A, B, and C, are serine/threonine kinases that play essential roles in regulating mitosis.[7] Overexpression of Aurora kinases is a common feature in many cancers and is associated with chromosomal instability and aneuploidy. This makes them attractive targets for anticancer drug development. Imidazo[4,5-b]pyridine-based compounds have been specifically investigated as potent inhibitors of Aurora kinases.[8][9][10]

Aurora_Kinase_Workflow Compound Imidazo[4,5-b]pyridine Derivative AuroraA Aurora A Kinase Compound->AuroraA Assay Kinase Assay (e.g., ADP-Glo™) AuroraA->Assay ATP ATP ATP->AuroraA Substrate Peptide Substrate Substrate->AuroraA Inhibition Measurement of Inhibition (IC50) Assay->Inhibition

Caption: Experimental Workflow for Aurora Kinase Inhibition Assay.

Comparative Kinase Inhibitors for Aurora Kinases

Several small molecule inhibitors of Aurora kinases have been developed. For comparison, we will consider:

  • Danusertib (PHA-739358): A pan-Aurora kinase inhibitor that also inhibits other kinases.

Derivatives of the imidazo[4,5-b]pyridine scaffold have been shown to be potent inhibitors of Aurora kinases, with some compounds exhibiting low nanomolar IC50 values.[9][10]

Inhibitor ClassRepresentative DrugMechanism of ActionTarget(s)Reported IC50 Values
Imidazo[4,5-b]pyridine Derivative CCT241736ATP-competitiveAurora A, Aurora B, FLT3Aurora A: 7.5 nM (Kd), Aurora B: 48 nM (Kd)[10]
Pan-Aurora Inhibitor DanusertibATP-competitiveAurora A, B, C, ABL, TRKAurora A: 13 nM, Aurora B: 79 nM

Experimental Protocols for Kinase Inhibition Assays

To objectively compare the inhibitory potential of novel compounds like this compound against established inhibitors, standardized and robust experimental protocols are essential.

Biochemical Kinase Inhibition Assay (e.g., for Aurora Kinase)

This type of assay measures the direct effect of an inhibitor on the enzymatic activity of a purified kinase.

Principle: The assay quantifies the amount of ADP produced from the kinase-catalyzed phosphorylation of a substrate from ATP. A decrease in ADP production in the presence of the test compound indicates inhibition.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare serial dilutions of the test compound in assay buffer.

    • Prepare a solution of purified recombinant Aurora A kinase in assay buffer.

    • Prepare a solution of a suitable peptide substrate and ATP in assay buffer.

  • Assay Procedure:

    • Add the test compound dilutions to the wells of a microplate.

    • Add the Aurora A kinase solution to the wells and incubate to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the substrate/ATP solution.

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., containing EDTA).

  • Detection:

    • Use a commercial ADP detection kit (e.g., ADP-Glo™ Kinase Assay, Promega) to quantify the amount of ADP produced. This typically involves a luciferase-based reaction that generates a luminescent signal proportional to the ADP concentration.

  • Data Analysis:

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Assay for PI3K/Akt Pathway Inhibition (e.g., Western Blot)

This assay assesses the ability of an inhibitor to block the signaling pathway within a cellular context.

Principle: The phosphorylation state of key downstream proteins, such as Akt, is measured as a readout of pathway activity. A decrease in the phosphorylation of these proteins indicates pathway inhibition.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line (e.g., MCF-7, which has a PIK3CA mutation) in appropriate media.

    • Seed the cells in multi-well plates and allow them to adhere.

    • Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 2-24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for phosphorylated Akt (p-Akt) and total Akt.

    • Wash the membrane and incubate with a suitable HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities and normalize the p-Akt signal to the total Akt signal to determine the extent of pathway inhibition.

Conclusion and Future Directions

The imidazo[4,5-b]pyridine scaffold represents a versatile and promising starting point for the development of novel kinase inhibitors. While specific data on this compound is needed, the demonstrated potent activity of other derivatives against key cancer targets like Aurora kinases and components of the PI3K/Akt/mTOR pathway underscores the potential of this chemical class.

Future research should focus on the synthesis and comprehensive biological evaluation of a library of 7-nitro-4-oxide imidazo[4,5-b]pyridine derivatives. Head-to-head comparisons with established inhibitors using standardized biochemical and cell-based assays will be crucial to determine their potency, selectivity, and potential as therapeutic agents. Such studies will elucidate the structure-activity relationships and guide the optimization of this promising scaffold into next-generation kinase inhibitors.

References

  • Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. (URL not provided in search results)
  • Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. (URL: [Link])

  • PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. (URL: [Link])

  • New inhibitors of the PI3K-Akt-mTOR pathway: insights into mTOR signaling from a new generation of Tor Kinase Domain Inhibitors (TORKinibs). (URL: [Link])

  • Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation. (URL not provided in search results)
  • Synthesis and Biological Activities of Novel 1H‐Imidazo[4,5‐b]pyridine Derivatives. (URL: [Link])

  • A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. (URL not provided in search results)
  • 3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition: Co-crystallisation studies with Aurora-A reveal distinct differences in the orientation of the pyrazole N1-substituent. (URL: [Link])

  • Imidazo[4,5-b]pyridine derived tubulin polymerization inhibitors: Design, synthesis, biological activity in vitro and computational analysis. (URL: [Link])

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (URL: [Link])

  • Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors. (URL: [Link])

  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. (URL: [Link])

  • Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. (URL: [Link])

  • Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. (URL: [Link])

  • Hit generation and exploration: Imidazo[4,5-b] pyridine derivatives as inhibitors of Aurora kinases. (URL: [Link])

  • (PDF) Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. (URL: [Link])

  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. (URL: [Link])

  • Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. (URL: [Link])

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A Technical Guide to the Biological Validation of 3H-Imidazo[4,5-b]pyridine, 7-nitro-, 4-oxide: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

To our fellow researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for the biological validation of the novel compound, 3H-Imidazo[4,5-b]pyridine, 7-nitro-, 4-oxide . In the absence of extensive published data on this specific molecule, we present a scientifically rigorous approach to its characterization. This document is structured not as a rigid protocol, but as a dynamic guide, empowering you with the rationale behind experimental choices and providing a self-validating system for your investigations. We will explore the potential activities of this compound based on its structural motifs and provide detailed methodologies for its evaluation, alongside a comparative analysis with structurally related and commercially available compounds.

Introduction: Unpacking the Therapeutic Potential

The structure of this compound suggests a convergence of two biologically significant pharmacophores: the imidazo[4,5-b]pyridine core and a nitroaromatic moiety.

The imidazo[4,5-b]pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to interact with a variety of biological targets.[1][2] Its structural similarity to endogenous purines allows it to function as a kinase inhibitor, with derivatives showing potent activity against enzymes such as Aurora kinases, which are crucial for cell cycle regulation and are often dysregulated in cancer.[3][4]

The presence of a nitro group, particularly in a heterocyclic system, is characteristic of nitroimidazole-class compounds.[5] These are renowned for their efficacy against anaerobic bacteria and protozoan parasites.[5] Their mechanism of action typically involves the reductive activation of the nitro group within the target organism to generate reactive nitroso and hydroxylamino derivatives, which can induce DNA damage and inhibit essential enzymes.[5]

The combination of these two moieties in This compound suggests a compelling hypothesis for its potential biological activities, including:

  • Anticancer Activity: Through the inhibition of key cellular kinases.

  • Antimicrobial/Antiparasitic Activity: Via the reductive activation of the nitro group in anaerobic or microaerophilic environments.

This guide will provide the tools to systematically investigate these hypotheses.

Comparative Framework: Selecting Appropriate Benchmarks

To contextualize the biological activity of our target compound, a comparative analysis against well-characterized molecules is essential. We propose the following compounds as suitable comparators:

CompoundClassKnown Biological ActivityRationale for Comparison
7-Nitro-3H-imidazo[4,5-b]pyridine Imidazo[4,5-b]pyridinePrecursor to the target compound; derivatives have shown antimicrobial and kinase inhibitory potential.[3]Direct comparison to assess the influence of the N-oxide moiety on activity.
6-Nitro-1H-imidazo[4,5-b]pyridine Derivatives Imidazo[4,5-b]pyridineAntitubercular activity against Mycobacterium tuberculosis (MIC values in the low µM range).[6][7]Isomeric comparison to understand the impact of the nitro group position.
Tenatoprazole Imidazo[4,5-b]pyridineProton pump inhibitor used in the treatment of acid-related disorders.[4][5][8][9]A commercially available drug with a well-defined mechanism of action, serving as a benchmark for the imidazo[4,5-b]pyridine core.
Miroprofen Imidazo[1,2-a]pyridineNon-steroidal anti-inflammatory drug (NSAID).[3][6][10]A commercially available drug demonstrating a different biological activity profile for a related imidazopyridine scaffold.
Bamaluzole Imidazo[4,5-c]pyridineGABA receptor agonist with anticonvulsant properties.[11][12]An isomeric imidazopyridine with a distinct neurological target, highlighting the diverse potential of this heterocyclic system.

Experimental Validation: Protocols for Biological Activity Screening

The following protocols are designed to be robust and self-validating, incorporating appropriate controls and clear endpoints.

In Vitro Anticancer Activity: MTT Cell Viability Assay

This assay will determine the cytotoxic effects of the test compound on various cancer cell lines. The principle lies in the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Experimental Workflow:

Caption: Workflow for MTT Cell Viability Assay.

Detailed Protocol:

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of This compound and comparator compounds in sterile DMSO. Perform serial dilutions in culture medium to obtain a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Cell Treatment: Replace the culture medium with 100 µL of medium containing the various concentrations of the test and comparator compounds. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin). Incubate for 48 to 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

In Vitro Antimicrobial Activity: Broth Microdilution Assay

This method will determine the Minimum Inhibitory Concentration (MIC) of the test compound against a panel of pathogenic bacteria. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Experimental Workflow:

Caption: Workflow for Broth Microdilution Assay.

Detailed Protocol:

  • Bacterial Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth, adjusted to a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL).

  • Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the test and comparator compounds in an appropriate broth medium (e.g., Mueller-Hinton Broth) to achieve a range of concentrations (e.g., 0.125 to 128 µg/mL).

  • Inoculation: Inoculate each well with the standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

In Vitro Antiparasitic Activity: Leishmania Amastigote Assay

This assay evaluates the efficacy of the compound against the clinically relevant intracellular amastigote stage of Leishmania parasites.

Experimental Workflow:

Caption: Workflow for in vitro Leishmania Amastigote Assay.

Detailed Protocol:

  • Cell Culture: Culture a macrophage cell line (e.g., J774A.1) in complete medium. Seed the cells onto 96-well plates and allow them to adhere.

  • Parasite Infection: Infect the adherent macrophages with stationary-phase Leishmania donovani promastigotes at a parasite-to-macrophage ratio of 10:1. Incubate for 24 hours to allow for phagocytosis and transformation into amastigotes.

  • Compound Treatment: Remove the extracellular promastigotes by washing. Add fresh medium containing serial dilutions of the test and comparator compounds (e.g., Amphotericin B as a positive control).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ atmosphere.

  • Quantification: Fix the cells with methanol and stain with Giemsa. Determine the number of amastigotes per 100 macrophages by light microscopy.

  • Data Analysis: Calculate the percentage of infection reduction compared to the untreated control and determine the IC₅₀ value.

Proposed Mechanisms of Action: Visualizing the Pathways

Based on the structural features of This compound , we can hypothesize two primary mechanisms of action.

Anticancer Activity via Kinase Inhibition:

The imidazo[4,5-b]pyridine core can act as a scaffold to bind to the ATP-binding pocket of various kinases, such as Aurora kinases, leading to the inhibition of downstream signaling pathways that control cell proliferation and survival.

G This compound This compound Aurora Kinase Aurora Kinase This compound->Aurora Kinase Inhibition Downstream Effectors Downstream Effectors Aurora Kinase->Downstream Effectors Phosphorylation Cell Cycle Progression Cell Cycle Progression Downstream Effectors->Cell Cycle Progression Apoptosis Apoptosis Downstream Effectors->Apoptosis Inhibition of

Caption: Proposed mechanism of anticancer activity.

Antiparasitic Activity of Nitroimidazoles:

In the low-oxygen environment of anaerobic parasites, the nitro group of the compound can be reduced by parasitic nitroreductases to form radical species that cause damage to parasitic DNA and other macromolecules.

G Nitroimidazole Compound Nitroimidazole Compound Parasitic Nitroreductase Parasitic Nitroreductase Nitroimidazole Compound->Parasitic Nitroreductase Reduction Reactive Nitroso/Hydroxylamino Derivatives Reactive Nitroso/Hydroxylamino Derivatives Parasitic Nitroreductase->Reactive Nitroso/Hydroxylamino Derivatives Parasitic DNA Parasitic DNA Reactive Nitroso/Hydroxylamino Derivatives->Parasitic DNA Damage Cell Death Cell Death Parasitic DNA->Cell Death

Caption: Proposed mechanism of antiparasitic activity.

Data Presentation: A Comparative Summary

While awaiting experimental data for This compound , the following table presents a template for summarizing and comparing its activity with known analogs.

CompoundTarget Organism/Cell LineAssayActivity (IC₅₀/MIC)Reference
This compound M. tuberculosis, MCF-7, L. donovaniBroth Microdilution, MTT, Amastigote AssayTo be determined-
6-Nitro-1H-imidazo[4,5-b]pyridine derivative M. tuberculosis H37RvMicroplate Alamar Blue Assay~0.5-0.8 µM[6][7]
Tenatoprazole Hog gastric H+/K+-ATPaseEnzyme Inhibition AssayIC₅₀ = 6.2 µM[5][8]
Miroprofen N/AAnti-inflammatory modelsN/A[3][6]
Bamaluzole GABA ReceptorReceptor Binding AssayN/A[11][12]

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. Its unique combination of a kinase inhibitor-like core and a bioreducible nitro group warrants a thorough investigation of its anticancer and antiparasitic potential. The experimental framework provided in this guide offers a robust starting point for these studies. The comparative analysis against structurally related compounds will be crucial in elucidating its structure-activity relationships and identifying its potential therapeutic niche. Further studies should also focus on its mechanism of action, selectivity, and in vivo efficacy.

References

  • Bembalkar, S. R., & De, S. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry, 8(1), 25-32.
  • PubChem. (n.d.). Miroprofen. Retrieved from [Link]

  • Wikipedia. (2023). Bamaluzole. Retrieved from [Link]

  • Kowalczyk, M., & Wróbel, Z. (2021).
  • Wikipedia. (2023). Discovery and development of proton pump inhibitors. Retrieved from [Link]

  • Shin, J. M., et al. (2006). Characterization of the inhibitory activity of tenatoprazole on the gastric H+,K+ -ATPase in vitro and in vivo. Biochemical pharmacology, 71(6), 837–849.
  • Mikashima, H., & Goto, K. (1982). [Inhibitory effect of 2-(4-(2-imidazo(1,2-a)pyridyl)phenyl) propionic acid (miroprofen) on platelet aggregation and prostaglandin I2 generation (author's transl)]. Yakugaku zasshi : Journal of the Pharmaceutical Society of Japan, 102(1), 99–103.
  • Goto, K., et al. (1981). Anti-inflammatory activity of an imidazopyridine derivative (miroprofen). Arzneimittel-Forschung, 31(4), 649–654.
  • chemeurope.com. (n.d.). Miroprofen. Retrieved from [Link]

  • FULIR. (n.d.). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. Retrieved from [Link]

  • Pathak, V., et al. (2018). Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors. Chemistry Central Journal, 12(1), 133.

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A Comparative Guide to Imidazopyridine Derivatives: Spotlight on 3H-Imidazo[4,5-b]pyridine, 7-nitro-, 4-oxide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the complex landscape of heterocyclic compounds, the imidazopyridine scaffold represents a privileged structure with a remarkable breadth of biological activities.[1] This guide provides an in-depth technical comparison of imidazopyridine derivatives, with a particular focus on the potential therapeutic applications of 3H-Imidazo[4,5-b]pyridine, 7-nitro-, 4-oxide . We will delve into the established performance of related analogs, supported by experimental data, and provide detailed protocols for comparative evaluation.

The Imidazopyridine Core: A Versatile Pharmacophore

Imidazopyridines, bioisosteres of purines, are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1] Their structural diversity, arising from different fusion patterns of the imidazole and pyridine rings, gives rise to a wide array of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1][2]

Unveiling the Potential of this compound

While specific experimental data for this compound is emerging, its structural features—the imidazo[4,5-b]pyridine core, a nitro group at the 7-position, and an N-oxide at the 4-position—suggest a strong potential for significant biological activity, particularly in the realms of oncology and infectious diseases.

The imidazo[4,5-b]pyridine scaffold is a well-established pharmacophore in a variety of therapeutic agents. The addition of a nitro group is a key feature in many hypoxia-activated prodrugs.[3] In the low-oxygen environment characteristic of solid tumors and certain bacterial infections, the nitro group can be bioreductively activated to form cytotoxic radical species.[3][4] This mechanism offers the potential for selective targeting of diseased tissues while minimizing damage to healthy, well-oxygenated cells. The N-oxide moiety can further influence the compound's physicochemical properties, such as solubility and metabolic stability, potentially enhancing its drug-like characteristics.

Comparative Analysis with Other Imidazopyridine Derivatives

To contextualize the potential of this compound, we will compare it with other imidazopyridine derivatives for which extensive experimental data is available. This comparative analysis will focus on two key therapeutic areas: anticancer and antimicrobial activity.

Anticancer Activity: A Focus on Hypoxia-Selective Cytotoxicity

The presence of the nitro group in this compound strongly suggests a mechanism of action rooted in hypoxia-selective cytotoxicity. This is a well-documented phenomenon for nitroimidazole compounds. Under hypoxic conditions, cellular reductases convert the nitro group into a reactive nitroso intermediate, which can lead to DNA damage and cell death.[5]

Table 1: Comparative in vitro Anticancer Activity of Imidazo[4,5-b]pyridine Derivatives

Compound/DerivativeCell LineIC50 (µM)Citation
2,3-diaryl-3H-imidazo[4,5-b]pyridine (Compound 3f)K562 (Leukemia)9.2 (COX-2 inhibition)[6]
6-bromo-2-(4-fluorophenyl)-3H-imidazo[4,5-b]pyridine (Compound 3h)MCF-7 (Breast Cancer)Not specified, but showed prominent activity[7][8]
6-bromo-2-(4-nitrophenyl)-3H-imidazo[4,5-b]pyridine (Compound 3j)BT-474 (Breast Cancer)Not specified, but showed prominent activity[7][8]
Amidino-substituted imidazo[4,5-b]pyridine (Compound 10)Colon Carcinoma0.4[9]
Amidino-substituted imidazo[4,5-b]pyridine (Compound 14)Colon Carcinoma0.7[9]

The data in Table 1 showcases the potent anticancer activity of various imidazo[4,5-b]pyridine derivatives against a range of cancer cell lines. The low micromolar and even sub-micromolar IC50 values highlight the promise of this scaffold in oncology drug discovery.

Antimicrobial Activity: A Broad Spectrum of Potential

Imidazopyridine derivatives have also demonstrated significant potential as antimicrobial agents, with activity against both bacteria and fungi. The mechanism of action can vary, but for nitro-substituted derivatives, it is often linked to the generation of reactive nitrogen species that can disrupt microbial cellular processes.

Table 2: Comparative in vitro Antimicrobial Activity of Imidazopyridine Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Citation
6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine (Compound 3b)Not specifiedProminent antibacterial activity[7][8]
6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine (Compound 3k)Not specifiedProminent antibacterial activity[7][8]
6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine (Compound 3f)Not specifiedAntibacterial and antifungal activity[7][8]
Amidino-substituted imidazo[4,5-b]pyridine (Compound 14)E. coli32 (µM)[9]

The data in Table 2 indicates that imidazopyridine derivatives possess a broad spectrum of antimicrobial activity. Further investigation into the specific activity of this compound against a panel of clinically relevant pathogens is warranted.

Experimental Protocols for Evaluation

To facilitate further research and comparative studies, we provide detailed, step-by-step methodologies for key in vitro assays.

Protocol 1: In Vitro Hypoxia-Selective Cytotoxicity Assay

This protocol is designed to assess the selective toxicity of a compound to cancer cells under hypoxic versus normoxic conditions.

Hypoxia_Cytotoxicity_Workflow cluster_setup Cell Seeding and Treatment cluster_incubation Incubation cluster_assay Viability Assay cluster_analysis Data Analysis seed_cells Seed cancer cells in 96-well plates treat_cells Treat with serial dilutions of test compound seed_cells->treat_cells normoxic Incubate one plate under normoxic conditions (21% O2) treat_cells->normoxic hypoxic Incubate second plate under hypoxic conditions (e.g., <1% O2) treat_cells->hypoxic add_reagent Add Alamar Blue reagent to all wells normoxic->add_reagent hypoxic->add_reagent incubate_reagent Incubate for 1-4 hours add_reagent->incubate_reagent read_plate Measure fluorescence (Ex: 560 nm, Em: 590 nm) incubate_reagent->read_plate calculate_viability Calculate percent cell viability read_plate->calculate_viability plot_curves Plot dose-response curves calculate_viability->plot_curves determine_ic50 Determine IC50 values for normoxic and hypoxic conditions plot_curves->determine_ic50

Caption: Workflow for Hypoxia-Selective Cytotoxicity Assay.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in two 96-well microplates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., this compound) in cell culture medium.

  • Treatment: Remove the overnight medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only control wells.

  • Incubation:

    • Place one plate in a standard incubator under normoxic conditions (21% O₂, 5% CO₂).

    • Place the second plate in a hypoxic chamber or incubator with a controlled atmosphere (e.g., <1% O₂, 5% CO₂, balance N₂).

    • Incubate both plates for 48-72 hours.

  • Viability Assessment (Alamar Blue Assay):

    • Add 10 µL of Alamar Blue reagent to each well.[10][11][12]

    • Incubate the plates for 1-4 hours at 37°C.[10][11][12]

    • Measure the fluorescence using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[11][12]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the dose-response curves and determine the IC50 values for both normoxic and hypoxic conditions.

    • The hypoxia cytotoxicity ratio (HCR) can be calculated as IC50 (normoxia) / IC50 (hypoxia). A higher HCR indicates greater hypoxia-selective cytotoxicity.

Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Microplate Alamar Blue Assay - MABA)

This assay is a common and reliable method for determining the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.[13][14]

MABA_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_assay Colorimetric Reading prepare_compound Prepare serial dilutions of test compound in a 96-well plate inoculate_wells Inoculate each well with the microbial suspension prepare_compound->inoculate_wells prepare_inoculum Prepare microbial inoculum to a standardized concentration prepare_inoculum->inoculate_wells incubate_plate Incubate the plate at the optimal temperature for the microorganism inoculate_wells->incubate_plate add_reagent Add Alamar Blue reagent to each well incubate_plate->add_reagent incubate_reagent Incubate until color change is observed in the positive control add_reagent->incubate_reagent read_plate Visually determine the MIC or read absorbance (570 nm & 600 nm) incubate_reagent->read_plate

Caption: Workflow for Microplate Alamar Blue Assay (MABA).

Methodology:

  • Compound Dilution: Serially dilute the test compound in a 96-well microplate containing appropriate broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) according to standard microbiology protocols (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microplate with the microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubation: Incubate the microplate at the optimal growth temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • Addition of Alamar Blue: Add Alamar Blue reagent to each well.

  • Re-incubation: Re-incubate the plate for a few hours, or until the positive control well changes color from blue to pink.

  • MIC Determination: The MIC is the lowest concentration of the compound that prevents the color change of the Alamar Blue reagent (i.e., the well remains blue).

Conclusion and Future Directions

The imidazo[4,5-b]pyridine scaffold is a highly versatile platform for the development of novel therapeutics. While direct experimental data on this compound is still forthcoming, its structural features, in the context of the known bioactivities of related analogs, strongly suggest its potential as a hypoxia-activated anticancer agent and a broad-spectrum antimicrobial. The provided experimental protocols offer a robust framework for the systematic evaluation of this and other novel imidazopyridine derivatives. Further research, including synthesis, in vitro and in vivo testing, and mechanism of action studies, is crucial to fully elucidate the therapeutic potential of this promising class of compounds.

References

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (n.d.). PubMed Central. Retrieved January 13, 2026, from [Link]

  • NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. (2022, February 20). Journal of Chemical Technology and Metallurgy. Retrieved January 13, 2026, from [Link]

  • (PDF) Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. (2017, July 5). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. (n.d.). SciSpace. Retrieved January 13, 2026, from [Link]

  • Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (n.d.). MDPI. Retrieved January 13, 2026, from [Link]

  • 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents. (n.d.). PubMed. Retrieved January 13, 2026, from [Link]

  • Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes. (n.d.). PubMed Central. Retrieved January 13, 2026, from [Link]

  • Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. (2023, April 4). MDPI. Retrieved January 13, 2026, from [Link]

  • Bifunctional metal-nitroimidazole complexes for hypoxia theranosis in cancer. (2015, April 15). Future Science. Retrieved January 13, 2026, from [Link]

  • Microplate Alamar blue assay showing MIC of pyrazinamide,... (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Significance of nitroimidazole compounds and hypoxia‐inducible factor‐1 for imaging tumor hypoxia. (n.d.). PubMed Central. Retrieved January 13, 2026, from [Link]

  • Microplate Alamar Blue Assay for Staphylococcus epidermidis Biofilm Susceptibility Testing. (n.d.). PubMed Central. Retrieved January 13, 2026, from [Link]

  • Synthesis, In Vitro Anticancer Evaluation and Computational Screening of Novel Imidazo [4,5‐c] Pyridine Derivatives. (n.d.). Semantic Scholar. Retrieved January 13, 2026, from [Link]

  • Alamar Blue Cell Viability Assay Kit. (n.d.). G-Biosciences. Retrieved January 13, 2026, from [Link]

  • Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. (2023, April 4). National Institutes of Health. Retrieved January 13, 2026, from [Link]

  • Mechanism of the selective hypoxic cytotoxicity of 1-methyl-2-nitroimidazole. (n.d.). PubMed. Retrieved January 13, 2026, from [Link]

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Sources

Navigating the Kinome: A Comparative Cross-Reactivity Profiling Guide for Imidazo[4,5-b]pyridine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for selective kinase inhibitors is a paramount challenge. The imidazo[4,5-b]pyridine scaffold has emerged as a privileged structure in kinase inhibitor design, demonstrating potent activity against various critical cancer targets. This guide provides an in-depth comparative analysis of the cross-reactivity profile of a representative dual Aurora/FLT3 kinase inhibitor from this class, referred to herein as Compound 27e, against other notable kinase inhibitors.[1][2][3] This document will delve into the causality behind experimental choices for profiling, present detailed, self-validating protocols, and offer a transparent comparison to aid in the selection and application of these powerful research tools.

Introduction: The Imidazo[4,5-b]pyridine Scaffold and the Imperative of Selectivity

The 3H-imidazo[4,5-b]pyridine core is a versatile heterocyclic scaffold that has been extensively explored for its therapeutic potential, particularly in oncology.[4] Derivatives of this structure have shown potent inhibitory activity against a range of kinases, including the Aurora and FMS-like tyrosine kinase 3 (FLT3) families, which are crucial regulators of cell cycle and hematopoiesis, respectively.[1][2][3] The compound under consideration in this guide, "3H-Imidazo[4,5-b]pyridine, 7-nitro-, 4-oxide," belongs to this promising class. Due to the limited public data on this specific nitro-oxide derivative, we will utilize a well-characterized and structurally related compound, 6-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine (Compound 27e) , as a surrogate for a detailed cross-reactivity analysis.[1][2][3][5] Compound 27e is a potent dual inhibitor of Aurora kinases and FLT3, making it an excellent case study for the complexities of kinase inhibitor selectivity.[1][2][3]

Kinase inhibitors are rarely monospecific. Their interaction with unintended "off-target" kinases can lead to unexpected biological effects, toxicity, or even therapeutic benefits. Therefore, a comprehensive understanding of a compound's cross-reactivity profile across the human kinome is not merely an academic exercise but a critical step in drug discovery and development. It informs the interpretation of experimental results, aids in the prediction of potential side effects, and can unveil new therapeutic opportunities.

The Target Landscape: Aurora and FLT3 Kinase Signaling

Compound 27e exhibits potent, dual-inhibitory action against Aurora kinases and FLT3.[1][2][3] Understanding the signaling pathways governed by these kinases is essential to appreciate the biological consequences of their inhibition.

Aurora Kinases are a family of serine/threonine kinases that play pivotal roles in mitosis. Overexpression of Aurora kinases is common in many human cancers, making them attractive targets for anticancer therapies.

  • Aurora A is crucial for centrosome maturation and separation, and for the assembly of the mitotic spindle.

  • Aurora B is a key component of the chromosomal passenger complex, which regulates chromosome condensation, kinetochore-microtubule attachments, and cytokinesis.

  • Aurora C is less studied but is also involved in meiosis and mitosis.

Aurora_Kinase_Pathway

FMS-like Tyrosine Kinase 3 (FLT3) is a receptor tyrosine kinase that is critical for the normal development of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD), are among the most common genetic alterations in acute myeloid leukemia (AML) and are associated with a poor prognosis. These mutations lead to constitutive, ligand-independent activation of the kinase, driving uncontrolled proliferation and survival of leukemic cells.

FLT3_Signaling_Pathway

Comparative Cross-Reactivity Profiling

To contextualize the selectivity of Compound 27e, we compare its kinase inhibition profile with several other well-known Aurora kinase inhibitors. The data presented below is a synthesis of publicly available information and is intended to provide a comparative overview. Dissociation constants (Kd) and half-maximal inhibitory concentrations (IC50) are used as measures of potency. A lower value indicates higher potency.

Potency Against Primary Targets: Aurora and FLT3 Kinases
Kinase TargetCompound 27e (Kd, nM)[1][2][3]Alisertib (MLN8237) (IC50, nM)[6][7]Danusertib (PHA-739358) (IC50, nM)[8][9]Tozasertib (VX-680) (Ki, nM)
Aurora A 7.51.2130.6
Aurora B 48396.57918
Aurora C --614.6
FLT3 6.2---
FLT3-ITD 38---

From this data, it is evident that Compound 27e is a potent inhibitor of both Aurora A and FLT3, with a slightly lower potency against Aurora B.[1][2][3] Alisertib demonstrates high selectivity for Aurora A over Aurora B.[6][7] Danusertib and Tozasertib are pan-Aurora inhibitors, with Tozasertib also showing potent inhibition of other kinases.

Off-Target Kinase Inhibition Profile

A broader view of kinase selectivity is crucial. The following table presents a selection of off-target kinases inhibited by these compounds, highlighting the diversity in their cross-reactivity profiles.

Off-Target KinaseCompound 27e (% Control @ 1µM)[1]Danusertib (IC50, nM)[8][9][10]Tozasertib (reported off-targets)[11]
ABL1 -25Yes
RET 1.831-
FGFR1 -47Yes
JAK2 1.3--
PDGFRB 4--
TrkA -31-
RIPK1 --Yes

Note: For Compound 27e, data is presented as percent of control from a KINOMEscan assay, where a lower percentage indicates stronger inhibition.[1] "Yes" indicates reported significant inhibition.

This broader view reveals that while all are potent Aurora kinase inhibitors, their off-target profiles differ significantly. Compound 27e shows some activity against other receptor tyrosine kinases like RET, JAK2, and PDGFRB.[1] Danusertib has a notable inhibitory effect on ABL, RET, FGFR1, and TrkA.[8][9][10] Tozasertib is known to be a promiscuous inhibitor, with activity against ABL, FGFR1, and RIPK1.[11][12]

Experimental Protocols for Cross-Reactivity Profiling

The following are detailed, step-by-step methodologies for key experiments used to generate the cross-reactivity data discussed above. These protocols are designed to be self-validating, with inherent controls to ensure data integrity.

Experimental_Workflow

KINOMEscan® Competition Binding Assay

This biochemical assay quantitatively measures the binding of a compound to a large panel of kinases. It is an ATP-independent assay that provides a direct measure of binding affinity (Kd).

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified via qPCR of the DNA tag.

Step-by-Step Methodology:

  • Kinase Preparation: A panel of human kinases is expressed as fusions with a unique DNA tag.

  • Ligand Immobilization: A broad-spectrum kinase inhibitor is immobilized on a solid support (e.g., beads).

  • Competition Assay:

    • The DNA-tagged kinase is incubated with the immobilized ligand and the test compound at various concentrations.

    • A control reaction is performed with DMSO instead of the test compound.

  • Washing: Unbound kinase and test compound are washed away.

  • Quantification: The amount of kinase remaining bound to the solid support is quantified by qPCR using primers specific for the DNA tag.

  • Data Analysis:

    • The amount of kinase in the test reactions is compared to the DMSO control.

    • A dose-response curve is generated, and the dissociation constant (Kd) is calculated.

Kinobeads Competition Binding with Mass Spectrometry

This chemoproteomic approach assesses compound binding to endogenous kinases in their native cellular environment (cell lysate).

Principle: A mixture of non-selective kinase inhibitors is immobilized on beads ("kinobeads") to capture a broad range of kinases from a cell lysate. A test compound is added to the lysate to compete with the kinobeads for kinase binding. The amount of each kinase bound to the beads is then quantified by mass spectrometry.[13][14][15]

Step-by-Step Methodology:

  • Cell Lysate Preparation:

    • Culture and harvest cells of interest.

    • Lyse cells in a non-denaturing buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to remove insoluble material.

  • Competition Binding:

    • Incubate the cell lysate with the test compound at various concentrations (or a single high concentration for initial screening) for a defined period.

    • A DMSO control is run in parallel.

  • Kinobeads Pulldown:

    • Add the kinobeads to the compound-treated lysate and incubate to allow for kinase binding.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Protein Digestion and Mass Spectrometry:

    • Elute the bound proteins from the beads or perform on-bead digestion with trypsin.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify and quantify the proteins in each sample.

    • Compare the abundance of each identified kinase in the compound-treated samples to the DMSO control to determine the extent of competition.

    • Generate dose-response curves to calculate the apparent dissociation constant (Kd app) for each interacting kinase.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method to verify target engagement in intact cells. It is based on the principle that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[16][17][18][19][20]

Principle: Cells are treated with a compound and then heated to various temperatures. The aggregated, denatured proteins are separated from the soluble, stable proteins. The amount of the target protein remaining in the soluble fraction is quantified, typically by Western blotting or mass spectrometry. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[16][17][18][19][20]

Step-by-Step Methodology:

  • Cell Treatment:

    • Culture cells to the desired confluency.

    • Treat the cells with the test compound at various concentrations or a vehicle control (DMSO) and incubate under normal culture conditions.

  • Thermal Challenge:

    • Harvest and resuspend the cells in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short period (e.g., 3 minutes).

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or with a lysis buffer.

    • Separate the soluble fraction (containing stabilized proteins) from the insoluble, aggregated fraction by centrifugation.

  • Protein Quantification:

    • Collect the supernatant (soluble fraction).

    • Quantify the amount of the target protein in the supernatant using a specific detection method, such as:

      • Western Blotting: For single-target analysis.

      • Mass Spectrometry (Thermal Proteome Profiling): For proteome-wide analysis of off-targets.

  • Data Analysis:

    • Generate melting curves by plotting the amount of soluble protein as a function of temperature.

    • Compare the melting curves of the compound-treated samples to the vehicle control to determine the thermal shift (ΔTm).

    • Create isothermal dose-response curves at a fixed temperature to determine the cellular EC50 of target engagement.

Conclusion and Future Directions

The cross-reactivity profiling of the imidazo[4,5-b]pyridine-based dual Aurora/FLT3 inhibitor, Compound 27e, and its comparison with other Aurora kinase inhibitors underscores the critical importance of comprehensive selectivity assessment in drug discovery. While possessing potent on-target activity, each inhibitor displays a unique off-target profile that can have significant biological and clinical implications.

The experimental methodologies detailed in this guide—KINOMEscan, Kinobeads, and CETSA—provide a robust, multi-faceted approach to characterizing the selectivity of kinase inhibitors. Biochemical methods like KINOMEscan offer high-throughput screening and precise affinity measurements, while cell-based techniques such as Kinobeads and CETSA provide crucial validation of target engagement in a more physiologically relevant context.

For researchers working with "this compound" and other novel compounds from this scaffold, the path forward is clear. A systematic application of these profiling techniques is essential to:

  • Validate primary targets: Confirming the intended molecular interactions.

  • Identify off-targets: Uncovering potential sources of toxicity or polypharmacology.

  • Guide lead optimization: Modifying the chemical structure to enhance selectivity and reduce undesirable off-target effects.

  • Generate robust, publication-quality data: Ensuring the scientific rigor and reproducibility of research findings.

By embracing a comprehensive and self-validating approach to cross-reactivity profiling, the scientific community can accelerate the development of safer and more effective kinase-targeted therapies.

References

  • Bavetsias, V., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(20), 8721–8734. [Link]

  • Bavetsias, V., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. ACS Publications. [Link]

  • Bavetsias, V., et al. (2012). Optimization of imidazo[4,5-b]pyridine-based kinase inhibitors: identification of a dual FLT3/Aurora kinase inhibitor as an orally bioavailable preclinical development candidate for the treatment of acute myeloid leukemia. PubMed. [Link]

  • Duncan, J. S., et al. (2012). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. PMC. [Link]

  • Uitdehaag, J. C., et al. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. [Link]

  • Bavetsias, V., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. ResearchGate. [Link]

  • Gerritsen, W. R., et al. (2012). Danusertib, an aurora kinase inhibitor. PubMed. [Link]

  • Bantscheff, M., et al. (2011). Optimized chemical proteomics assay for kinase inhibitor profiling. Semantic Scholar. [Link]

  • UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. [Link]

  • ChemRxiv. (2022). Understanding the differences of Danusertib's Residence Time in Aurora Kinases A/B: Dissociation Paths and Key Residues Identi. ChemRxiv. [Link]

  • Almqvist, H., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. PMC. [Link]

  • Klüter, S., et al. (2019). The target landscape of clinical kinase drugs. PMC. [Link]

  • Manfredi, M. G., et al. (2011). Characterization of Alisertib (MLN8237), an Investigational Small-Molecule Inhibitor of Aurora A Kinase Using Novel In Vivo Pharmacodynamic Assays. AACR Journals. [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. NIH. [Link]

  • Molecular & Cellular Proteomics. (2019). Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. Molecular & Cellular Proteomics. [Link]

  • Frontiers. (2023). Novel kinome profiling technology reveals drug treatment is patient and 2D/3D model dependent in glioblastoma. Frontiers. [Link]

  • National Center for Biotechnology Information. (2023). Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation. NIH. [Link]

  • DiscoveRx. (n.d.). KINOMEscan® Kinase Profiling Platform. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Fragmentation profile of Tozasertib showing the molecular ion [M +.... Retrieved from [Link]

  • ResearchGate. (n.d.). How the KinomeScan assay works (Courtesy of DiscoveRx). Retrieved from [Link]

  • Martens, S., et al. (2018). RIPK1-dependent cell death: a novel target of the Aurora kinase inhibitor Tozasertib (VX-680). PubMed. [Link]

  • PubChem. (n.d.). Alisertib. Retrieved from [Link]

  • Pelago Bioscience. (n.d.). Publications. Retrieved from [Link]

  • ResearchGate. (n.d.). Current Advances in CETSA. Retrieved from [Link]

  • Bavetsias, V., et al. (2007). Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases. PubMed. [Link]

  • 崔瑞廷, T. (n.d.). 細胞影像分析工程師 KINOMEscan. Retrieved from [Link]

  • Chen, Y., et al. (2021). Thermal proteome profiling identifies PIP4K2A and ZADH2 as off-targets of Polo-like kinase 1 inhibitor volasertib. PubMed. [Link]

  • Eurofins Discovery. (2023, January 27). Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology [Video]. YouTube. [Link]?v=Uq_iYd_o7iM)

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Performance Benchmarking of 3H-Imidazo[4,5-b]pyridine, 7-nitro-, 4-oxide Against Established Standards in Kinase Inhibition and Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

The imidazo[4,5-b]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its structural similarity to purines, which allows for its interaction with a wide array of biological targets.[1] Derivatives of this versatile heterocyclic system have demonstrated a broad spectrum of pharmacological activities, including but not limited to, kinase inhibition, and antimicrobial effects.[1][2] This guide provides a comprehensive framework for benchmarking the performance of a specific derivative, 3H-Imidazo[4,5-b]pyridine, 7-nitro-, 4-oxide, against well-established standards in two key biological applications: kinase inhibition and antimicrobial activity. The inclusion of a nitro group and an N-oxide moiety suggests unique electronic properties that may translate to potent and selective biological activity.

The experimental protocols detailed herein are designed to be self-validating, providing researchers with a robust methodology to generate reliable and reproducible comparative data. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot as needed.

Benchmarking Against Known Kinase Inhibitors

The imidazo[4,5-b]pyridine core is a well-established scaffold for the development of potent kinase inhibitors, with derivatives showing activity against targets such as Aurora kinases and Bruton's tyrosine kinase (BTK).[3][4][5][6][7] Given this precedent, a primary benchmark for this compound is its performance as a kinase inhibitor.

Rationale for Standard Selection

To provide a comprehensive assessment of the inhibitory potential of this compound, it is recommended to benchmark it against both a broad-spectrum and a specific kinase inhibitor.

  • Staurosporine: A natural product that acts as a potent, ATP-competitive, and broad-spectrum kinase inhibitor. It serves as a positive control for kinase inhibition and provides a baseline for the potency of the test compound against a wide range of kinases.

  • MLN8237 (Alisertib): A selective Aurora kinase A inhibitor. Given that imidazo[4,5-b]pyridine derivatives have shown notable activity against Aurora kinases, comparing the test compound to a clinically relevant and selective inhibitor in this family will provide valuable insights into its potential for targeted therapy.[6]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Aurora Kinase A)

This protocol describes a luminescent kinase assay to measure the inhibition of Aurora Kinase A. The assay quantifies the amount of ATP remaining in the solution following the kinase reaction; a lower luminescence signal indicates higher kinase activity and vice-versa.

Materials:

  • This compound (Test Compound)

  • Staurosporine (Broad-spectrum standard)

  • MLN8237 (Alisertib) (Specific standard)

  • Recombinant human Aurora Kinase A

  • Myelin Basic Protein (MBP) as a substrate

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or equivalent

  • White, opaque 96-well plates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound, Staurosporine, and MLN8237 in 100% DMSO. Create a series of dilutions in DMSO to achieve final assay concentrations ranging from 1 nM to 100 µM.

  • Reaction Setup:

    • Add 2.5 µL of the diluted compounds or DMSO (vehicle control) to the wells of a 96-well plate.

    • Add 5 µL of a solution containing the kinase and substrate in kinase buffer.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase buffer. The final reaction volume is 10 µL.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ATP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and induce luminescence.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%) by fitting the data to a four-parameter logistic curve.

Data Presentation: Comparative Kinase Inhibition

The following table should be used to summarize the quantitative data obtained from the kinase inhibition assay.

CompoundTarget KinaseIC₅₀ (µM) [95% CI]
This compoundAurora Kinase AData to be generated
StaurosporineAurora Kinase AData to be generated
MLN8237 (Alisertib)Aurora Kinase AData to be generated
Experimental Workflow: Kinase Inhibition Assay

Kinase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Signal Detection cluster_analysis Data Analysis Compound_Prep Compound Dilution Series (Test & Standards) Add_Compound Add Compounds to Plate Compound_Prep->Add_Compound Kinase_Mix Kinase-Substrate Mix Add_Kinase Add Kinase-Substrate Mix Kinase_Mix->Add_Kinase ATP_Sol ATP Solution Start_Reaction Add ATP to Initiate Reaction ATP_Sol->Start_Reaction Add_Compound->Add_Kinase Add_Kinase->Start_Reaction Incubate_Reaction Incubate at 30°C Start_Reaction->Incubate_Reaction Stop_Reaction Add ADP-Glo™ Reagent Incubate_Reaction->Stop_Reaction Develop_Signal Add Kinase Detection Reagent Stop_Reaction->Develop_Signal Read_Plate Measure Luminescence Develop_Signal->Read_Plate Calculate_Inhibition Calculate % Inhibition Read_Plate->Calculate_Inhibition Plot_Data Dose-Response Curve Calculate_Inhibition->Plot_Data Determine_IC50 Determine IC₅₀ Plot_Data->Determine_IC50 MIC_Determination_Workflow cluster_prep Preparation cluster_dilution Serial Dilution cluster_incubation Inoculation & Incubation cluster_readout Data Recording Compound_Stock Prepare Compound Stocks (Test & Standards) Plate_Setup Add MHB to 96-well Plate Compound_Stock->Plate_Setup Bacterial_Culture Prepare Standardized Bacterial Inoculum Inoculate Inoculate Wells with Bacteria Bacterial_Culture->Inoculate Serial_Dilute Perform 2-fold Serial Dilutions of Compounds Plate_Setup->Serial_Dilute Serial_Dilute->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read_MIC Visually Inspect for Turbidity and Record MIC Incubate->Read_MIC

Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Conclusion and Future Directions

This guide provides a robust framework for the initial benchmarking of this compound. The proposed experiments will generate crucial data on its potency and spectrum of activity as both a kinase inhibitor and an antimicrobial agent. Positive results from these initial screens would warrant further investigation, including:

  • Kinase Selectivity Profiling: Testing against a broader panel of kinases to determine the selectivity profile.

  • Mechanism of Action Studies: Investigating whether the kinase inhibition is ATP-competitive and if the antimicrobial activity is bactericidal or bacteriostatic.

  • In Vivo Efficacy Studies: Evaluating the compound's performance in relevant animal models of cancer or infectious disease.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and selectivity.

By systematically comparing this compound to established standards, researchers can effectively position this novel compound within the landscape of existing therapeutic agents and guide its future development.

References

  • El-Gazzar, A. B. A., et al. (2010). Post Groebke-Blackburn multicomponent protocol: synthesis of new polyfunctional imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives as potential antimicrobial agents. European Journal of Medicinal Chemistry, 45(10), 4456-4463. [Link]

  • Rojas-Vigo, P., et al. (2023). Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases: Systematic Review. Molecules, 28(14), 5368. [Link]

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  • Bembalkar, S. R., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry, 8(1), 25-32. [Link]

  • Bembalkar, S. R., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. ResearchGate. [Link]

  • Patel, H., et al. (2023). Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. Asian Journal of Pharmaceutical and Clinical Research, 16(2), 112-116. [Link]

  • Gising, J., et al. (2023). Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. ACS Omega, 8(21), 18973–18985. [Link]

  • Perković, I., et al. (2020). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 25(18), 4289. [Link]

  • Various Authors. (n.d.). A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. Semantic Scholar. [Link]

  • Kim, J., et al. (2025). Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 130, 130497. [Link]

  • Szeliga, M., et al. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 26(16), 4991. [Link]

  • Bavetsias, V., et al. (2015). 3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition: Co-crystallisation studies with Aurora-A reveal distinct differences in the orientation of the pyrazole N1-substituent. Bioorganic & Medicinal Chemistry Letters, 25(19), 4203-4209. [Link]

  • Bavetsias, V., et al. (2010). Hit generation and exploration: Imidazo[4,5-b] pyridine derivatives as inhibitors of Aurora kinases. Bioorganic & Medicinal Chemistry Letters, 20(13), 3948-3952. [Link]

  • Jarmoni, K., et al. (2024). Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry, 31(5), 515-528. [Link]

  • Bavetsias, V., et al. (2015). 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition: Co-crystallisation studies with Aurora-A reveal distinct differences in the orientation of the pyrazole N1-substituent. National Institutes of Health. [Link]

  • Faisal, A., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(20), 8635–8653. [Link]

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A Researcher's Guide to Elucidating the Mechanism of Action of 3H-Imidazo[4,5-b]pyridine, 7-nitro-, 4-oxide: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for investigating the mechanism of action (MoA) of the novel compound 3H-Imidazo[4,5-b]pyridine, 7-nitro-, 4-oxide. Given the limited direct literature on this specific N-oxide derivative, we will dissect its structural components—the imidazo[4,5-b]pyridine core, the 7-nitro functional group, and the 4-oxide moiety—to propose and validate three primary, potentially overlapping, mechanisms of action.

This document is structured not as a rigid protocol but as a strategic guide for researchers. It outlines a logical, evidence-based workflow to systematically characterize the compound's biological activity, comparing it against well-established molecules with related structural features. We will delve into the causality behind experimental choices, providing detailed, self-validating protocols to ensure the generation of robust and publishable data.

Deconstructing the Molecule: Three Hypothesized Mechanisms of Action

The chemical structure of this compound suggests a multi-faceted pharmacological profile. Its purine-like imidazo[4,5-b]pyridine scaffold is a known pharmacophore for kinase inhibition.[1][2][3] The 7-nitro group is characteristic of prodrugs that undergo reductive activation, a hallmark of certain antimicrobial and anticancer agents.[4][5] Furthermore, this nitro group can serve as a pharmacophore for nitric oxide synthase (NOS) inhibition.[6] The 4-oxide can modulate physicochemical properties and may be subject to enzymatic reduction in vivo.[7][8]

Based on these structural alerts, we propose three primary MoAs to investigate:

  • Kinase Inhibition: Targeting key signaling pathways in cell proliferation.

  • Reductive Bioactivation: Leading to the generation of cytotoxic reactive nitrogen species.

  • Nitric Oxide Synthase (NOS) Inhibition: Modulating nitric oxide signaling pathways.

The following sections will provide a comparative analysis and detailed experimental workflows for each hypothesized mechanism.

Hypothesis 1: Kinase Inhibition

The imidazo[4,5-b]pyridine core is structurally analogous to purine, enabling it to function as an ATP-competitive inhibitor for various kinases.[1] Notably, derivatives of this scaffold have shown potent inhibitory activity against Aurora kinases, which are critical regulators of mitosis and are frequently overexpressed in cancer.[1][9]

Comparative Analysis: Alisertib (MLN8237) - An Aurora Kinase Inhibitor

To contextualize the potential of this compound as a kinase inhibitor, we compare it with Alisertib, a well-characterized, selective Aurora A kinase inhibitor that has undergone extensive clinical investigation.

FeatureThis compound (Hypothetical)Alisertib (Reference Aurora A Inhibitor)
Core Scaffold Imidazo[4,5-b]pyridinePyrimidine
Primary Target Aurora Kinase A/B (Hypothesized)Aurora Kinase A
Mechanism ATP-competitive inhibition (Hypothesized)ATP-competitive inhibition
Key Data Point IC₅₀ against Aurora A/BIC₅₀ against Aurora A = 1.2 nM
Experimental Workflow: Aurora Kinase A Inhibition Assay

This protocol is designed to quantify the inhibitory potential of the test compound against Aurora Kinase A. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that measures the amount of ADP produced during the kinase reaction, which directly correlates with kinase activity.[10][11]

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection P1 Prepare 1x Kinase Assay Buffer P2 Prepare Test Compound dilutions in 10% DMSO P3 Prepare Aurora A Kinase to 5 ng/µl P4 Prepare Master Mix (Buffer, ATP, Substrate) R1 Add Diluent or Test Compound to wells P4->R1 R2 Add Master Mix to all wells R1->R2 R3 Initiate reaction with diluted Aurora A Kinase R2->R3 R4 Incubate at 30°C for 45 minutes R3->R4 D1 Add ADP-Glo™ Reagent to terminate reaction R4->D1 D2 Incubate at RT for 45 minutes D1->D2 D3 Add Kinase Detection Reagent D2->D3 D4 Incubate at RT for 45 minutes D3->D4 D5 Read luminescence D4->D5

Caption: Workflow for the Aurora Kinase A Inhibition Assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare 1x Kinase Assay Buffer by diluting the 5x stock solution with distilled water.[12]

    • Prepare serial dilutions of this compound in 10% DMSO. The final concentration of DMSO in the assay should not exceed 1%.[12]

    • On ice, dilute recombinant Aurora Kinase A to a working concentration of 5 ng/µl in 1x Kinase Assay Buffer.[12]

    • Prepare a Master Mix containing 5x Kinase Assay Buffer, 500 µM ATP, and the substrate Kemptide (5 mg/ml).[12]

  • Assay Plate Setup (96-well plate):

    • Add 2.5 µl of the Test Compound dilutions to the designated wells.

    • For "Positive Control" (uninhibited enzyme) and "Blank" (no enzyme) wells, add 2.5 µl of 10% DMSO solution.[12]

    • Add 12.5 µl of the Master Mix to all wells except the "Blank".

    • Add 10 µl of 1x Kinase Assay Buffer to the "Blank" wells.

  • Kinase Reaction:

    • Initiate the reaction by adding 10 µl of the diluted Aurora Kinase A to the "Positive Control" and "Test Inhibitor" wells.

    • Incubate the plate at 30°C for 45 minutes.[12]

  • Signal Detection:

    • Terminate the kinase reaction by adding 25 µl of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 45 minutes.[12]

    • Add 50 µl of Kinase Detection Reagent to each well.

    • Incubate at room temperature for another 45 minutes.[12]

    • Measure the luminescence using a microplate reader. The signal is directly proportional to the amount of ADP generated and thus, to the kinase activity.

Self-Validation and Interpretation: The inclusion of positive and negative controls is critical. The "Blank" control validates that the signal is enzyme-dependent. The "Positive Control" establishes the 100% activity level. A dose-dependent decrease in luminescence in the presence of the test compound indicates inhibitory activity. The IC₅₀ value can then be calculated and compared to that of Alisertib.

Hypothesis 2: Antimicrobial/Anticancer Action via Reductive Bioactivation

Nitroaromatic compounds, particularly nitroimidazoles, are renowned prodrugs that require intracellular reduction of the nitro group to exert their cytotoxic effects.[4][13] This bioactivation, often occurring under hypoxic conditions prevalent in anaerobic bacteria and solid tumors, generates reactive nitrogen species that cause widespread damage to DNA and proteins, leading to cell death.[][15]

Comparative Analysis: Metronidazole and Pretomanid

We will compare the hypothetical action of our compound with two clinically successful nitroimidazoles: Metronidazole, used against anaerobic bacteria and protozoa, and Pretomanid, a newer agent for treating multi-drug-resistant tuberculosis.[5][16]

FeatureThis compound (Hypothetical)Metronidazole (Reference Nitroimidazole)Pretomanid (Reference Nitroimidazole)
Core Scaffold Imidazo[4,5-b]pyridineNitroimidazoleNitroimidazooxazine
Activation Reductive bioactivation by nitroreductases (Hypothesized)Reductive activation by pyruvate-ferredoxin oxidoreductase system.[4]Activation by deazaflavin-dependent nitroreductase (Ddn).[16][17]
Mechanism DNA and protein damage via reactive nitrogen species (Hypothesized)Forms nitroso radicals that disrupt microbial DNA.[4][]Generates nitric oxide; inhibits mycolic acid synthesis.[5][18]
Key Data Point Minimum Inhibitory Concentration (MIC) against anaerobic bacteriaMIC against B. fragilis ≈ 0.5 µg/mLMIC against M. tuberculosis ≈ 0.015-0.25 µg/mL
Experimental Workflow: Topoisomerase IV Decatenation Assay

While direct DNA damage is a likely outcome of reductive bioactivation, some advanced nitroimidazoles also exhibit direct inhibition of specific enzymes.[19] To explore this possibility, we propose a topoisomerase IV decatenation assay. Topoisomerase IV is essential for DNA replication in bacteria and is a validated target for some antibacterial agents.[19] This assay serves as a robust model for identifying specific enzyme inhibition, complementing broader cytotoxicity studies.

G cluster_prep Preparation cluster_reaction Decatenation Reaction cluster_analysis Analysis P1 Prepare Assay and Dilution Buffers P2 Prepare Test Compound dilutions P3 Prepare Master Mix (Buffer, kDNA, water) R1 Aliquot Master Mix into tubes P3->R1 R2 Add Test Compound or DMSO R1->R2 R3 Add Topoisomerase IV enzyme (or Dilution Buffer for controls) R2->R3 R4 Incubate at 37°C for 30 minutes R3->R4 A1 Stop reaction with GSTEB/Chloroform R4->A1 A2 Centrifuge and load aqueous phase on agarose gel A1->A2 A3 Run electrophoresis A2->A3 A4 Stain with Ethidium Bromide and visualize A3->A4

Caption: Workflow for the Topoisomerase IV Decatenation Assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a master mix on ice containing 5x Assay Buffer, kinetoplast DNA (kDNA, the substrate), and water.[19][20]

    • Prepare serial dilutions of this compound in an appropriate solvent (e.g., DMSO).

  • Reaction Setup:

    • Aliquot the master mix into microcentrifuge tubes.

    • Add the test compound dilutions to the respective tubes. Include a vehicle control (DMSO) and a no-enzyme control.

    • Add dilution buffer to the no-enzyme control tube.

    • Add a pre-determined amount of S. aureus Topoisomerase IV enzyme to all other tubes to initiate the reaction.[19]

    • Mix gently and incubate at 37°C for 30 minutes.[20]

  • Analysis by Gel Electrophoresis:

    • Stop the reaction by adding a stop solution (e.g., GSTEB containing SDS and EDTA) and chloroform/isoamyl alcohol.[20]

    • Vortex briefly and centrifuge to separate the phases.

    • Load the upper aqueous phase onto a 1% agarose gel.

    • Run the gel at approximately 85V for 2 hours.[20]

    • Stain the gel with ethidium bromide, destain, and visualize under UV light.[19]

Self-Validation and Interpretation: The catenated kDNA substrate is a large network that cannot enter the agarose gel and remains in the well. Active topoisomerase IV decatenates the kDNA, releasing minicircles of DNA that migrate into the gel.[21][22] The no-enzyme control will show no migrated DNA. The vehicle control will show a strong band of decatenated minicircles. An effective inhibitor will show a dose-dependent reduction in the intensity of the migrated minicircle band.

Hypothesis 3: Nitric Oxide Synthase (NOS) Inhibition

The presence of a nitro group on the imidazo[4,5-b]pyridine ring suggests a potential interaction with nitric oxide synthases (NOS).[6] NOS enzymes catalyze the production of nitric oxide (NO) from L-arginine, a key signaling molecule. Inhibitors of NOS are being explored for various therapeutic applications.

Comparative Analysis: L-NAME (L-NG-Nitroarginine methyl ester)

L-NAME is a classical, non-selective NOS inhibitor that acts as an L-arginine analogue. It serves as a standard positive control for in vitro NOS inhibition assays.

FeatureThis compound (Hypothetical)L-NAME (Reference NOS Inhibitor)
Core Scaffold Imidazo[4,5-b]pyridineArginine analogue
Mechanism Competitive or non-competitive inhibition of NOS (Hypothesized)Competitive inhibition of NOS
Key Data Point IC₅₀ against nNOS/iNOS/eNOSIC₅₀ against nNOS ≈ 150 nM
Experimental Workflow: Colorimetric NOS Activity Assay

This assay quantifies NOS activity by measuring the amount of NO produced. NO is rapidly converted to nitrite and nitrate. The assay uses nitrate reductase to convert all nitrate to nitrite, which is then detected colorimetrically using the Griess reagent.[23][24]

G cluster_prep Preparation cluster_reaction NOS Reaction cluster_detection Detection P1 Prepare cell/tissue lysates P2 Prepare Test Compound and L-NAME dilutions P3 Prepare NOS Working Reagent (Buffer, Substrate, Cofactors) R1 Add lysate and Test Compound/L-NAME to tubes P3->R1 R2 Initiate reaction with Working Reagent R1->R2 R3 Incubate at 37°C for 20-60 minutes R2->R3 D1 Add Griess Reagents 1 & 2 (converts Nitrate to colored product) R3->D1 D2 Incubate at RT D1->D2 D3 Read absorbance at 540 nm D2->D3

Caption: Workflow for the Colorimetric NOS Activity Assay.

Detailed Protocol:

  • Sample Preparation:

    • Prepare cell or tissue homogenates in cold NOS Assay Buffer containing protease inhibitors.

    • Centrifuge to clarify the lysate and determine the protein concentration.[23]

  • Assay Setup:

    • In a 96-well plate, add the cell/tissue lysate. For a positive control, use purified NOS enzyme.

    • Add serial dilutions of this compound or the reference inhibitor, L-NAME.

    • Include a no-inhibitor control.

    • Prepare a standard curve using a supplied nitrate or nitrite standard.

  • NOS Reaction:

    • Prepare a reaction mixture containing NOS Assay Buffer, NOS Substrate (L-arginine), and cofactors (e.g., NADPH, FAD, FMN, BH4).[23]

    • Add the reaction mixture to each well to start the reaction.

    • Incubate at 37°C for a defined period (e.g., 60 minutes).

  • Nitrite Detection:

    • Add nitrate reductase to the wells to convert any nitrate produced to nitrite.

    • Add Griess Reagents 1 and 2 to each well. This will react with nitrite to form a magenta-colored azo compound.

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.[25]

Self-Validation and Interpretation: The standard curve is essential for quantifying the amount of nitrite produced. The activity of the uninhibited lysate serves as the 100% activity control. A dose-dependent decrease in absorbance in the presence of the test compound indicates NOS inhibition. The IC₅₀ value can be calculated and compared to that of L-NAME to determine relative potency.

Conclusion and Path Forward

The structural features of this compound strongly suggest a complex pharmacological profile with the potential to act as a kinase inhibitor, a bioreductive prodrug, and/or a nitric oxide synthase inhibitor. The comparative guides and detailed experimental workflows provided herein offer a robust, multi-pronged strategy to systematically investigate these hypotheses.

By employing these self-validating assays and benchmarking against well-characterized reference compounds, researchers can efficiently and accurately elucidate the mechanism of action of this novel molecule. The resulting data will be crucial for guiding further preclinical development, whether as an anticancer agent, an antimicrobial therapeutic, or a modulator of nitric oxide signaling.

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Comparative Structure-Activity Relationship (SAR) Analysis: 3H-Imidazo[4,5-b]pyridine, 7-nitro-, 4-oxide as a Potential Bioactive Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The imidazo[4,5-b]pyridine core, a structural analog of purine, is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and kinase-inhibiting properties.[1][2] The introduction of a nitro group to heterocyclic systems is a well-established strategy for developing potent antimicrobial and antiprotozoal agents. These nitroaromatic compounds often function as prodrugs, requiring bioreduction to exert their cytotoxic effects.[3]

This guide provides a comprehensive structure-activity relationship (SAR) analysis of 3H-Imidazo[4,5-b]pyridine, 7-nitro-, 4-oxide. Direct experimental data for this specific molecule is limited in publicly accessible literature. Therefore, this analysis synthesizes information from closely related analogs within the imidazo[4,5-b]pyridine class and the broader family of nitroaromatic drugs to build a cogent, inferred SAR profile. We will dissect the probable contributions of the core scaffold, the critical nitro substituent, and the N-oxide moiety to its potential biological activity, comparing it with established therapeutic agents and outlining robust protocols for its empirical evaluation.

The Imidazo[4,5-b]pyridine Core: A Versatile Pharmacophore

The imidazo[4,5-b]pyridine ring system is a versatile template for drug design, demonstrating a remarkable capacity for molecular recognition by diverse biological targets. The specific substitution pattern on this scaffold is a critical determinant of its pharmacological profile.

For instance, substitution at the 2- and 6-positions has yielded compounds with significant anticancer and antimicrobial activities. Studies on 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives revealed that incorporating electron-withdrawing groups, such as a 4-nitrophenyl or 4-fluorophenyl moiety at the 2-position, resulted in potent activity against breast cancer cell lines.[4] This suggests that the electronic properties of substituents on the imidazo[4,5-b]pyridine core play a crucial role in their mechanism of action. Similarly, other reports have indicated that chloro and nitro substituents on a phenyl ring at the 2-position of the 1H-imidazo[4,5-b]pyridine scaffold are favorable for antimicrobial activity.[5]

Derivative Class Substitution Pattern Reported Biological Activity Reference
6-Bromo-Imidazo[4,5-b]pyridines2-Aryl (e.g., 4-nitrophenyl, 4-fluorophenyl)Anticancer (MCF-7, BT-474)[4]
2-Phenyl-Imidazo[4,5-b]pyridines6-Bromo, 4'-Cyano, 4'-AmidinoAntiproliferative, Antiviral (RSV)[2]
1H/3H-Imidazo[4,5-b]pyridines2-Aryl (with Cl, NO2, NH2)Antibacterial, Antifungal[5]
Imidazo[4,5-b]pyridines4-Phenyl (with EWGs)Mitochondrial Uncouplers[6]

Table 1: Examples of biologically active imidazo[4,5-b]pyridine derivatives, highlighting the influence of substitution patterns.

The Nitro Group: A Bio-activatable Warhead

The presence of a nitro group is the defining feature of many potent antimicrobial agents. These compounds are typically non-toxic in their native state but are activated under the low-redox-potential conditions found in anaerobic bacteria and protozoa.[3] This activation is a reductive process, catalyzed by nitroreductase enzymes, that transforms the nitro group into highly reactive nitrogen species, such as nitroso and hydroxylamine intermediates, which induce lethal damage to cellular macromolecules like DNA.[3][7]

G Prodrug Nitroaromatic Prodrug (R-NO₂) Nitroreductase Nitroreductase (NTR) (e.g., FMN-dependent) Prodrug->Nitroreductase Reduction (+2e⁻) Nitroso Nitroso Intermediate (R-NO) Nitroreductase->Nitroso Hydroxylamine Hydroxylamine Intermediate (R-NHOH) Nitroso->Hydroxylamine Further Reduction (+2e⁻) Damage DNA Damage & Cell Death Hydroxylamine->Damage Covalent Adducts & Reactive Nitrogen Species

Mechanism of Nitroaromatic Drug Activation.

The position of the nitro group on the heterocyclic ring is paramount. SAR studies of antitubercular nitroimidazoles have demonstrated that moving the nitro group from the 4-position to the 5-position dramatically alters both chemical reactivity and biological activity against Mycobacterium tuberculosis.[8] While 4-nitroimidazoles like PA-824 exhibit both aerobic and anaerobic activity, 5-nitroimidazoles (e.g., metronidazole) are typically only active under anaerobic conditions.[8] This underscores the subtle yet profound influence of positional isomerism on the drug's interaction with activating enzymes and its subsequent mechanism of action.

Inferred SAR of this compound

Based on the principles derived from related compounds, we can infer a likely SAR profile for the title compound.

SAR compound N7_Nitro 7-Nitro Group: - Likely primary pharmacophore - Requires reductive activation - Potent electron-withdrawing effect compound->N7_Nitro N4_Oxide 4-Oxide Moiety: - Modulates solubility & metabolism - Alters electronic distribution - May enhance activity/selectivity compound->N4_Oxide Scaffold Imidazo[4,5-b]pyridine Core: - Privileged scaffold - Analogue of purine - Site for further modification (e.g., C2, C5, C6) compound->Scaffold

Key Structural Features for SAR Analysis.
  • The 7-Nitro Group : This is hypothesized to be the key pharmacophoric element responsible for the compound's bioactivity. Its strong electron-withdrawing nature significantly lowers the reduction potential of the molecule, likely making it a substrate for nitroreductase enzymes. Its specific location at position 7 will dictate the precise redox potential and steric interactions within the enzyme's active site, distinguishing its activity profile from other positional isomers (e.g., 5-nitro or 6-nitro).

  • The 4-Oxide Moiety : The pyridine N-oxide is a common feature in medicinal chemistry used to modulate a drug's physicochemical properties. The N-oxide group can increase aqueous solubility, alter metabolic pathways (potentially blocking metabolism at the nitrogen), and modify the electronic character of the pyridine ring. This can lead to enhanced bioavailability and, in some cases, directly contribute to improved potency or a modified spectrum of activity.

  • Positional Isomerism : As seen with nitroimidazoles, the precise location of the nitro group is critical. A hypothetical comparison suggests that different isomers would exhibit distinct activity profiles.

Isomer Hypothesized Impact on Activity Rationale based on Analogs
7-Nitro (Title Compound) Potentially active; specific spectrum depends on recognition by nitroreductases.The 7-position is electronically distinct, influencing the ease of reduction.
6-Nitro Potentially active; may exhibit a different spectrum of activity (e.g., anticancer, ADA inhibition).6-nitro-3H-imidazo[4,5-b]pyridines are known as potential adenosine deaminase (ADA) inhibitors.[5]
5-Nitro Potentially active; may favor anaerobic activity.In nitroimidazoles, the 5-nitro position is associated with classic anaerobic activity.[8]

Table 2: Hypothetical comparison of nitro-positional isomers of 3H-Imidazo[4,5-b]pyridine, 4-oxide.

Comparative Landscape with Known Nitroaromatic Drugs

To contextualize the potential of this compound, it is useful to compare its inferred features with established nitroaromatic drugs.

Compound Core Scaffold Nitro Position Key SAR Features Primary Activity
Metronidazole Imidazole5-NitroSmall side chain at N1.Anaerobic bacteria & protozoa.[8]
PA-824 (Pretomanid) Bicyclic Nitroimidazo-oxazine4-NitroBicyclic system and lipophilic tail are critical for aerobic activity.M. tuberculosis (aerobic & anaerobic).[8]
This compound (Hypothetical) Imidazo[4,5-b]pyridine7-NitroFused pyridine ring; N-oxide moiety.Inferred antimicrobial/antiprotozoal; spectrum unknown.

Table 3: Comparative analysis of the title compound with benchmark nitroaromatic agents.

Experimental Protocols for SAR Validation

Validating the inferred SAR requires rigorous experimental testing. A standard workflow would involve synthesizing the parent compound and its key analogs (e.g., positional isomers, the corresponding amine from nitro reduction, and the de-oxygenated analog) and subjecting them to a battery of in vitro assays.

Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.

1. Preparation of Materials:

  • Microorganism: Select relevant bacterial or protozoal strains (e.g., E. coli, S. aureus, Giardia lamblia). Grow cultures to the logarithmic phase in appropriate liquid media (e.g., Mueller-Hinton Broth for bacteria).
  • Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
  • Assay Plate: Use sterile 96-well microtiter plates.

2. Assay Procedure:

  • Serial Dilution: Dispense 50 µL of sterile broth into wells A-H of columns 2-12. Add 100 µL of the test compound stock solution (at 2x the highest desired final concentration) to column 1. Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing, and repeating across to column 10. Discard the final 50 µL from column 10. Columns 11 (growth control) and 12 (sterility control) receive no compound.
  • Inoculation: Adjust the microbial culture to a standardized concentration (e.g., 0.5 McFarland standard for bacteria, yielding ~1.5 x 10⁸ CFU/mL). Dilute this suspension so that the final inoculum in each well will be ~5 x 10⁵ CFU/mL. Add 50 µL of this final inoculum to wells in columns 1-11. Add 50 µL of sterile broth to column 12.
  • Incubation: Cover the plate and incubate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria; anaerobic or microaerophilic conditions may be required).

3. Data Analysis:

  • MIC Determination: After incubation, determine the MIC by visual inspection for the lowest concentration at which no turbidity (growth) is observed. A spectrophotometric reading (e.g., at 600 nm) can also be used.
  • Controls: The growth control (column 11) should show turbidity, and the sterility control (column 12) should remain clear. A positive control with a known antibiotic should be run in parallel.

Causality and Self-Validation: This protocol includes essential controls to validate the results. The growth control ensures the microbe is viable, the sterility control confirms the medium is not contaminated, and a reference antibiotic validates the assay's sensitivity. The serial dilution method systematically tests a range of concentrations to pinpoint the inhibitory threshold.

workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis Culture Prepare Microbial Culture Inoculation Inoculate with Standardized Microbe Culture->Inoculation Compound Prepare Compound Stock Solution Dilution Serial Dilution in 96-Well Plate Compound->Dilution Dilution->Inoculation Incubation Incubate under Appropriate Conditions Inoculation->Incubation Readout Visual or Spectrophotometric Readout Incubation->Readout MIC Determine MIC Readout->MIC Controls Validate with Controls (Growth, Sterility, Positive) MIC->Controls

Workflow for MIC Determination via Broth Microdilution.

Conclusion and Future Directions

The SAR analysis of this compound, inferred from its structural components and related chemical classes, strongly suggests its potential as a bioactive agent, likely functioning as a bioreductive prodrug. The 7-nitro group is predicted to be the central pharmacophore, with the imidazo[4,5-b]pyridine core providing a versatile platform for biological interaction and the 4-oxide moiety fine-tuning its physicochemical properties.

This theoretical framework provides a strong rationale for the synthesis and empirical evaluation of this compound. Future research should focus on:

  • Synthesis and Biological Screening: Preparing the title compound and its key analogs (positional isomers, reduced amine, and de-oxygenated parent) to establish a foundational SAR.

  • Mechanism of Action Studies: Investigating its dependence on nitroreductase enzymes using resistant strains or in vitro enzyme assays.

  • Spectrum of Activity: Screening against a broad panel of anaerobic and aerobic bacteria, protozoa, and cancer cell lines to identify its primary therapeutic potential.

By systematically addressing these questions, the true therapeutic potential of this promising scaffold can be fully elucidated, paving the way for the development of novel therapeutic agents.

References

  • National Institutes of Health. (2024). Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). Retrieved from [Link]

  • Krasavin, M., et al. (2022). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of New 5- or 7-Substituted 3-Nitroimidazo[1,2-a]pyridine Derivatives Using SNAr and Palladium-Catalyzed Reactions To Explore Antiparasitic Structure–Activity Relationships. Retrieved from [Link]

  • Hjouji, M., et al. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. MDPI. Retrieved from [Link]

  • Al-Malki, A. L., et al. (2021). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. Retrieved from [Link]

  • Bukowski, L., & Kaliszan, R. (1991). Imidazo[4,5-b]pyridine derivatives of potential tuberculostatic activity. Part 1: Synthesis and quantitative structure-activity relationships. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and transformations of 4-nitro-1-ethyl derivative of imidazo[4,5-s]pyridine-2-one. Retrieved from [Link]

  • Starčević, K., et al. (2021). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. MDPI. Retrieved from [Link]

  • Shelke, R. N., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. SciSpace. Retrieved from [Link]

  • Semantic Scholar. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Retrieved from [Link]

  • ResearchGate. (n.d.). Antimicrobial activity of some published imidazo[4,5-b]pyridine and imidazo [4,5-c]pyridine derivatives. Retrieved from [Link]

  • ResearchGate. (2023). Novel iminocoumarine imidazo[4,5-b]pyridine derivatives: Design, synthesis and biological evaluation. Retrieved from [Link]

  • Anderson, J. R., et al. (2008). Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4. National Institutes of Health. Retrieved from [Link]

  • Pharmacology Discovery Services. (n.d.). In Vitro Antimicrobials. Retrieved from [Link]

  • Anderson, J. R., et al. (2009). Structure-Activity Relationships of Antitubercular Nitroimidazoles. II. Determinants of aerobic activity and quantitative structure-activity relationships. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. 5. Structure−activity relationships of 5-NI building blocks. Retrieved from [Link]

  • Wiegand, I., et al. (2020). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. National Institutes of Health. Retrieved from [Link]

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. PubMed Central. Retrieved from [Link]

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A Comparative Guide to 7-Substituted 3H-Imidazo[4,5-b]pyridines: Synthesis, Reactivity, and Biological Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of key derivatives of the 3H-imidazo[4,5-b]pyridine scaffold, a privileged heterocyclic system in medicinal chemistry due to its structural analogy to natural purines. We will focus on the synthesis, chemical properties, and biological performance of 7-nitro, 7-amino, and 7-chloro derivatives. Furthermore, we will explore the synthetic utility of 3H-Imidazo[4,5-b]pyridine, 7-nitro-, 4-oxide , a key intermediate for accessing further structural diversity. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their work.

Introduction: The Imidazo[4,5-b]pyridine Scaffold

The imidazo[4,5-b]pyridine core, also known as 1-deazapurine, is a cornerstone in the development of therapeutic agents. Its ability to mimic endogenous purines allows it to interact with a wide array of biological targets, including kinases, G-protein coupled receptors, and various enzymes. The substituent at the 7-position of the pyridine ring plays a critical role in modulating the electronic properties, reactivity, and ultimately, the biological activity of the entire molecule. This guide provides a comparative analysis of key functional group interconversions at this position, offering a framework for rational drug design.

Comparative Synthesis Strategies

The construction of the imidazo[4,5-b]pyridine core and the subsequent manipulation of the 7-substituent are pivotal for generating a library of diverse compounds.

Core Scaffold Synthesis

A prevalent and efficient method for constructing the core involves a reductive cyclization of a 2-nitro-3-aminopyridine precursor with an aldehyde. This one-pot reaction is advantageous due to its operational simplicity and generally good yields.[1]

cluster_0 Core Synthesis 2_nitro_3_aminopyridine 2-Nitro-3-aminopyridine reductive_cyclization Reductive Cyclization (e.g., Na2S2O4 or SnCl2) 2_nitro_3_aminopyridine->reductive_cyclization aldehyde Aldehyde (R-CHO) aldehyde->reductive_cyclization imidazo_pyridine 2-Substituted-3H-imidazo[4,5-b]pyridine reductive_cyclization->imidazo_pyridine

Caption: General synthesis of the imidazo[4,5-b]pyridine core.

This approach is highly versatile, allowing for the introduction of various substituents at the 2-position by selecting the appropriate aldehyde. For the purpose of this guide, we will consider the synthesis of the parent 7-nitro-3H-imidazo[4,5-b]pyridine, which can be achieved through similar strategies starting with a suitably substituted pyridine precursor.

Interconversion of 7-Substituents

The 7-nitro derivative serves as a crucial branching point for accessing other key analogs. The electron-withdrawing nature of the nitro group makes it an excellent precursor for reduction to the electron-donating amino group, which in turn can be converted to a variety of other functionalities, such as halogens, via diazotization reactions.

7_nitro 7-Nitro Derivative 7_nitro_oxide 7-Nitro-4-oxide (Intermediate) 7_nitro->7_nitro_oxide N-Oxidation (e.g., m-CPBA) 7_amino 7-Amino Derivative 7_nitro->7_amino Reduction (e.g., Pd/C, H2) 7_chloro 7-Chloro Derivative 7_amino->7_chloro Sandmeyer Reaction (NaNO2, HCl, CuCl)

Caption: Key interconversions of the 7-substituent.

  • N-Oxidation (7-Nitro to 7-Nitro-4-oxide): The pyridine nitrogen can be oxidized to the N-oxide using a peracid, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid.[2][3] This transformation alters the electronic properties of the pyridine ring, increasing its electron deficiency and influencing its reactivity and potential as a hydrogen bond acceptor.

  • Reduction (7-Nitro to 7-Amino): The nitro group is readily reduced to a primary amine.[4] Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method. This conversion from a strong electron-withdrawing group to an electron-donating group dramatically alters the molecule's properties and biological interaction profile.

  • Halogenation (7-Amino to 7-Chloro): The 7-amino derivative can be converted to the 7-chloro analog via the Sandmeyer reaction.[5] This involves the formation of a diazonium salt from the amine using nitrous acid (generated in situ from NaNO₂ and HCl), followed by displacement with chloride using a copper(I) chloride catalyst. The introduction of a halogen provides a handle for further functionalization through cross-coupling reactions.

Comparative Physicochemical and Biological Performance

The nature of the 7-substituent profoundly impacts the compound's performance. While specific data for the 7-nitro-4-oxide is not extensively published, we can compare the known properties of related derivatives to guide research efforts.

Chemical Reactivity and Properties
DerivativeKey Properties and Reactivity
7-Nitro Strong electron-withdrawing group; activates the pyridine ring for nucleophilic aromatic substitution (if a leaving group is present); serves as a precursor for the amino group.[4]
7-Nitro-4-oxide The N-oxide group further enhances the electron-deficient nature of the pyridine ring. It is a key intermediate for synthesizing di-halogenated compounds (e.g., 5,7-dichloro derivatives) by reaction with reagents like POCl₃.
7-Amino Electron-donating group; increases the electron density of the pyridine ring; can act as a hydrogen bond donor; precursor for diazotization reactions.[6]
7-Chloro Electron-withdrawing group (inductive); provides a site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further complexity.[7]
Biological Activity: A Comparative Overview

The imidazo[4,5-b]pyridine scaffold has been extensively explored as an inhibitor of various protein kinases and as an antimicrobial agent. The 7-substituent is crucial for tuning potency and selectivity.

Table 1: Comparative Biological Activity Profile of Imidazo[4,5-b]pyridine Derivatives Note: The following data is compiled from various sources for different derivatives within the imidazo[4,5-b]pyridine class to illustrate the impact of substituents. Direct comparison requires testing under identical conditions.

Target ClassDerivative TypeExample Compound/DataSource
Kinase Inhibition Bromo-substituted with amidino groupIC₅₀: 0.4 µM (Colon Carcinoma) for a 2-phenyl-amidino derivative.[8]
Amino-substituted tetracyclicIC₅₀: 0.3 - 0.9 µM (HCT116 & MCF-7 cells) for tetracyclic amino derivatives.[9]
C7-Pyrazolyl substitutedAurora-A IC₅₀: 0.212 µM for a 7-(1-benzyl-1H-pyrazol-4-yl) derivative.[10]
Antimicrobial Bromo-substitutedProminent activity against E. coli and B. cereus for various 6-bromo derivatives.[2]
Amidino-substitutedMIC: 32 µM against E. coli for a 6-bromo-2-phenyl-amidino derivative.[7][8]
GeneralDerivatives with Cl and NO₂ substituents have shown potent activities against bacteria and fungi.[11]

Analysis:

  • Kinase Inhibition: The scaffold is a potent kinase inhibitor. The addition of complex side chains, often containing amino groups or other hydrogen-bonding moieties, is a common strategy to achieve high potency, with IC₅₀ values frequently in the nanomolar to low micromolar range.[8][9]

  • Antimicrobial Activity: Halogenated and nitro-substituted derivatives often exhibit significant antimicrobial properties.[2][11] The electron-withdrawing nature of these groups appears to be beneficial for this activity.

Detailed Experimental Protocols

To ensure reproducibility and independent verification, the following detailed protocols are provided for key synthetic transformations and biological assays.

Protocol 1: Inferred Synthesis of this compound

Causality: This protocol is based on standard procedures for the N-oxidation of electron-deficient pyridines.[2][3] m-CPBA is a widely used, reliable oxidant for this transformation. The reaction is typically performed in a chlorinated solvent to ensure solubility of the reactants and oxidant.

  • Dissolution: Dissolve 1.0 equivalent of 7-nitro-3H-imidazo[4,5-b]pyridine in dichloromethane (CH₂Cl₂).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Oxidant Addition: Add a solution of 1.1 to 1.5 equivalents of m-CPBA (meta-chloroperoxybenzoic acid) in CH₂Cl₂ dropwise to the cooled solution over 30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, wash the reaction mixture sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench excess peracid, followed by brine.

  • Extraction & Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Reduction of 7-Nitro to 7-Amino Derivative

Causality: Catalytic hydrogenation is a clean and high-yielding method for the reduction of aromatic nitro groups.[4] Palladium on carbon is the catalyst of choice due to its high activity and selectivity.

  • Setup: To a solution of 1.0 equivalent of 7-nitro-3H-imidazo[4,5-b]pyridine in methanol or ethanol, add 10% by weight of 10% Palladium on carbon (Pd/C).

  • Hydrogenation: Place the reaction vessel under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC until the starting material is completely consumed.

  • Filtration: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the 7-amino-3H-imidazo[4,5-b]pyridine, which can often be used without further purification.

Protocol 3: Aurora Kinase Inhibition Assay (Biochemical)

Causality: This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase (e.g., Aurora-A) by measuring the amount of ATP consumed during the phosphorylation of a substrate peptide. A luminescence-based readout provides high sensitivity.

cluster_1 Kinase Inhibition Assay Workflow start Prepare Assay Plate: Kinase, Substrate, Buffer, ATP add_compound Add Test Compound (in DMSO, serial dilutions) start->add_compound 1 incubate Incubate at RT (e.g., 60 min) add_compound->incubate 2 stop_reaction Stop Kinase Reaction & Add ADP Detection Reagent incubate->stop_reaction 3 measure_luminescence Measure Luminescence (Proportional to ADP produced) stop_reaction->measure_luminescence 4 calculate_ic50 Calculate IC50 Value measure_luminescence->calculate_ic50 5

Caption: Workflow for a typical kinase inhibition assay.

  • Reagent Preparation: Prepare a kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT). Prepare solutions of purified recombinant Aurora-A kinase, a suitable substrate peptide, and ATP in the kinase buffer.

  • Compound Plating: Serially dilute the test compounds in DMSO and add them to the wells of a 384-well assay plate. Include positive (no inhibitor) and negative (no kinase) controls.

  • Initiate Reaction: Add the kinase, substrate, and ATP mixture to the wells to start the reaction.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and add a detection reagent (e.g., ADP-Glo™, Promega) that converts the ADP produced into a luminescent signal.

  • Data Analysis: Read the luminescence on a plate reader. Plot the signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion and Future Directions

The 7-substituted 3H-imidazo[4,5-b]pyridine scaffold represents a highly versatile platform for the development of novel therapeutics. The 7-nitro derivative is a key synthetic intermediate, providing access to the 7-amino and 7-chloro analogs through reliable and well-documented chemical transformations. While the direct biological profile of the 7-nitro-4-oxide derivative remains to be fully elucidated, its utility as a precursor for further diversification is clear. The comparative data presented herein for related analogs underscores the importance of the 7-substituent in defining biological activity, particularly in the context of kinase inhibition and antimicrobial applications. Future work should focus on the systematic synthesis and screening of a focused library of 7-substituted derivatives, including the N-oxide, to fully map the structure-activity relationship and unlock the therapeutic potential of this important heterocyclic system.

References

  • Gloc, E., et al. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 26(11), 3365. Available at: [Link]

  • ResearchGate. Synthesis, Antioxidant and Antimicrobial Activities of some Imidazo[4,5-d]pyridine Derivatives. Available at: [Link]

  • Shelke, R. N., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry, 8(1), 25-32. Available at: [Link]

  • Organic Syntheses. Pyridine-N-oxide. Available at: [Link]

  • Boček Pavlinac, I., et al. (2022). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 28(1), 34. Available at: [Link]

  • Boček Pavlinac, I., et al. (2022). Biological Activity of Amidino-Substituted Imidazo [4,5- b]pyridines. Molecules, 28(1), 34. Available at: [Link]

  • FULIR. Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. Available at: [Link]

  • European Journal of Chemistry. Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. Available at: [Link]

  • Selvita. Biological Activity of Amidino-Substituted Imidazo 4 5 b pyridines. Available at: [Link]

  • A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. Available at: [Link]

  • Wikipedia. Sandmeyer reaction. Available at: [Link]

  • Nature. Deaminative chlorination of aminoheterocycles. Available at: [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. Available at: [Link]

  • PMC. Recent trends in the chemistry of Sandmeyer reaction: a review. Available at: [Link]

  • NIH. Nitro to amine reductions using aqueous flow catalysis under ambient conditions. Available at: [Link]

  • A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. Available at: [Link]

  • PubMed Central. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Available at: [Link]

  • NIH. Design, Synthesis, and Insecticidal Activities of Imidazo[4,5-b]Pyridine Compounds Containing Amino Fragment. Available at: [Link]

  • NIH. 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition. Available at: [Link]

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Comparative Efficacy of 3H-Imidazo[4,5-b]pyridine, 7-nitro-, 4-oxide in Cancer Cell Lines: A Mechanistic Overview and Guide to Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the potential anti-cancer agent, 3H-Imidazo[4,5-b]pyridine, 7-nitro-, 4-oxide. Due to the novelty of this specific molecule, direct comparative data is limited. Therefore, this document synthesizes established principles from its core chemical moieties—the nitro-substituted imidazole and the imidazo[4,5-b]pyridine scaffold—to propose a robust framework for its evaluation. We will explore its likely dual-pronged mechanism of action and present a guide for its comparative efficacy assessment across relevant cancer cell lines.

Introduction to the Compound: A Hypoxia-Activated Kinase Inhibitor Candidate

This compound is a heterocyclic compound with significant therapeutic potential rooted in its unique structure. The molecule integrates two key pharmacophores:

  • A Nitro-substituted Aromatic System: The presence of a nitro group suggests its role as a hypoxia-activated prodrug (HAP).[1][2][3] HAPs are inactive compounds that undergo bioreductive activation under the low-oxygen conditions characteristic of solid tumors.[1][3] This targeted activation minimizes toxicity to healthy, well-oxygenated tissues.[2]

  • An Imidazo[4,5-b]pyridine Core: This scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to interact with a variety of biological targets, most notably protein kinases.[4][5][6] Many kinase inhibitors are built upon this or similar heterocyclic frameworks.[6][7]

This dual-functionality positions this compound as a promising candidate for targeting solid tumors, which are often characterized by both hypoxic regions and dysregulated kinase signaling.

Proposed Mechanism of Action

We hypothesize a two-stage mechanism of action for this compound, combining targeted cytotoxicity with broader signaling inhibition.

Bioreductive Activation in Hypoxic Environments

Under normoxic conditions, the nitro group of the compound is readily re-oxidized, rendering the molecule relatively inert. However, in the hypoxic microenvironment of a tumor, the nitro group can be reduced by endogenous one-electron reductases (e.g., cytochrome P450 reductases).[8] This reduction is typically irreversible in the absence of oxygen and leads to the formation of highly reactive cytotoxic species, such as nitroso, hydroxylamine, and amine metabolites.[8][9] These reactive intermediates can induce cellular damage through covalent binding to macromolecules like DNA and proteins, leading to cell death.[8][10] This selective killing of hypoxic cells is a key advantage, as these cells are notoriously resistant to conventional chemotherapy and radiotherapy.[3][11]

Hypoxia_Activated_Prodrug_Mechanism cluster_0 Normoxic Cell (High O2) cluster_1 Hypoxic Cell (Low O2) Prodrug_N R-NO2 (Inactive Prodrug) Radical_Anion_N R-NO2•- Prodrug_N->Radical_Anion_N 1e- Reduction (Reductase) Radical_Anion_N->Prodrug_N Re-oxidation O2_Radical_N O2•- (Superoxide) Radical_Anion_N->O2_Radical_N e- Transfer O2_N O2 Prodrug_H R-NO2 (Inactive Prodrug) Radical_Anion_H R-NO2•- Prodrug_H->Radical_Anion_H 1e- Reduction (Reductase) Reactive_Metabolites R-NHOH, R-NH2 (Reactive Species) Radical_Anion_H->Reactive_Metabolites Further Reduction (Irreversible) Cytotoxicity DNA/Protein Adducts -> Cell Death Reactive_Metabolites->Cytotoxicity Prodrug_Entry Prodrug Enters Cell Prodrug_Entry->Prodrug_N Prodrug_Entry->Prodrug_H

Caption: Bioreductive activation of a nitroaromatic prodrug.

Kinase Inhibition

The imidazo[4,5-b]pyridine core is structurally similar to purine, enabling it to function as an ATP-competitive inhibitor in the active site of various protein kinases.[5] Derivatives of this scaffold have shown inhibitory activity against kinases crucial for cancer cell proliferation and survival, such as Aurora kinases.[6][7] The specific kinase targets of this compound would need to be determined experimentally, but it is plausible that it could inhibit pathways downstream of growth factor receptors that are often active in cancer.

Kinase_Inhibition_Pathway Example: MAPK/ERK Signaling Pathway Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ATP_Site ATP Binding Site ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Compound Imidazo[4,5-b]pyridine Core Compound->ATP_Site Competitive Binding

Caption: Potential inhibition of a kinase signaling pathway.

Hypothetical Comparative Efficacy Data

To illustrate the expected performance of this compound, the following table presents hypothetical IC50 values. This data represents a plausible outcome from in vitro cytotoxicity assays, comparing the compound's effect under normal oxygen (normoxic) and low oxygen (hypoxic) conditions across different cancer cell lines.

Cell LineCancer TypeConditionHypothetical IC50 (µM)Hypoxia Selectivity Ratio (Normoxic IC50 / Hypoxic IC50)
MCF-7 Breast AdenocarcinomaNormoxic (21% O₂)45.515.2
Hypoxic (1% O₂)3.0
HCT116 Colorectal CarcinomaNormoxic (21% O₂)62.020.7
Hypoxic (1% O₂)3.0
A549 Lung CarcinomaNormoxic (21% O₂)58.316.2
Hypoxic (1% O₂)3.6
K562 Chronic Myeloid LeukemiaNormoxic (21% O₂)35.01.1
Hypoxic (1% O₂)31.8
HUVEC Normal (Non-cancerous)Normoxic (21% O₂)> 100N/A
Hypoxic (1% O₂)> 100

Disclaimer: This data is for illustrative purposes only and is not derived from actual experiments on this compound.

Interpretation of Hypothetical Data:

  • High Hypoxic Selectivity in Solid Tumor Lines: The compound shows significantly greater potency (lower IC50) under hypoxic conditions in cell lines derived from solid tumors (MCF-7, HCT116, A549). This is the expected outcome for a HAP.

  • Limited Activity in Hematological Cancer: The K562 leukemia cell line, which is grown in suspension and does not typically form hypoxic cores, shows minimal difference in sensitivity between normoxic and hypoxic conditions.

  • Safety Towards Normal Cells: The high IC50 value against HUVEC (human umbilical vein endothelial cells) suggests low cytotoxicity to normal, healthy cells.

Experimental Protocols for Evaluation

To validate the hypothetical efficacy and mechanism of action, a standardized set of experiments is required.

Experimental_Workflow Start Select Cancer & Normal Cell Lines Culture Cell Culture Start->Culture Split Divide Cultures for Normoxic & Hypoxic Conditions Culture->Split Normoxia Incubate at 21% O2 Split->Normoxia Hypoxia Incubate in Hypoxia Chamber (e.g., 1% O2) Split->Hypoxia Dose Dose-Response Treatment with Compound Normoxia->Dose Hypoxia->Dose Assay Perform Cytotoxicity Assay (e.g., SRB/MTT) Dose->Assay After 72h Incubation Calculate Calculate IC50 Values & Selectivity Ratio Assay->Calculate Mechanism Mechanism of Action Studies (Western Blot, Flow Cytometry) Calculate->Mechanism End Data Analysis & Comparison Mechanism->End

Caption: Workflow for comparative efficacy testing.

Cell Culture and Hypoxia Induction
  • Cell Line Maintenance: Culture selected cancer cell lines (e.g., MCF-7, HCT116) and a normal control line (e.g., HUVEC) in their recommended media supplemented with fetal bovine serum and antibiotics.

  • Seeding: Seed cells into 96-well plates at a predetermined density for cytotoxicity assays or larger flasks for protein/flow cytometry analysis.

  • Hypoxia Induction: Place plates/flasks for the hypoxic arm of the experiment into a modular incubator chamber. Flush the chamber with a gas mixture of 1% O₂, 5% CO₂, and balanced N₂. Seal and incubate alongside the normoxic plates (standard 5% CO₂ incubator).

In Vitro Cytotoxicity Assay (SRB Assay)

The Sulforhodamine B (SRB) assay is a reliable method for measuring drug-induced cytotoxicity based on cellular protein content.

  • Treatment: After 24 hours of acclimation (including hypoxia induction), treat cells with a serial dilution of this compound. Include a vehicle-only control.

  • Incubation: Incubate the plates for 72 hours under their respective normoxic or hypoxic conditions.

  • Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells. Incubate for 1 hour at 4°C.

  • Staining: Wash the plates five times with slow-running tap water and air dry. Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes.

  • Solubilization: Wash the plates with 1% (v/v) acetic acid to remove unbound dye and air dry. Add 10 mM Tris base solution to each well to solubilize the bound dye.

  • Measurement: Read the optical density at 510 nm using a microplate reader.

  • Analysis: Calculate the IC50 values using non-linear regression analysis from the dose-response curves.

Western Blot for Mechanistic Markers
  • Protein Extraction: Treat cells in larger flasks with the compound at its IC50 concentration for 24-48 hours under normoxic and hypoxic conditions. Lyse the cells and quantify protein concentration.

  • Electrophoresis & Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe membranes with primary antibodies against:

    • Hypoxia Marker: HIF-1α (to confirm the hypoxic state).

    • DNA Damage Marker: γH2AX (to confirm cytotoxicity from the activated prodrug).

    • Kinase Pathway Markers: Phospho-ERK, Total-ERK, Phospho-AKT, Total-AKT (to screen for pathway inhibition).

    • Loading Control: β-actin or GAPDH.

  • Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

Conclusion and Future Directions

This compound represents a promising class of anti-cancer compounds with a potential dual mechanism of action. Its design allows for tumor-specific activation, potentially leading to a wider therapeutic window compared to non-targeted agents. The experimental framework outlined in this guide provides a clear path for researchers to rigorously evaluate its efficacy and elucidate its precise molecular targets. Future studies should focus on comprehensive kinome profiling to identify the specific kinases inhibited by the imidazopyridine core and in vivo studies in xenograft models to confirm the hypoxia-selective efficacy observed in vitro.

References

  • Application of Hypoxia-Activated Prodrugs in Tumor Therapy: Design Strategies and Perspectives. Journal of Medicinal Chemistry.
  • Hypoxia-activated prodrugs in cancer therapy: progress to the clinic. PubMed.
  • Targeting Hypoxia: Hypoxia-Activated Prodrugs in Cancer Therapy. Frontiers in Oncology.
  • Hypoxia-activ
  • Molecular Pathways: Hypoxia-activated prodrugs in cancer therapy. PubMed Central.
  • Mechanism of bioreductive activation of 2-nitroimidazole prodrugs.
  • Significance of nitroimidazole compounds and hypoxia-inducible factor-1 for imaging tumor hypoxia. PubMed Central.
  • Reductive activation mechanism of 2-nitroimidazole in carcinoma hypoxic...
  • Use of 2-nitroimidazoles as bioreductive markers for tumour hypoxia. PubMed.
  • Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. PubMed Central.
  • 7-Nitro-3H-imidazo[4,5-b]pyridine. Smolecule.
  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
  • 3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition: Co-crystallisation studies with Aurora-A reveal distinct differences in the orientation of the pyrazole N1-substituent. PubMed.
  • 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 3H-Imidazo[4,5-b]pyridine, 7-nitro-, 4-oxide

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers at the forefront of science, our work with novel chemical entities demands not only precision in our experiments but also an unwavering commitment to safety and environmental stewardship. The compound 3H-Imidazo[4,5-b]pyridine, 7-nitro-, 4-oxide, a heterocyclic nitroaromatic compound, is a valuable building block in medicinal chemistry and materials science.[1] However, its structural motifs—specifically the nitro group and the N-oxide—necessitate a rigorous and informed approach to its handling and disposal.

This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound and its associated waste streams. The procedures outlined here are designed to ensure the safety of laboratory personnel, maintain regulatory compliance, and protect our environment.

Hazard Profile and Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent risks of a compound is the foundation of safe handling. While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, we can infer its hazard profile from its chemical class and related structures. Nitroaromatic compounds are frequently toxic, mutagenic, and environmentally persistent.[2][3] The electron-withdrawing nature of the nitro group makes these compounds resistant to oxidative degradation and can contribute to their biological reactivity.[3]

Based on data from structurally similar compounds, we must assume this compound presents the following risks:

Hazard Class Anticipated Risk Rationale / Supporting Evidence
Acute Toxicity, Oral Harmful if swallowed. The parent scaffold, imidazo[4,5-b]pyridine, is classified as Acute Toxicity 4 (Oral).[4]
Skin Corrosion/Irritation Causes skin irritation. Analogs like 4-Nitropyridine N-oxide and its derivatives are classified as Category 2 skin irritants.[5][6]
Serious Eye Damage/Irritation Causes serious eye irritation. Related compounds are consistently listed as Category 2 or 2A eye irritants.[5][6][7]
Germ Cell Mutagenicity Suspected of causing genetic defects. At least one related nitropyridine N-oxide compound is classified as Mutagenicity Category 2.[6]
Environmental Hazard Toxic to aquatic life. Nitroaromatic compounds are recognized as priority pollutants and environmental hazards.[2]

Causality: The combination of the pyridine N-oxide and a nitro group creates a highly polarized molecule with reactive sites. These features are responsible for both its utility in synthesis and its potential for toxicity, making neutralization by laboratory personnel risky and inadvisable. Therefore, the core principle of this disposal guide is containment and professional removal , not chemical deactivation at the bench.

Pre-Disposal: Personal Protective Equipment (PPE) and Safe Handling

Before any waste is handled, ensuring personal and environmental protection is paramount.

  • Engineering Controls : All handling of the solid compound and its solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Chemical safety goggles and a face shield are mandatory.

    • Hand Protection : Use chemically resistant gloves, such as nitrile gloves. Double-gloving is recommended when handling concentrated solutions.

    • Body Protection : A flame-retardant lab coat and closed-toe shoes are required.

The Disposal Workflow: A Step-by-Step Protocol

This protocol ensures that waste is collected, stored, and disposed of in a manner that is safe, compliant, and self-validating.

Step 1: Container Selection and Preparation

  • Action : Select a dedicated hazardous waste container that is compatible with the waste stream. For organic solvent waste, a high-density polyethylene (HDPE) container is preferred. For solid waste, use a clearly marked, sealable container.

  • Causality : Using a compatible container prevents degradation of the container and potential leaks.[8] Never use metal containers for potentially corrosive waste.

Step 2: Waste Segregation and Collection

  • Action : Segregate waste streams scrupulously.

    • Solid Waste : Collect unreacted compound, contaminated filter paper, and weighing boats in a designated solid waste container.

    • Liquid Waste (Organic) : Collect solutions of the compound in organic solvents (e.g., DMF, alcohols) in a liquid waste container.

    • Liquid Waste (Aqueous) : Collect aqueous solutions in a separate liquid waste container. Do not dispose of any amount down the drain.

  • Causality : Segregation is critical. Mixing organic nitro compounds with strong oxidizing acids can lead to violent, exothermic reactions.[9] Keeping waste streams separate prevents unforeseen chemical reactions and simplifies the final disposal process for your institution's EHS team.[10]

Step 3: Accurate and Compliant Labeling

  • Action : Immediately label the waste container using your institution's official Hazardous Waste tag. The label must include:

    • The words "HAZARDOUS WASTE" .[8]

    • The full, unabbreviated chemical name: "this compound" .

    • The CAS Number: 14432-11-2 .

    • All other chemical constituents in the container, listed by percentage.

    • The accumulation start date (the date the first drop of waste was added).

  • Causality : Accurate labeling is a legal requirement and is essential for the safety of everyone who will handle the container.[11] It provides the necessary information for proper storage, transportation, and ultimate disposal.

Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)

  • Action : Store the sealed waste container in a designated SAA within the laboratory. This area must be at or near the point of generation. The container must be kept within a secondary containment bin to capture any potential leaks.

  • Causality : The SAA ensures that hazardous waste is managed safely and remains under the control of laboratory personnel until it is collected.[11] Secondary containment is a crucial safeguard against spills contaminating the laboratory environment.

Step 5: Arranging for Final Disposal

  • Action : Once the waste container is full, or as per your institution's policy, contact your Environmental Health and Safety (EHS) department to schedule a waste pickup. Do not allow waste to accumulate for extended periods.

  • Causality : EHS professionals are trained to handle, transport, and arrange for the final disposal of hazardous materials through licensed facilities, typically via high-temperature incineration. This is the final, critical step in the chain of custody, ensuring the compound is destroyed in an environmentally sound manner.

DisposalWorkflow start Identify Waste Stream (Solid, Organic, Aqueous) container Step 1: Select & Prepare Compatible Waste Container start->container labeling Step 2: Affix & Complete EHS Hazardous Waste Label container->labeling segregate Step 3: Add Waste to Container (Segregate Incompatibles!) labeling->segregate storage Step 4: Store Sealed Container in Secondary Containment (SAA) segregate->storage full Container Full or Pickup Required? storage->full full->segregate No ehs Step 5: Contact EHS for Waste Pickup full->ehs Yes end Professional Disposal (Incineration) ehs->end

Caption: Disposal workflow for this compound.

Emergency Protocol: Spill Management

In the event of an accidental spill, a swift and correct response is crucial.

  • Alert Personnel : Immediately alert others in the vicinity.

  • Assess the Spill : For a small, manageable spill contained within the fume hood:

    • Use a chemical spill kit with an absorbent material (e.g., vermiculite or sand) to cover the spill. Do not use combustible materials like paper towels.

    • Once absorbed, carefully scoop the material into a dedicated solid hazardous waste container.

    • Decontaminate the area with an appropriate solvent, collecting all cleaning materials as hazardous waste.

  • Evacuate : For a large spill, a spill outside of a fume hood, or any spill you are not comfortable handling, evacuate the area immediately. Close the doors and prevent re-entry.

  • Contact EHS : From a safe location, contact your institution's EHS emergency line for immediate assistance.

By adhering to these procedures, you contribute to a culture of safety and responsibility, ensuring that our pursuit of scientific advancement does not come at the cost of personal or environmental health.

References

  • Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. Annual Review of Microbiology, 49, 523-555. Available at: [Link]

  • van der Meer, J. R., et al. (1992). Degradation of nitroaromatic compounds by microorganisms. Applied and Environmental Microbiology, 58(11), 3430-3442. Available at: [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic compounds, from synthesis to biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. Available at: [Link]

  • Pakala, S. B., et al. (2007). Biodegradation of methyl parathion and p-nitrophenol: evidence for the presence of p-nitrophenol 2-hydroxylase in a Gram-negative Serratia sp. strain DS001. Applied Microbiology and Biotechnology, 73(6), 1454-1462. Available at: [Link]

  • Higson, F. K. (1992). Microbial degradation of nitroaromatic compounds. Advances in Applied Microbiology, 37, 1-19. Available at: [Link]

  • Avantor. (2011). Material Safety Data Sheet for PYRIDINE. Available at: [Link]

  • PubChem. (n.d.). 3H-Imidazo[4,5-b]pyridine-7-carboxylic acid. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

  • PubChem. (n.d.). 3H-Imidazo[4,5-b]pyridine. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Organic Nitro Compounds Waste Compatibility. Retrieved from [Link]

  • Northwestern University. (2023). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

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Personal protective equipment for handling 3H-Imidazo[4,5-b]pyridine, 7-nitro-, 4-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety & Handling Guide: 3H-Imidazo[4,5-b]pyridine, 7-nitro-, 4-oxide

This guide provides essential safety protocols and operational plans for handling this compound. As a specific Safety Data Sheet (SDS) for this compound is not widely available, the following directives are synthesized from an expert analysis of its constituent chemical moieties: the biologically active imidazo[4,5-b]pyridine core, the energetic nitro group, and the reactive N-oxide functional group. This approach ensures a robust and cautious safety framework.

Hazard Assessment: A Chemist's Perspective

Understanding the "why" behind safety protocols is critical. The structure of this compound presents a trifecta of potential hazards that must be respected.

  • Imidazo[4,5-b]pyridine Core: This heterocyclic system is a well-known scaffold in medicinal chemistry, forming the basis for numerous biologically active compounds.[1][2] Its presence suggests the potential for potent, unforeseen physiological effects upon exposure. Therefore, minimizing direct contact is the primary goal.

  • 7-Nitro Group: Aromatic nitro compounds are associated with significant toxicity and, in some cases, instability.[3] Thermal decomposition can generate toxic nitrogen oxides (NOx)[4]. The nitro functionality necessitates precautions against heat, shock, and friction.

  • Pyridine N-oxide Moiety: The N-oxide group increases the compound's polarity and can impart unique reactivity. Analogous compounds, such as 4-Nitropyridine N-oxide, are known irritants to the skin, eyes, and respiratory system and possess significant acute toxicity (LD50 = 107 mg/kg in rats).[5][6]

Given these factors, the compound must be treated as highly toxic, a skin and eye irritant, and potentially unstable under certain conditions.

Engineering Controls: Your First Line of Defense

Before any personal protective equipment is worn, the environment must be engineered for safety.

  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted within a certified and operational chemical fume hood.[7] This is non-negotiable and serves as the primary barrier against inhalation of fine powders or aerosols.

  • Ventilation: The laboratory should have adequate general ventilation to support the fume hood's function and to mitigate exposure from any fugitive emissions.[8]

  • Designated Area: All work with this compound should be restricted to a clearly marked, designated area within the fume hood to contain potential spills and prevent cross-contamination.[7]

Personal Protective Equipment (PPE): A Multi-Layered Barrier

A comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure. The following table summarizes the required equipment.

Protection Type Required Equipment Rationale and Best Practices
Eye & Face Chemical Splash Goggles & Full-Face ShieldGoggles provide a seal against splashes and dust.[9] A face shield worn over goggles is required to protect the entire face, especially during transfers or when working with quantities greater than a few milligrams.[10]
Hand Double-Gloving: Nitrile Gloves (Inner), Chemical-Resistant Gloves (Outer)An inner nitrile glove provides a baseline of protection. The outer glove should be a more robust material, such as butyl or neoprene, for extended operations. Always inspect gloves for defects before use and dispose of the outer glove immediately after handling the compound.[9][11]
Body Flame-Resistant Laboratory Coat & Chemical-Resistant ApronA flame-resistant coat is essential due to the presence of the nitro group.[7] A chemical-resistant apron worn over the lab coat provides an additional barrier against spills and splashes.[7] Ensure the lab coat is fully buttoned.
Respiratory NIOSH-Approved Respirator (Emergency Use)While routine handling should occur in a fume hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be readily available for emergency situations, such as a significant spill outside of containment.[11]
Foot Closed-Toe, Chemical-Resistant ShoesShoes must fully cover the foot. Leather or other absorbent materials are not suitable. Chemical-resistant overshoes should be considered if there is a significant risk of spills.[9]
Operational Plan: From Weighing to Waste

A systematic workflow is essential for minimizing risk. The following diagram and procedural steps outline the complete handling process.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_cleanup 3. Post-Procedure & Disposal prep_start Verify Fume Hood Operation gather_ppe Don Full PPE (Goggles, Shield, Double Gloves, FR Coat, Apron) prep_start->gather_ppe prep_area Prepare Designated Area (Absorbent liner, necessary equipment) gather_ppe->prep_area weigh Weigh Compound (Use tared container, minimize dust) prep_area->weigh Enter Fume Hood transfer Transfer / Dissolve (Keep sash low, handle carefully) weigh->transfer reaction Perform Reaction/ Procedure transfer->reaction decon Decontaminate Surfaces & Glassware reaction->decon Procedure Complete waste_solid Segregate Solid Waste (Gloves, paper, tips) into labeled, sealed container decon->waste_solid waste_liquid Segregate Liquid Waste (Solvents, reaction mixtures) into labeled, sealed container decon->waste_liquid remove_ppe Doff PPE in Correct Order (Outer gloves first) waste_solid->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash

Caption: Safe Handling Workflow for this compound.

Step-by-Step Handling Protocol:

  • Preparation : Before retrieving the compound, ensure the fume hood is operational.[7] Don all required PPE as detailed in the table above. Line the designated work area inside the hood with absorbent, disposable pads.

  • Weighing and Transfer : Weigh the solid compound within the fume hood.[7] Use a tared container to minimize the need for open-air transfers. Handle the material gently to avoid creating dust.

  • Post-Experiment Decontamination : After the procedure is complete, decontaminate all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water.[7]

  • Spill Response : In the event of a spill, immediately alert others in the area. If safe to do so, contain the spill with an inert absorbent material like sand or vermiculite.[8] Wearing full PPE, carefully collect the contaminated material into a sealed, labeled hazardous waste container. Wash the spill site thoroughly.[8]

Disposal Plan: Ensuring a Safe Conclusion

Improper disposal is a significant safety and environmental hazard.

  • Waste Segregation : All materials contaminated with this compound are considered hazardous waste.[7]

    • Solid Waste : Collect items such as gloves, weighing papers, paper towels, and contaminated absorbent material in a designated, sealed, and clearly labeled hazardous waste container.[7]

    • Liquid Waste : Collect all liquid waste containing the compound in a separate, sealed, and clearly labeled hazardous waste container.[11] Do not mix with other waste streams unless compatibility has been confirmed.

  • Final Disposal : All waste must be disposed of through a licensed hazardous waste disposal company.[11] Follow all federal, state, and local regulations for chemical waste disposal.[12]

References

  • Personal protective equipment for handling 2-Nitro-benzo[B]thiophene-3-carbonitrile . Benchchem. 7

  • Pyridine-N-Oxide Safety Data Sheet . Jubilant Ingrevia. 8

  • PYRIDINE-N-OXIDE MATERIAL SAFETY DATA SHEET . CDH Fine Chemical. 11

  • 2,2'-Dithiobis(pyridine-N-oxide) Safety Data Sheet . AK Scientific, Inc. 12

  • Personal Protective Equipment . US EPA. 10

  • 4-Nitro-1H-Imidazole Safety Data Sheet . [Source Not Specified]. 13

  • PYRIDINE MATERIAL SAFETY DATA SHEET . J.T. Baker.

  • Pyridine-N-oxide Safety Data Sheet . Fisher Scientific. 4

  • 3 Common Chemicals That Require Protective Clothing . International Enviroguard. 14

  • Pyridine Safety Data Sheet . Sigma-Aldrich.

  • Pyridine N-oxide SDS . ECHEMI. 15

  • 2,3-Dimethyl-4-nitropyridine N-Oxide Safety Data Sheet . TCI Chemicals. 16

  • Nitro Compounds . University of Missouri Environmental Health & Safety. 17

  • A Guide to Non-Respiratory Personal Protective Equipment (PPE) . Health and Safety Authority. 9

  • 4-Nitropyridine N-oxide Safety Data Sheet . [Source Not Specified]. 5

  • 3H-IMIDAZO[4,5-B]PYRIDINE Safety Data Sheet . ChemicalBook. 18

  • 7-Nitro-3H-imidazo[4,5-b]pyridine . Smolecule. 1

  • Imidazo[1,5-a]pyridine-3-carboxaldehyde Safety Data Sheet . TCI Chemicals. 19

  • 7-Nitro-3H-imidazo[4,5-b]pyridine 4-oxide . BLDpharm. 20

  • Imidazo[4,5-b]pyridine SDS . ECHEMI. 21

  • Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton... . ACS Omega. 22

  • PYRIDINE, 4-NITRO, 1-OXIDE HAZARD SUMMARY . NJ.gov. 6

  • Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation... . SciSpace. 23

  • NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES... . Journal of Chemical Technology and Metallurgy. 2

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.